8-HA-cAMP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C16H25N6O6P |
|---|---|
Peso molecular |
428.38 g/mol |
Nombre IUPAC |
(4aR,6R,7S)-6-[6-amino-8-(hexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C16H25N6O6P/c1-2-3-4-5-6-18-16-21-10-13(17)19-8-20-14(10)22(16)15-11(23)12-9(27-15)7-26-29(24,25)28-12/h8-9,11-12,15,23H,2-7H2,1H3,(H,18,21)(H,24,25)(H2,17,19,20)/t9-,11+,12?,15-/m1/s1 |
Clave InChI |
YCCOPOMGRBSAFG-WABSSEDKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
8-HA-cAMP: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). As a member of the extensive family of cAMP analogs, this compound has been utilized as a tool to investigate the complex and multifaceted cAMP signaling pathway. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its interaction with the primary downstream effectors of cAMP: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this signaling molecule.
Core Mechanism of Action: Preferential Activation of Protein Kinase A (PKA)
The principal mechanism of action of this compound involves the activation of PKA.[1] In its inactive state, PKA exists as a tetrameric holoenzyme, composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then able to phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating a vast array of cellular processes including gene expression, metabolism, and cell proliferation.[2]
This compound, in conjunction with other analogs such as 8-piperidino-cAMP (8-PIP-cAMP), is classified as a PKA type I-selective cAMP analog.[1] This selectivity suggests a preferential binding to the type I regulatory subunits of PKA (RIα and RIβ) over the type II subunits (RIIα and RIIβ).
Quantitative Data Summary
| Compound/Analog Mixture | Target | Parameter | Value | Cell Line/System | Reference |
| PKA I-selective cAMP analogs (including this compound) | Proliferation Inhibition | IC50 | 55.3 µM | ARO (human thyroid carcinoma) | [1] |
| PKA I-selective cAMP analogs (including this compound) | Proliferation Inhibition | IC50 | 84.8 µM | NPA (human thyroid carcinoma) | [1] |
| 8-Bromo-cAMP | PKA Activation | Ka | 0.05 µM | Not specified | [3] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 Activation | EC50 | 2.2 µM | In vitro Rap1 activation assay | [4] |
Signaling Pathways
The signaling cascade initiated by this compound primarily follows the canonical PKA pathway. Upon binding to the regulatory subunits of PKA, the active catalytic subunits are released to phosphorylate downstream targets.
Experimental Protocols
In Vitro PKA Activity Assay (Non-Radioactive)
This protocol outlines a general method for determining the ability of this compound to activate PKA by measuring the phosphorylation of a specific substrate.
1. Materials:
-
Recombinant PKA catalytic and regulatory subunits
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Phospho-PKA substrate antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Microplate reader or Western blot apparatus
2. Procedure:
-
Reconstitute PKA Holoenzyme: Combine the PKA catalytic and regulatory subunits in kinase buffer and incubate to allow for holoenzyme formation.
-
Prepare Reactions: In a microplate or microcentrifuge tubes, prepare the reaction mixtures containing the PKA holoenzyme and varying concentrations of this compound in kinase buffer. Include a no-cAMP control.
-
Initiate Kinase Reaction: Add the PKA substrate peptide to each reaction, followed by ATP to initiate the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by boiling in SDS-PAGE sample buffer.
-
Detect Phosphorylation:
-
ELISA-based: Coat a microplate with the phosphorylated substrate, block, and then detect with the phospho-PKA substrate antibody followed by the HRP-conjugated secondary antibody and chemiluminescent substrate. Measure the signal using a microplate reader.
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with the phospho-PKA substrate antibody.
-
EPAC Activation Assay (Rap1-GTP Pulldown)
This protocol is designed to assess whether this compound can activate Epac, leading to the activation of the small GTPase Rap1.
1. Materials:
-
Cell line expressing Epac1 or Epac2
-
This compound
-
Positive control (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease inhibitors)
-
RalGDS-RBD (Ras-binding domain of RalGDS) fused to GST and coupled to glutathione-agarose beads
-
Antibody against Rap1
-
Western blot apparatus
2. Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound or the positive control for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify Lysates: Centrifuge the lysates to pellet cellular debris.
-
Rap1-GTP Pulldown: Incubate the clarified lysates with RalGDS-RBD-GST beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1. An aliquot of the total cell lysate should also be run to determine the total Rap1 levels for normalization.
Interaction with Other Signaling Components
Exchange Protein directly Activated by cAMP (Epac)
Phosphodiesterases (PDEs)
Phosphodiesterases are enzymes that hydrolyze cAMP to 5'-AMP, thereby terminating its signal. The stability of this compound to hydrolysis by various PDE isoforms is a critical factor in its cellular activity and duration of action. The hexylamino group at the 8-position may confer some resistance to hydrolysis compared to unmodified cAMP, but specific data on its degradation by different PDE families is needed for a complete understanding of its pharmacological profile.
Cellular Effects
The activation of PKA by this compound can lead to a variety of cellular responses, which are highly cell-type and context-dependent. In some cancer cell lines, activation of PKA with I-selective analogs like this compound has been shown to inhibit cell proliferation.[1] This anti-proliferative effect is a key area of research for the development of novel therapeutic agents.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of cAMP-mediated signaling, primarily through its action as a PKA activator. While its selectivity for PKA type I isoforms has been reported, a comprehensive quantitative understanding of its binding and activation profile for both PKA and Epac remains an area for further research. The provided experimental protocols offer a framework for elucidating the specific molecular interactions and cellular consequences of this compound activity. A deeper understanding of the quantitative aspects of its mechanism of action will be crucial for its continued use in basic research and its potential development as a therapeutic agent.
References
- 1. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Hexylaminoadenosine-3',5'-cyclic Monophosphate (8-HA-cAMP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, function, and experimental application of 8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), a key cell-permeable cAMP analog.
Core Concepts
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (this compound) is a synthetic derivative of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular signaling pathways. The defining structural feature of this compound is the substitution of a hexylamino group at the 8th position of the adenine (B156593) ring. This modification confers increased membrane permeability and metabolic stability compared to the parent molecule, cAMP.
Functionally, this compound is recognized as a selective activator of cAMP-dependent Protein Kinase (PKA), a key enzyme in the cAMP signaling cascade. It exhibits a notable preference for site B on the type I regulatory subunit (RI) of PKA. This selectivity allows for the targeted activation of PKA type I, particularly when used in conjunction with other site-selective cAMP analogs.
Molecular Structure
The chemical formula for this compound is C₁₆H₂₅N₆O₆P. Its structure consists of an adenosine core, with the 3' and 5' hydroxyl groups of the ribose sugar cyclized by a phosphate (B84403) group. The key modification is the attachment of a hexylamino group at the C8 position of the purine (B94841) ring.
Functional Activity
Selective Activation of Protein Kinase A (PKA)
The primary mechanism of action for this compound is the activation of PKA. The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP, the R subunits undergo a conformational change, leading to the dissociation and activation of the C subunits.
This compound demonstrates a preference for binding to site B of the type I regulatory subunit (RIα) of PKA. This site-selectivity is a valuable tool for researchers. For synergistic activation of PKA type I, this compound can be used in combination with an analog that selectively binds to site A, such as 8-piperidino-cAMP.
Antiproliferative Effects
This compound, particularly in combination with other PKA I-selective analogs, has been shown to inhibit the proliferation of various cancer cell lines.[1][2] This antiproliferative effect is often associated with the induction of cell growth arrest.[1]
Interaction with EPAC
The search results did not yield significant evidence for the direct and potent activation of Exchange Protein directly activated by cAMP (EPAC) by this compound. While cAMP itself activates both PKA and EPAC, analogs can exhibit selectivity. The available information strongly suggests that this compound is primarily a PKA-selective activator.
Quantitative Data
The following table summarizes the available quantitative data for the activity of PKA I-selective cAMP analogs, including combinations that use this compound.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Growth Inhibition) | ARO (BRAF-positive) | 55.3 µM | [2] |
| IC₅₀ (Growth Inhibition) | NPA (BRAF-positive) | 84.8 µM | [2] |
Note: The IC₅₀ values represent the combined effect of a pair of PKA I-selective cAMP analogs, which includes this compound.
Signaling Pathways
PKA Activation Pathway
The binding of this compound to the regulatory subunits of PKA initiates a signaling cascade that results in the phosphorylation of downstream target proteins.
EPAC Signaling Pathway (for context)
For a comprehensive understanding, the general EPAC signaling pathway is presented below. As noted, there is limited evidence for significant activation of this pathway by this compound.
References
8-HA-cAMP as a Protein Kinase A Activator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), a key analog of cyclic AMP (cAMP) utilized in research to selectively activate cAMP-dependent Protein Kinase A (PKA). This document details its mechanism of action, quantitative activation data, and comprehensive experimental protocols for its application in both in vitro and cellular contexts.
Introduction to this compound and Protein Kinase A (PKA)
Protein Kinase A is a crucial serine/threonine kinase that acts as a primary intracellular effector of the second messenger cAMP. In its inactive state, PKA exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[1] These catalytic subunits then phosphorylate a multitude of downstream protein substrates, thereby regulating a wide array of cellular processes, including metabolism, gene expression, cell proliferation, and apoptosis.
This compound is a chemically modified analog of cAMP that serves as a valuable tool for the specific activation of PKA. Its modification at the C8 position of the adenine (B156593) ring confers distinct properties, including altered selectivity for the different isoforms of the PKA regulatory subunits.
Mechanism of Action and Isozyme Selectivity
Like the endogenous ligand cAMP, this compound activates PKA by binding to the regulatory subunits, causing the release of the catalytic subunits. The PKA holoenzyme exists in two major isoforms, Type I (PKA-I) and Type II (PKA-II), which differ in their regulatory subunits (RIα, RIβ, RIIα, RIIβ). These isoforms exhibit distinct biochemical properties and subcellular localizations, leading to differential downstream signaling.
This compound displays a preference for the B binding site on the PKA regulatory subunits. This property is often exploited in combination with other site-selective cAMP analogs, such as 8-piperidinoadenosine-3′,5′-cyclic monophosphate (8-PIP-cAMP) which is selective for site A of the type I regulatory subunit, to achieve synergistic and highly selective activation of PKA-I.[1]
Quantitative Data for PKA Activation
The following tables summarize key quantitative parameters for the activation of PKA by this compound and other relevant cAMP analogs. This data is essential for designing experiments and interpreting results.
Table 1: Half-Maximal Effective Concentration (EC50) for PKA Holoenzyme Activation
| Compound | PKA Isoform | EC50 (nM) |
| This compound | RIα | 358 |
| This compound | RIIβ | 1150 |
| 8-Cl-cAMP | RIα | 58 |
| 8-CPT-cAMP | RIα | 33 |
| 8-Br-cAMP | RIα | 81 |
| 8-MA-cAMP | RIα | 102 |
| 8-AHA-cAMP | RIα | 116 |
| Sp-cAMP | RIα | 1590 |
Table 2: Relative Activation of PKA Isozymes by cAMP Analogs (Relative to cAMP = 1.0)
| Analog | Site Selectivity (PKA I) | Site Selectivity (PKA II) | Overall Isozyme Selectivity (I:II) |
| Site A | Site B | Site A | |
| This compound | 0.033 | 1.8 | 0.086 |
| 8-PIP-cAMP | 2.3 | 0.065 | 0.046 |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the PKA signaling pathway and a typical experimental workflow for studying PKA activation are provided below.
References
The Genesis of a Signaling Modulator: A Technical History of 8-Hydroxy-cAMP
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Synthesis, and Biological Activity of 8-Hydroxy-adenosine-3',5'-cyclic monophosphate (8-HA-cAMP)
Executive Summary
8-Hydroxy-adenosine-3',5'-cyclic monophosphate (this compound), a synthetic analog of the ubiquitous second messenger cyclic AMP (cAMP), has played a significant role in dissecting the intricacies of cAMP-mediated signaling pathways. Its discovery in the early 1970s as part of a broader exploration into 8-substituted cAMP derivatives marked a pivotal moment in understanding the structure-activity relationships of nucleotides that govern cellular processes. This technical guide provides a comprehensive overview of the discovery, synthesis, and key experimental findings related to this compound, offering researchers and drug development professionals a detailed resource on this important pharmacological tool.
Discovery and Historical Context
The journey to understand the profound influence of cAMP on cellular function began with its discovery by Earl Sutherland, a feat that earned him the Nobel Prize in Physiology or Medicine in 1971. This discovery opened the floodgates for research into the mechanisms of hormone action and signal transduction. A crucial element of this research was the development of synthetic analogs of cAMP that could be used to probe the activity of its primary downstream effector, Protein Kinase A (PKA), and its degradation by phosphodiesterases (PDEs).
The synthesis and biological characterization of a series of 8-substituted adenosine (B11128) 3',5'-cyclic monophosphate derivatives, including 8-hydroxy-cAMP (this compound), was first reported in a seminal 1971 paper by Muneyama and colleagues in Biochemistry.[1] This work was instrumental in demonstrating that modifications at the 8-position of the adenine (B156593) ring could dramatically alter the biological activity of the parent molecule, leading to the development of valuable research tools.
Synthesis of this compound
The initial synthesis of this compound, as described by Muneyama et al. (1971), involved a multi-step chemical process starting from a more readily available precursor. A common route for the synthesis of 8-substituted cAMP analogs involves the initial preparation of 8-bromo-cAMP, which can then be converted to various other derivatives.
Experimental Protocol: Synthesis of this compound (adapted from Muneyama et al., 1971)
Step 1: Synthesis of 8-Bromo-cAMP
A solution of cAMP in an appropriate buffer is treated with bromine. The reaction proceeds via electrophilic substitution at the C8 position of the purine (B94841) ring.
-
Materials: Cyclic AMP (cAMP), bromine, buffer solution (e.g., acetate (B1210297) buffer).
-
Procedure:
-
Dissolve cAMP in the buffer solution.
-
Slowly add a solution of bromine in the same buffer to the cAMP solution with constant stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).
-
Upon completion, the reaction is quenched, and the product, 8-bromo-cAMP, is isolated and purified, typically by crystallization or chromatography.
-
Step 2: Conversion of 8-Bromo-cAMP to 8-Hydroxy-cAMP
The bromo group at the 8-position is then displaced by a hydroxyl group.
-
Materials: 8-Bromo-cAMP, a suitable hydroxide (B78521) source (e.g., sodium hydroxide), solvent.
-
Procedure:
-
Dissolve 8-bromo-cAMP in an appropriate solvent.
-
Add a solution of the hydroxide source.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the conversion to this compound.
-
After the reaction is complete, the mixture is neutralized, and the this compound product is isolated and purified using techniques such as ion-exchange chromatography.
-
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound from cAMP.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily by interacting with the key components of the cAMP signaling pathway: Protein Kinase A (PKA) and phosphodiesterases (PDEs).
Interaction with Protein Kinase A (PKA)
PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate target proteins.
This compound acts as an agonist for PKA, meaning it can bind to the regulatory subunits and activate the enzyme. However, its potency and efficacy can differ from that of the endogenous ligand, cAMP.
Signaling Pathway: PKA Activation
The following diagram illustrates the canonical PKA activation pathway and the role of this compound.
Caption: PKA activation by cAMP or its analog, this compound.
Quantitative Data: PKA Activation
While the original 1971 paper provided initial evidence of PKA activation, subsequent studies have aimed to quantify this interaction. The activation constant (Ka) is a measure of the concentration of an agonist required to produce 50% of the maximal activation.
| Compound | PKA Isoform | Activation Constant (Ka) (µM) |
| cAMP | Type I | ~0.1 - 0.3 |
| cAMP | Type II | ~0.3 - 1.0 |
| This compound | Type I | Data not readily available in searched literature |
| This compound | Type II | Data not readily available in searched literature |
Note: Specific Ka values for this compound were not found in the provided search results. These values would typically be determined through in vitro kinase assays.
Interaction with Phosphodiesterases (PDEs)
PDEs are a superfamily of enzymes that hydrolyze the phosphodiester bond in cAMP and cGMP, thereby terminating their signaling. The susceptibility of cAMP analogs to hydrolysis by PDEs is a critical determinant of their biological activity and duration of action.
Many 8-substituted cAMP analogs, including this compound, exhibit increased resistance to hydrolysis by PDEs compared to cAMP. This resistance leads to a more sustained elevation of intracellular cyclic nucleotide levels and prolonged activation of downstream effectors like PKA.
Signaling Pathway: PDE-mediated cAMP Degradation
The following diagram depicts the role of PDEs in cAMP metabolism and how resistant analogs like this compound can bypass this degradation.
Caption: this compound's resistance to PDE-mediated degradation.
Quantitative Data: PDE Inhibition
The inhibitory potential of a compound against a specific PDE isoform is typically expressed as its half-maximal inhibitory concentration (IC50).
| Compound | PDE Isoform | IC50 (µM) |
| This compound | PDE1 | Data not readily available in searched literature |
| This compound | PDE2 | Data not readily available in searched literature |
| This compound | PDE3 | Data not readily available in searched literature |
| This compound | PDE4 | Data not readily available in searched literature |
| This compound | PDE5 | Data not readily available in searched literature |
| This compound | PDE7 | Data not readily available in searched literature |
| This compound | PDE8 | Data not readily available in searched literature |
Note: Specific IC50 values for this compound against various PDE isoforms were not found in the provided search results. These values are typically determined using in vitro phosphodiesterase activity assays.
Key Experimental Protocols
The characterization of this compound's biological activity relies on a set of well-established in vitro assays.
In Vitro PKA Activation Assay
This assay measures the ability of this compound to activate PKA by quantifying the phosphorylation of a specific substrate.
-
Principle: The transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a PKA-specific substrate (e.g., Kemptide) is measured in the presence of varying concentrations of the activator.
-
Materials: Purified PKA, [γ-³²P]ATP, PKA substrate (e.g., Kemptide), this compound, kinase buffer, phosphocellulose paper, scintillation counter.
-
Methodology:
-
Prepare a reaction mixture containing the kinase buffer, PKA, and the substrate.
-
Add varying concentrations of this compound or cAMP (as a control) to the reaction tubes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the papers to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Plot the kinase activity against the concentration of the activator to determine the Ka.
-
In Vitro Phosphodiesterase (PDE) Inhibition Assay
This assay determines the potency of this compound as an inhibitor of different PDE isoforms.
-
Principle: The assay measures the hydrolysis of radiolabeled cAMP ([³H]cAMP) by a specific PDE isoform in the presence of varying concentrations of the inhibitor.
-
Materials: Purified PDE isoforms, [³H]cAMP, this compound, assay buffer, snake venom nucleotidase, anion-exchange resin, scintillation counter.
-
Methodology:
-
Prepare a reaction mixture containing the assay buffer, a specific PDE isoform, and varying concentrations of this compound.
-
Initiate the reaction by adding [³H]cAMP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Terminate the reaction (e.g., by boiling).
-
Add snake venom nucleotidase to convert the resulting [³H]AMP to [³H]adenosine.
-
Use an anion-exchange resin to separate the unreacted [³H]cAMP from the [³H]adenosine product.
-
Quantify the amount of [³H]adenosine in the supernatant using a scintillation counter.
-
Plot the percentage of PDE inhibition against the concentration of the inhibitor to determine the IC50 value.
-
Conclusion and Future Directions
Since its initial synthesis in 1971, this compound has served as a valuable tool for researchers investigating the cAMP signaling pathway. Its ability to activate PKA, coupled with its resistance to degradation by PDEs, allows for a more sustained and potent activation of cAMP-dependent processes in experimental systems. While the foundational work laid the groundwork for understanding its basic properties, a comprehensive quantitative profile of its interaction with the full spectrum of PKA and PDE isoforms remains an area for further investigation. Future studies focusing on high-throughput screening and detailed kinetic analysis will provide a more complete picture of this compound's selectivity and potency, further enhancing its utility in dissecting the complex and multifaceted roles of cAMP in health and disease. The development of more specific 8-substituted analogs also continues to be an active area of research, with the potential to yield novel therapeutic agents targeting specific components of the cAMP signaling cascade.
References
8-Hexylamino-cAMP (8-HA-cAMP): A Tool for Dissecting cAMP-Mediated Signaling in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, from gene expression and metabolism to cell growth and differentiation.[1] The downstream effects of cAMP are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac).[2][3] To unravel the distinct contributions of these two pathways, researchers rely on synthetic cAMP analogs that exhibit preferential activation of either PKA or Epac. 8-Hexylamino-cAMP (8-HA-cAMP) is one such analog, utilized for its site-selectivity that allows for the targeted investigation of PKA-dependent signaling cascades. This technical guide provides a comprehensive overview of the research applications, mechanism of action, and experimental considerations for using this compound and other site-selective cAMP analogs.
Mechanism of Action: Preferential Activation of PKA
The cAMP molecule has specific domains that interact with its effector proteins. Modifications to the adenine (B156593) base of cAMP can alter its binding affinity and activation potential for PKA and Epac. This compound, through the addition of a hexylamino group at the 8th position of the adenine ring, demonstrates a higher affinity for the regulatory subunits of PKA compared to Epac. This selectivity allows researchers to specifically probe the downstream consequences of PKA activation while minimizing the confounding effects of Epac-mediated signaling.
In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory and two catalytic subunits.[4] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[4] These catalytic subunits are then free to phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.[1]
Research Applications of this compound and Related Analogs
The site-selective nature of this compound and other analogs like 8-Cl-cAMP and 8-Br-cAMP makes them invaluable tools in various research areas.
Cancer Research
A significant body of research has focused on the anti-proliferative and pro-apoptotic effects of PKA-selective cAMP analogs in various cancer cell lines.[5] For instance, 8-Cl-cAMP has been shown to induce apoptosis in leukemia cells and inhibit the growth of various tumor cells.[6][7] Studies have demonstrated that PKA I-selective analogs, including this compound, can induce growth arrest in cancer cells, often through mechanisms distinct from those of other cAMP analogs like 8-Cl-cAMP.[5] While PKA I-selective analogs may inhibit ERK phosphorylation, 8-Cl-cAMP can induce apoptosis through the activation of the p38 MAPK pathway via its metabolite 8-Cl-adenosine.[5]
Cellular Differentiation and Proliferation
The balance between PKA and Epac activation can dictate cellular fate. In PC12 cells, for example, the specific activation of PKA by analogs like 6-Bnz-cAMP promotes proliferation, whereas Epac activation by 8-pCPT-2'-O-Me-cAMP can convert the cAMP signal into a differentiation signal.[2] This highlights the importance of using site-selective analogs to dissect the specific roles of these pathways in complex cellular processes.
Cardiovascular and Endothelial Function
cAMP signaling is crucial in regulating vascular tone and endothelial barrier function. Epac-selective activators have been shown to induce vascular relaxation by activating Ca2+-sensitive K+ channels.[8] Furthermore, the cAMP-Epac-Rap1 signaling pathway has been identified as a PKA-independent mechanism that enhances endothelial barrier function by promoting VE-cadherin-mediated cell-cell contact.[9]
Quantitative Data on cAMP Analog Activity
The following table summarizes the reported activation constants (Ka) and effective concentrations (EC50) for various cAMP analogs in activating PKA and Epac. These values can vary depending on the specific isoform of the effector protein and the experimental conditions.
| Compound | Target | Parameter | Value | Reference |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | [10] |
| cAMP | Epac1 | EC50 | 30 µM | [10] |
Experimental Protocols
The study of this compound and other cAMP analogs involves a variety of standard molecular and cellular biology techniques.
Western Blot Analysis for PKA Subunit Expression
Objective: To determine the effect of cAMP analog treatment on the expression levels of PKA regulatory (RIα, RIIα, RIIβ) and catalytic subunits.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., ARO, NPA, WRO cancer cell lines) and allow them to adhere. Treat cells with the desired concentration of the cAMP analog (e.g., 100 µM 8-Cl-cAMP) for various time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the PKA subunits of interest. Following washing, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of cAMP analogs on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to attach, treat them with a range of concentrations of the cAMP analog. Include untreated controls.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Rap1 Activation Assay
Objective: To measure the activation of the small GTPase Rap1, a downstream effector of Epac.
Methodology:
-
Cell Treatment: Treat cells with the Epac-selective cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP) or other stimuli.
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of Rap1.
-
Pull-down Assay: Incubate the cell lysates with a GST-fusion protein containing the Rap-binding domain of RalGDS (GST-RalGDS-RBD), which specifically binds to GTP-bound (active) Rap1. The fusion protein is typically bound to glutathione-Sepharose beads.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze the amount of pulled-down Rap1 by Western blotting using a Rap1-specific antibody. An increase in the amount of pulled-down Rap1 indicates its activation.
Visualizing Signaling Pathways and Workflows
cAMP Signaling Pathway
Caption: The cAMP signaling pathway illustrating the points of action for cAMP analogs.
Experimental Workflow for Studying cAMP Analog Effects
Caption: A generalized experimental workflow for investigating the cellular effects of cAMP analogs.
Conclusion
This compound and other site-selective cAMP analogs are indispensable tools for dissecting the complex and often intertwined signaling pathways mediated by PKA and Epac. By preferentially activating one effector over the other, these molecules allow researchers to delineate the specific roles of each pathway in a wide range of biological processes, from cancer cell proliferation to endothelial barrier function. A thorough understanding of their mechanisms of action, coupled with appropriate experimental design and quantitative analysis, will continue to advance our knowledge of cAMP-mediated cellular regulation and may pave the way for novel therapeutic strategies.
References
- 1. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Epac Activation: STRUCTURAL AND FUNCTIONAL ANALYSES OF Epac2 HINGE MUTANTS WITH CONSTITUTIVE AND REDUCED ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.fis.tum.de [portal.fis.tum.de]
- 8. Exchange protein activated by cAMP (Epac) induces vascular relaxation by activating Ca2+-sensitive K+ channels in rat mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Targets of 8-HA-cAMP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxy-N6-hexyladenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a synthetic, cell-permeable analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). As a strategic tool in cell signaling research, this compound exhibits selective activity towards specific cAMP effectors, enabling the dissection of complex signaling networks. This technical guide provides a comprehensive overview of the primary cellular targets of this compound, with a focus on its interaction with Protein Kinase A (PKA) isoforms. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Core Cellular Target: Protein Kinase A (PKA)
The principal cellular target of this compound is the cAMP-dependent Protein Kinase A (PKA). PKA is a holoenzyme typically composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which then phosphorylate downstream protein substrates on serine and threonine residues.[1][2]
Mammalian cells express four major isoforms of the PKA regulatory subunit: RIα, RIβ, RIIα, and RIIβ. This compound demonstrates notable selectivity for the Type I regulatory subunits (RI), particularly RIα. This selectivity is attributed to the chemical modification at the C8 position of the adenine (B156593) ring. The binding pocket of the RIα isoform is more accommodating to bulky substituents at the C8 position compared to the RII isoforms.[3][4] Specifically, C8-substituted analogs show a preference for binding to site B of both RI and RII subunits.[4]
Quantitative Data: Binding Affinity and Activation of PKA Isoforms
The following table summarizes the available quantitative data for the activation of PKA isoforms by this compound and related analogs. Direct binding affinity (Kd) and activation constant (Ka) values for this compound are not extensively reported in the literature. However, data from studies on PKA I-selective cAMP analog mixtures containing this compound and related C8-substituted analogs provide insights into its potency.
| Analog/Parameter | PKA RIα | PKA RIIα | PKA RIβ | PKA RIIβ | Cell Line/System | Reference |
| PKA I-selective cAMP analogs (including this compound) | IC50: 55.3 µM (ARO cells), 84.8 µM (NPA cells) | - | - | - | Human cancer cell lines | [1] |
Note: The IC50 values represent the concentration required for 50% inhibition of cell growth and are an indirect measure of the effective concentration for PKA activation leading to a biological response.
Downstream Signaling Pathways
Activation of PKA by this compound initiates a cascade of phosphorylation events that modulate various cellular processes. A key downstream pathway affected by PKA is the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.
PKA-Mediated Inhibition of the ERK Pathway
In several cell types, activation of PKA by cAMP analogs, including those selective for PKA-I, leads to the inhibition of the Raf-MEK-ERK signaling cascade.[1] This inhibitory action is a crucial mechanism by which cAMP can regulate cell proliferation and differentiation. The proposed mechanism involves PKA-dependent phosphorylation of Raf-1, which prevents its activation by Ras.
Other Potential Cellular Targets
While PKA is the primary target, the effects of this compound could potentially extend to other cAMP-binding proteins, albeit with much lower affinity.
-
Exchange Protein Directly Activated by cAMP (Epac): Epac is another key intracellular cAMP sensor. However, cAMP analogs with substitutions at the C8 position, like this compound, generally show poor activation of Epac compared to their potent activation of PKA.[5] Therefore, at concentrations where this compound selectively activates PKA, direct effects on Epac are likely minimal.
-
Phosphodiesterases (PDEs): PDEs are enzymes that hydrolyze cAMP, thereby terminating its signal. Some cAMP analogs can act as inhibitors of PDEs. While specific data for this compound is scarce, C8-substituted analogs can exhibit some inhibitory activity against certain PDE families, which could indirectly potentiate cAMP signaling. However, this is not considered its primary mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular targets and effects of this compound.
In Vitro PKA Activation Assay
This assay measures the ability of this compound to activate PKA holoenzyme by promoting the dissociation of the catalytic subunit.
Materials:
-
Purified PKA holoenzyme (Type Iα)
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose paper or filter plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PKA substrate peptide, and varying concentrations of this compound.
-
Add the purified PKA holoenzyme to the reaction mixture.
-
Initiate the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a high concentration of cold ATP or by spotting onto phosphocellulose paper).
-
Wash the phosphocellulose paper/filters extensively to remove unincorporated ATP.
-
Quantify the amount of incorporated phosphate (B84403) using a scintillation counter or by measuring the product of the non-radioactive detection system.
-
Plot the PKA activity against the concentration of this compound to determine the activation constant (Ka) or EC50.
References
- 1. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 8-Substituted cAMP analogues reveal marked differences in adaptability, hydrogen bonding, and charge accommodation between homologous binding sites (AI/AII and BI/BII) in cAMP kinase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity in Enrichment of cAMP-dependent Protein Kinase Regulatory Subunits Type I and Type II and Their Interactors Using Modified cAMP Affinity Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKA and Epac synergistically inhibit smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 8-HA-cAMP in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a cell-permeable cyclic adenosine (B11128) monophosphate (cAMP) analog that has garnered significant interest in cellular biology and drug development due to its selective activation of specific downstream effectors of the cAMP signaling pathway. Unlike the endogenous second messenger cAMP, which broadly activates both Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), this compound, often used in combination with other analogs like 8-piperidino-cAMP (8-PIP-cAMP), exhibits selectivity for the type I isoform of PKA (PKA I). This selectivity makes it a valuable tool for dissecting the specific roles of PKA I in various cellular processes, including the intricate regulation of gene expression. This technical guide provides an in-depth overview of the mechanisms by which this compound influences gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Signaling Pathways
The intracellular signaling cascades initiated by cAMP are pivotal in regulating a vast array of cellular functions, from metabolism and proliferation to apoptosis and differentiation. This compound, through its selective activation of PKA I, modulates gene expression primarily through the canonical PKA pathway, leading to the phosphorylation and activation of transcription factors. Additionally, the broader cAMP signaling network involves the Epac pathway, which can also influence gene expression independently of PKA.
PKA-Dependent Signaling Pathway
The canonical pathway for cAMP-mediated gene expression involves the activation of PKA. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP analogs like this compound to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then translocate to the nucleus and phosphorylate various transcription factors, most notably the cAMP Response Element-Binding protein (CREB).
Phosphorylation of CREB at Serine 133 is a critical event that enables its interaction with the coactivator CREB-Binding Protein (CBP) and p300. This transcriptional complex then binds to specific DNA sequences known as cAMP Response Elements (CREs), located in the promoter regions of target genes, thereby initiating or enhancing their transcription.
Epac-Mediated Signaling Pathway
While this compound is primarily recognized for its PKA I selectivity, it is important to understand the alternative Epac-mediated signaling pathway in the broader context of cAMP-regulated gene expression. Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cAMP, Epac undergoes a conformational change that allows it to activate Rap proteins by promoting the exchange of GDP for GTP.
Activated Rap1 can, in turn, initiate a cascade of downstream signaling events, including the activation of the Raf-MEK-ERK pathway and the PI3K-Akt pathway. These pathways can ultimately lead to the phosphorylation and activation of various transcription factors, thereby influencing gene expression. For instance, studies have shown that cAMP signaling can increase histone deacetylase 8 (HDAC8) expression through an Epac2-Rap1A-Akt pathway in lung cancer cells.
Quantitative Data on the Effects of PKA I-Selective cAMP Analogs
Precise quantitative data on the fold-change of specific genes induced directly by this compound is limited in publicly available literature. However, studies utilizing combinations of PKA I-selective analogs, including this compound, or other closely related analogs provide valuable insights into the antiproliferative effects and downstream signaling consequences.
| Cell Line | Treatment | Concentration | Effect | Reference |
| ARO | 8-PIP-cAMP and this compound (PKA I-selective) | 100 µM each | Inhibition of cell proliferation, G1 cell cycle arrest | |
| NPA | 8-PIP-cAMP and this compound (PKA I-selective) | 100 µM each | Inhibition of cell proliferation, G1 cell cycle arrest | |
| WRO | 8-PIP-cAMP and this compound (PKA I-selective) | 100 µM each | No significant antiproliferative effect | |
| ARO | 8-Cl-cAMP | 100 µM | Inhibition of cell proliferation, induction of apoptosis | |
| NPA | 8-Cl-cAMP | 100 µM | Inhibition of cell proliferation, induction of apoptosis | |
| WRO | 8-Cl-cAMP | 100 µM | Inhibition of cell proliferation, induction of apoptosis |
Note: The data presented above is for comparative purposes and highlights the differential effects of PKA I-selective analogs versus other cAMP analogs like 8-Cl-cAMP. The combination of 8-PIP-cAMP and this compound is used to selectively activate PKA I.
Experimental Protocols
The following section provides detailed, generalized methodologies for key experiments used to investigate the role of this compound in gene expression. These protocols can be adapted for specific cell types and experimental questions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a density that allows for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Replace the existing culture medium with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
This protocol outlines the steps to quantify changes in the mRNA levels of target genes following treatment with this compound.
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Resuspend the RNA pellet in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Follow the manufacturer's instructions for the reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green or probe-based qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR detection system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Western Blotting
This protocol is used to detect changes in the protein levels of key signaling molecules (e.g., total and phosphorylated CREB) after this compound treatment.
-
Protein Extraction:
-
Following treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Luciferase Reporter Gene Assay
This assay is used to measure the activity of a specific promoter containing a CRE in response to this compound treatment.
-
Transfection:
-
Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a CRE-containing promoter and a control plasmid expressing Renilla luciferase (for normalization).
-
Use a suitable transfection reagent and follow the manufacturer's protocol.
-
-
Cell Treatment:
-
After 24-48 hours of transfection, treat the cells with various concentrations of this compound or a vehicle control for a specified duration.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in the same sample using a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of promoter activity relative to the vehicle-treated control.
-
Conclusion
This compound serves as a powerful pharmacological tool to elucidate the specific contributions of PKA I to the regulation of gene expression. By selectively activating this kinase, researchers can dissect its role in phosphorylating key transcription factors like CREB and influencing downstream transcriptional programs. The methodologies outlined in this guide provide a framework for investigating the nuanced effects of this compound on gene expression in various cellular contexts. While specific quantitative data for this compound remains an area for further investigation, the existing knowledge on PKA I-selective analogs provides a strong foundation for future studies. A deeper understanding of how this compound modulates gene expression will be invaluable for the development of targeted therapeutics for a range of diseases, including cancer and metabolic disorders.
An In-depth Technical Guide on the Membrane Permeability of 8-HA-cAMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a crucial second messenger analog extensively utilized in biomedical research to investigate the intricacies of the cyclic AMP (cAMP) signaling pathway. Its utility is intrinsically linked to its ability to permeate the cell membrane and activate its intracellular target, Protein Kinase A (PKA). This technical guide provides a comprehensive overview of the membrane permeability of this compound, detailing its physicochemical properties, mechanisms of cellular entry, and the experimental protocols to quantify its uptake and subsequent activation of the PKA signaling cascade. While direct quantitative permeability data for this compound is not extensively available in the current literature, this guide offers a framework for its determination by presenting established methodologies used for analogous cAMP derivatives.
Introduction to this compound
This compound is a synthetic derivative of cAMP, modified at the 8th position of the adenine (B156593) ring with a hexylamino linker. This modification confers selectivity for the activation of PKA, a key enzyme in numerous cellular processes, including gene expression, metabolism, and cell proliferation.[1] Understanding the membrane permeability of this compound is paramount for the accurate interpretation of experimental results and for the design of effective therapeutic strategies targeting the cAMP pathway.
Physicochemical Properties of this compound
The ability of a molecule to traverse the lipid bilayer of a cell membrane is significantly influenced by its physicochemical properties. Key properties of this compound are summarized in Table 1. The addition of the lipophilic hexylamino group is anticipated to enhance its membrane permeability compared to the parent cAMP molecule.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆N₇O₆P | [2][3] |
| Molecular Weight | 443.39 g/mol | [2][3] |
| Solubility | Water: 50 mg/mL | [2][4] |
| Storage Temperature | -20°C | [2] |
| Predicted logP | Not available in cited literature |
Note: The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. While not explicitly found for this compound in the reviewed literature, it is a key determinant of membrane permeability. Researchers can determine this value experimentally or through computational modeling.
Mechanisms of Membrane Permeation
The cellular uptake of cAMP analogs like this compound is primarily thought to occur via passive diffusion across the plasma membrane. The rate of diffusion is governed by the molecule's lipophilicity, size, and the concentration gradient across the membrane.[5] While passive diffusion is a key mechanism, the potential involvement of membrane transporters in the uptake and efflux of cAMP analogs cannot be entirely ruled out and may vary depending on the cell type.
Efflux of cyclic nucleotides is a recognized cellular process mediated by ATP-binding cassette (ABC) transporters, such as ABCC4 (MRP4) and ABCC5 (MRP5), which actively transport cAMP and cGMP out of the cell. The extent to which this compound is a substrate for these efflux pumps is an important consideration for determining its net intracellular accumulation.
Quantitative Analysis of this compound Permeability
Cellular Uptake and Efflux Data
Table 2: Cellular Uptake of this compound
| Cell Type | Incubation Time (min) | Extracellular Concentration (µM) | Intracellular Concentration (µM) | Uptake Rate (pmol/min/10⁶ cells) |
|---|---|---|---|---|
| e.g., HeLa |
| e.g., Primary Neurons | | | | |
Table 3: Efflux of this compound
| Cell Type | Initial Intracellular Concentration (µM) | Time (min) | Remaining Intracellular Concentration (µM) | Efflux Rate (pmol/min/10⁶ cells) |
|---|---|---|---|---|
| e.g., HEK293 |
| e.g., Cardiomyocytes | | | | |
Experimental Protocols
This section provides detailed methodologies for the quantitative assessment of this compound membrane permeability and the subsequent activation of the PKA signaling pathway.
Quantification of Intracellular this compound using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the direct measurement of intracellular this compound concentrations.
Materials:
-
Cultured cells of interest
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), ice-cold
-
HPLC system with a suitable reverse-phase column (e.g., C18)
-
Mobile phase (e.g., triethylammonium (B8662869) formate (B1220265) buffer with a methanol (B129727) gradient)
-
This compound standard for calibration curve
Procedure:
-
Cell Culture and Treatment: Plate cells to the desired confluency. Incubate the cells with a known concentration of this compound in serum-free medium for various time points at 37°C.
-
Cell Lysis: After incubation, rapidly wash the cells twice with ice-cold PBS to remove extracellular this compound.
-
Add ice-cold PCA to lyse the cells and precipitate proteins.
-
Extraction: Scrape the cells and collect the lysate. Centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant containing the intracellular this compound.
-
HPLC Analysis: Inject the neutralized supernatant onto the HPLC system.
-
Elute this compound using an appropriate mobile phase gradient.
-
Quantification: Detect this compound using a UV detector at its maximum absorbance wavelength. Quantify the concentration by comparing the peak area to a standard curve generated with known concentrations of this compound.
Real-Time Measurement of this compound Permeability using FRET-based Biosensors
Förster Resonance Energy Transfer (FRET)-based cAMP biosensors expressed in living cells provide a powerful tool for real-time monitoring of intracellular cAMP dynamics upon addition of this compound.[1][4]
Materials:
-
Cultured cells of interest
-
FRET-based cAMP biosensor plasmid (e.g., Epac-based sensors)
-
Transfection reagent
-
Fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the donor and acceptor fluorophores)
-
This compound
Procedure:
-
Transfection: Transfect the cells with the FRET-based cAMP biosensor plasmid and allow for protein expression (typically 24-48 hours).
-
Imaging Setup: Mount the cells on the fluorescence microscope and maintain them in a suitable imaging buffer at 37°C.
-
Baseline Measurement: Acquire baseline FRET images before the addition of this compound. This involves exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores.
-
Stimulation: Add a known concentration of this compound to the imaging buffer.
-
Real-Time Imaging: Continuously acquire FRET images to monitor the change in the FRET ratio over time. An increase in intracellular this compound will bind to the biosensor, causing a conformational change and a corresponding change in the FRET ratio.
-
Data Analysis: Calculate the FRET ratio (acceptor emission / donor emission) for each time point. The kinetics of the change in the FRET ratio reflect the rate of this compound entry into the cell.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for assessing its membrane permeability.
Caption: Signaling pathway of this compound leading to PKA activation.
Caption: Experimental workflow for assessing this compound permeability.
Conclusion
While this compound is a widely used tool for studying PKA-mediated signaling, a comprehensive, publicly available dataset on its membrane permeability is lacking. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to quantitatively assess the cellular uptake and efflux of this compound. By applying these methodologies, scientists and drug development professionals can gain a more precise understanding of the intracellular behavior of this important cAMP analog, leading to more robust and reproducible experimental outcomes. The provided templates for data presentation and the visual workflows are intended to serve as a practical resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biophysical Techniques for Detection of cAMP and cGMP in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and mathematical analysis of cAMP nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of 8-Halo-cAMP Analogs on Neuronal Cells: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the effects of 8-halogenated cyclic adenosine (B11128) monophosphate (8-HA-cAMP) analogs on neuronal cells. As potent, membrane-permeable activators of cyclic AMP (cAMP) signaling, these compounds serve as invaluable tools for investigating fundamental neuronal processes and hold potential for therapeutic development in neurological disorders. This document details the core mechanisms of action, summarizes key quantitative data from published studies, provides detailed experimental protocols for assessing their effects, and visualizes the critical signaling pathways and experimental workflows.
Introduction: The Central Role of cAMP in Neuronal Function
Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in a vast array of neuronal processes, including differentiation, survival, axon guidance, and synaptic plasticity.[1] The specificity of cAMP signaling is achieved through the activation of two primary downstream effector families: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1] The spatial and temporal regulation of these pathways dictates the ultimate physiological response.
8-halogenated derivatives of cAMP, such as 8-Bromo-cAMP (8-Br-cAMP) and 8-Chloro-cAMP (8-Cl-cAMP), are widely utilized in neuroscience research due to their increased lipophilicity, which facilitates cell membrane permeability, and their resistance to degradation by phosphodiesterases (PDEs), ensuring a more sustained activation of cAMP signaling pathways.[2][3] This guide will focus on the collective effects of these this compound analogs on neuronal cells.
Core Signaling Pathways Activated by this compound
This compound analogs mimic the action of endogenous cAMP by binding to and activating both PKA and Epac. The activation of these two distinct pathways leads to a cascade of downstream events that ultimately influence neuronal gene expression, cytoskeletal dynamics, and function.
The PKA-CREB Signaling Axis
Upon binding of an this compound analog, the regulatory subunits of the PKA holoenzyme undergo a conformational change, releasing the active catalytic subunits.[1] These catalytic subunits can then translocate to the nucleus and phosphorylate the cAMP Response Element-Binding protein (CREB) at Serine-133. Phosphorylated CREB recruits transcriptional co-activators, leading to the expression of genes involved in neuronal survival, differentiation, and synaptic plasticity.[4]
The Epac-Rap1 Signaling Axis
Independent of PKA, this compound analogs can also activate Epac1 and Epac2.[1] Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPase Rap1.[5] Upon activation by cAMP, Epac facilitates the exchange of GDP for GTP on Rap1, leading to its activation. Active Rap1-GTP is involved in a variety of cellular processes, including cell adhesion, cytoskeletal organization, and the regulation of synaptic function.
Quantitative Effects of this compound Analogs on Neuronal Cells
The following tables summarize quantitative data extracted from various studies on the effects of this compound analogs on neuronal cells. These data provide a reference for expected outcomes and effective concentration ranges.
Table 1: Effect of this compound Analogs on Neurite Outgrowth
| Cell Type | Compound | Concentration | Observed Effect | Reference |
| PC12 Cells | 8-Br-cAMP | 1 mM | Significant increase in the percentage of neurite-bearing cells. | [6] |
| Rat Motoneurons | Dibutyryl-cAMP | 1 mM | ~50% increase in total neurite length per neuron. | [7] |
| Hippocampal Neurons | 8-CPT-cAMP | 100 µM | Enhancement of LTP maintenance to ~160% of baseline.[8] | [8] |
Table 2: Effect of this compound Analogs on Protein Phosphorylation and Activation
| Cell Type | Compound | Concentration | Target Protein | Effect | Reference |
| Cerebellar Granule Neurons | CPT-cAMP | 30 µM | GSK-3β (Ser9) | Significant increase in phosphorylation. | [4] |
| Striatal Neurons | 8-Br-cAMP | 100 µM | PKA | Rapid but transient activation, followed by desensitization. | [9] |
| Pancreatic β-Cells (model) | 8-pCPT-2'-O-Me-cAMP | 2.2 µM (EC50) | Epac1/Rap1 | Half-maximal activation of Rap1. | [10] |
Table 3: Effect of this compound Analogs on Neuronal Survival
| Cell Type | Condition | Compound | Concentration | Outcome | Reference |
| Spinal Cord-DRG Neurons | Electrical blockade (TTX) | 8-Br-cAMP | 0.1-1 mM | Dose-dependent attenuation of neuronal death. | [11] |
| Cerebellar Granule Neurons | Apoptosis Induction | Forskolin (cAMP elevator) | 10 µM | Inhibition of apoptosis via GSK-3β phosphorylation. | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound on neuronal cells.
General Experimental Workflow
A typical experiment to investigate the effects of this compound on neuronal cells follows a standardized workflow from cell culture to data analysis.
Immunofluorescence Staining for Neurite Outgrowth
Objective: To visualize and quantify changes in neuronal morphology and neurite extension following treatment with this compound analogs.
-
Cell Plating: Plate primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) on coverslips pre-coated with an appropriate substrate (e.g., poly-L-lysine, laminin).
-
Treatment: Treat cells with the desired concentrations of the this compound analog for a specified duration (e.g., 24-72 hours). Include a vehicle control.
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash again with PBS and block with a solution containing 5% normal goat serum and 0.1% Triton X-100 in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) diluted in the blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light. A nuclear counterstain like DAPI can be included.
-
Mounting and Imaging: Wash three times with PBS, mount the coverslips onto microscope slides using an anti-fade mounting medium, and image using a fluorescence microscope.
-
Quantification: Analyze images using software such as ImageJ or specialized neurite tracing plugins to measure parameters like total neurite length, number of primary neurites, and branching complexity.[12][13]
Western Blotting for Phospho-CREB (PKA Pathway Activation)
Objective: To quantify the phosphorylation of CREB at Serine-133 as an indicator of PKA pathway activation.
-
Cell Culture and Treatment: Culture neuronal cells to a suitable confluency and treat with the this compound analog for a short duration (e.g., 15-30 minutes) to capture the peak phosphorylation event.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C. In a separate blot or after stripping, probe for total CREB as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phospho-CREB signal to the total CREB signal.
Rap1 Activation (Pull-Down) Assay (Epac Pathway Activation)
Objective: To measure the amount of active, GTP-bound Rap1 as an indicator of Epac activation.
-
Cell Culture and Treatment: Culture and treat neuronal cells with an this compound analog, typically for a short duration (e.g., 5-15 minutes).
-
Lysis: Lyse the cells in a buffer containing MgCl2 to maintain the GTP-bound state of Rap1 (e.g., as provided in commercial kits).[14]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Affinity Precipitation (Pull-Down): Incubate the cell lysates (containing at least 500 µg of total protein) with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS coupled to glutathione-agarose beads.[5] This bait protein will specifically bind to and pull down the active, GTP-bound form of Rap1.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Detection: Analyze the eluate by Western blotting using a primary antibody specific for Rap1. Also, run a sample of the total cell lysate to determine the total amount of Rap1 in each sample.
-
Analysis: The intensity of the band in the pull-down sample represents the amount of active Rap1, which can be normalized to the total Rap1 in the lysate.
Applications in Drug Development for Neurological Disorders
The ability of this compound analogs to promote neuronal survival and neurite outgrowth makes the cAMP signaling pathway an attractive target for therapeutic intervention in a range of neurological disorders characterized by neuronal loss or damage, such as spinal cord injury, peripheral neuropathy, and neurodegenerative diseases. These compounds serve as critical tools in the early stages of drug discovery for:
-
Target Validation: Confirming that modulation of the PKA or Epac pathways produces desired phenotypic outcomes in disease-relevant neuronal models.
-
High-Throughput Screening: Acting as positive controls in screens designed to identify novel small molecules that can elevate intracellular cAMP or activate its downstream effectors.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms by which cAMP signaling contributes to neuroprotection and regeneration.
Conclusion
8-Halogenated cAMP analogs are indispensable research tools for dissecting the complex roles of cAMP signaling in the nervous system. By activating both PKA and Epac pathways, they induce a range of effects from promoting neuronal survival and neurite outgrowth to modulating synaptic plasticity. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to effectively utilize these compounds in their investigations, ultimately contributing to a deeper understanding of neuronal function and the development of novel therapeutics for neurological disorders.
References
- 1. In Vivo Plasticity at Hippocampal Schaffer Collateral-CA1 Synapses: Replicability of the LTP Response and Pharmacology in the Long-Evans Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. Cyclic AMP Promotes Neuronal Survival by Phosphorylation of Glycogen Synthase Kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]
- 5. Induction of Neurite Outgrowth in PC12 Cells Treated with Temperature-Controlled Repeated Thermal Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. Activation of exchange protein activated by cyclic-AMP enhances long-lasting synaptic potentiation in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Neuronal survival during electrical blockade is increased by 8-bromo cyclic adenosine 3',5' monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoform-specific PKA Activation by 8-HA-cAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the isoform-specific activation of Protein Kinase A (PKA) by the cyclic adenosine (B11128) monophosphate (cAMP) analog, 8-Hexylamino-cAMP (8-HA-cAMP). This document details the quantitative aspects of this interaction, provides in-depth experimental protocols for its characterization, and visualizes the key signaling pathways involved.
Introduction
Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular processes primarily through the activation of cAMP-dependent Protein Kinase (PKA).[1] The PKA holoenzyme exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[1] Upon binding of cAMP to the R subunits, the C subunits are released and become catalytically active, phosphorylating downstream target proteins on serine or threonine residues.[1]
In mammals, there are two major types of PKA, designated Type I (PKA-I) and Type II (PKA-II), which are distinguished by their regulatory subunits, RI and RII, respectively. Each of these is further divided into α and β isoforms (RIα, RIβ, RIIα, and RIIβ), leading to a diversity of PKA holoenzymes with distinct biochemical properties and subcellular localizations.[2] This isoform diversity allows for precise spatial and temporal control of PKA signaling.
The development of isoform-selective PKA activators is of significant interest for both basic research and therapeutic applications. This compound has been identified as a PKA-I selective cAMP analog, offering a valuable tool to dissect the specific roles of PKA-I in cellular signaling.[3] This guide will delve into the specifics of this selectivity and provide the necessary information for its application in a research setting.
Data Presentation: Quantitative Analysis of this compound Activation of PKA Isoforms
The isoform selectivity of this compound is quantified by its differential ability to activate PKA-I versus PKA-II holoenzymes. The following table summarizes the available quantitative data for the activation of PKA isoforms by this compound. The data is primarily presented as EC50 values, which represent the concentration of the analog required to elicit a half-maximal response.
| PKA Isoform | Agonist | EC50 (nM) | Fold Selectivity (RIIβ/RIα) | Reference |
| RIα | This compound | 358 | 3.2 | [4] |
| RIIβ | This compound | 1150 | [4] | |
| RIβ | This compound | Not Available | ||
| RIIα | This compound | Not Available |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the isoform-specific activation of PKA by this compound.
Expression and Purification of Recombinant PKA Isoforms
To study the isoform-specific effects of this compound, it is essential to have pure preparations of the different PKA holoenzymes.
a. Materials:
-
E. coli expression system (e.g., BL21(DE3) strain)
-
Expression vectors for human PKA regulatory (RIα, RIβ, RIIα, RIIβ) and catalytic (Cα) subunits (His-tagged or GST-tagged for purification)
-
Luria-Bertani (LB) broth and agar
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins, Glutathione agarose for GST-tagged proteins)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL leupeptin (B1674832) and aprotinin)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
SDS-PAGE reagents
b. Protocol:
-
Transformation: Transform E. coli with expression vectors for the desired PKA R and C subunits.
-
Expression: Grow transformed E. coli in LB broth at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication or French press.
-
Affinity Purification: Clarify the lysate by centrifugation. Apply the supernatant to the appropriate affinity chromatography resin. Wash the resin extensively with wash buffer. Elute the tagged protein with elution buffer.
-
Holoenzyme Reconstitution: To form the R2C2 tetramer, mix the purified R and C subunits in a 1:1 molar ratio and dialyze against dialysis buffer overnight at 4°C.
-
Purity Assessment: Analyze the purity of the reconstituted holoenzyme by SDS-PAGE and Coomassie blue staining.
In Vitro PKA Kinase Activity Assay
This protocol describes a fluorescence-based assay to measure the kinase activity of PKA isoforms in the presence of this compound using a fluorescently labeled peptide substrate (e.g., Kemptide).
a. Materials:
-
Purified PKA holoenzyme isoforms (RIα, RIβ, RIIα, RIIβ)
-
This compound
-
Fluorescently labeled PKA substrate (e.g., FITC-Kemptide: LRRASLG)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM ATP, 1 mM DTT)
-
Stop solution (e.g., 100 mM EDTA)
-
Agarose gel electrophoresis system
-
Fluorescence imager
b. Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the kinase reaction mixture containing kinase reaction buffer, a fixed concentration of the PKA holoenzyme isoform, and varying concentrations of this compound.
-
Initiate Reaction: Add the fluorescently labeled PKA substrate to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Separation of Substrate and Product: Separate the phosphorylated and unphosphorylated fluorescent peptide by agarose gel electrophoresis. The phosphorylated peptide will migrate faster due to the added negative charge.
-
Quantification: Visualize the bands using a fluorescence imager and quantify the intensity of the phosphorylated product band.
-
Data Analysis: Plot the kinase activity (fluorescence intensity of the product) as a function of the this compound concentration. Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the PKA activation pathway and a typical experimental workflow.
Conclusion
This compound serves as a valuable pharmacological tool for the preferential activation of PKA type I isoforms. The quantitative data, though incomplete, clearly demonstrates its selectivity for RIα over RIIβ. The provided experimental protocols offer a framework for researchers to further characterize the isoform-specific effects of this compound and to investigate the distinct roles of PKA-I in various cellular contexts. The visualized signaling pathways and workflows provide a clear conceptual understanding of the underlying mechanisms and experimental procedures. Further research is warranted to fully elucidate the binding affinities and activation constants of this compound for all four PKA regulatory subunit isoforms, which will undoubtedly enhance its utility in dissecting the complexities of PKA signaling.
References
- 1. Protein kinase A - Wikipedia [en.wikipedia.org]
- 2. The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
8-Bromo-cAMP in Cardiac Myocyte Research: An In-depth Technical Guide
December 11, 2025
Introduction
This technical guide provides a comprehensive overview of the use of 8-Bromo-cAMP (8-Br-cAMP) in the context of cardiac myocyte research. Initially, this investigation sought to explore "8-HA-cAMP"; however, this term does not correspond to a standard or readily identifiable chemical entity in the relevant scientific literature. It is plausible that "this compound" is a typographical error or a non-standard abbreviation for a compound such as "8-(6-Aminohexyl)aminoadenosine 3′:5′-cyclic monophosphate." Given the ambiguity, this guide focuses on 8-Br-cAMP, a widely studied and critically important 8-substituted analog of cyclic adenosine (B11128) monophosphate (cAMP).
In cardiac myocytes, cAMP is a pivotal second messenger that regulates a multitude of cellular processes, most notably excitation-contraction coupling. The effects of cAMP are primarily mediated through two distinct downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1] 8-Br-cAMP is a valuable research tool because it is a cell-permeable and phosphodiesterase-resistant analog of cAMP, allowing for sustained and global activation of both PKA and Epac signaling pathways. This guide will delve into the mechanism of action of 8-Br-cAMP, its quantitative effects on cardiomyocyte function, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.
Mechanism of Action of 8-Bromo-cAMP
8-Br-cAMP mimics the action of endogenous cAMP by binding to and activating its primary effectors, PKA and Epac. The bromine substitution at the 8th position of the adenine (B156593) ring confers resistance to degradation by phosphodiesterases (PDEs), enzymes that normally hydrolyze cAMP, thus ensuring a more prolonged intracellular signal.
Upon entering the cardiomyocyte, 8-Br-cAMP binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a host of downstream target proteins involved in calcium handling and myofilament function, leading to increased contractility (positive inotropy) and faster relaxation (lusitropy).[1]
Simultaneously, 8-Br-cAMP activates Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The Epac-mediated signaling cascade is distinct from the PKA pathway and has been implicated in the regulation of calcium release from the sarcoplasmic reticulum (SR) and potentially in the modulation of gene expression and cardiac hypertrophy.[2]
Quantitative Effects of 8-Bromo-cAMP on Cardiac Myocyte Function
The application of 8-Br-cAMP to cardiac myocytes elicits a range of measurable physiological responses. The following tables summarize key quantitative data from published research.
Table 1: Effects of 8-Bromo-cAMP on Cardiac Myocyte Contractility
| Parameter | Species | Concentration of 8-Br-cAMP | Observed Effect |
| Myocyte Shortening | Rat | 0.5 µmol/L | Significant increase in contraction amplitude |
| Rate of Contraction/Relaxation | Rabbit | 100 µmol/L | Increased rates of both shortening and relengthening |
Table 2: Effects of 8-Bromo-cAMP on Intracellular Calcium Transients
| Parameter | Species | Concentration of 8-Br-cAMP | Observed Effect |
| Ca2+ Transient Amplitude | Mouse | 100 µmol/L | Increased peak systolic Ca2+ concentration |
| Ca2+ Transient Decay Rate | Rat | 0.5 µmol/L | Accelerated decay of the Ca2+ transient |
| Sarcoplasmic Reticulum (SR) Ca2+ Leak | Rabbit | Not Specified | Can induce Ca2+ sparks via Epac activation |
Table 3: Effects of 8-Bromo-cAMP on Protein Phosphorylation
| Protein | Species | Concentration of 8-Br-cAMP | Observed Effect |
| Phospholamban (PLB) | Rat | 100 µmol/L | Increased phosphorylation at Ser16 (PKA site) |
| Troponin I (TnI) | Rat | 100 µmol/L | Increased phosphorylation |
| Ryanodine Receptor (RyR2) | Mouse | Not Specified | Phosphorylation can be induced via both PKA and Epac/CaMKII pathways |
Experimental Protocols
The following are synthesized protocols based on standard methodologies in cardiac myocyte research.
Protocol 1: Isolation of Adult Rat Ventricular Cardiomyocytes
This protocol is a modification of established enzymatic digestion methods using a Langendorff apparatus.[3][4]
Materials:
-
Adult rat (200-350 g)
-
Krebs-Henseleit buffer (KHB) with and without CaCl2
-
Collagenase Type II
-
Bovine Serum Albumin (BSA)
-
Heparin
Procedure:
-
Anesthetize the rat with pentobarbital and administer heparin.
-
Excise the heart and immediately cannulate the aorta on a Langendorff apparatus.
-
Perfuse the heart with Ca2+-free KHB to wash out blood.
-
Switch to perfusion with KHB containing collagenase and a low concentration of Ca2+.
-
Once the heart is digested, remove it from the apparatus, and mince the ventricular tissue.
-
Gently triturate the tissue to release individual cardiomyocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Gradually reintroduce Ca2+ to the cell suspension to a final concentration of 1.25 mM.
-
Allow the rod-shaped, viable myocytes to settle by gravity.
Protocol 2: Treatment of Cardiomyocytes with 8-Bromo-cAMP
Materials:
-
Isolated cardiomyocytes
-
Tyrode's solution or appropriate culture medium
-
8-Bromo-cAMP stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)
Procedure:
-
Plate the isolated cardiomyocytes on laminin-coated coverslips.
-
Allow the cells to adhere for at least one hour.
-
Prepare the desired final concentration of 8-Br-cAMP in pre-warmed Tyrode's solution or culture medium.
-
Replace the medium on the cardiomyocytes with the 8-Br-cAMP-containing solution.
-
Incubate for the desired duration (e.g., 5-30 minutes) at 37°C before proceeding with functional measurements or biochemical analysis.
Protocol 3: Measurement of Cardiomyocyte Shortening
This can be achieved using video-based edge detection systems.[5]
Materials:
-
Inverted microscope with a camera
-
IonOptix or similar system for contractility measurement
-
Field stimulation electrodes
Procedure:
-
Place the coverslip with cardiomyocytes in a perfusion chamber on the microscope stage.
-
Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.
-
Record video images of a single, rod-shaped cardiomyocyte.
-
Use software to track the cell edges and calculate parameters such as percentage of shortening, and velocities of shortening and relengthening.
-
After establishing a baseline, perfuse with 8-Br-cAMP and record the changes in contractile parameters.
Protocol 4: Measurement of Intracellular Calcium Transients
This is typically performed using fluorescent Ca2+ indicators like Fura-2 AM.[6]
Materials:
-
Fura-2 AM
-
Pluronic F-127
-
Fluorescence imaging system with dual-wavelength excitation
Procedure:
-
Load cardiomyocytes with Fura-2 AM by incubating them with the dye.
-
Wash the cells to remove excess dye.
-
Place the coverslip in a perfusion chamber on a fluorescence microscope.
-
Excite the cells alternately with 340 nm and 380 nm light and record the emission at 510 nm.
-
The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular Ca2+ concentration.
-
Record baseline Ca2+ transients while pacing the cells.
-
Perfuse with 8-Br-cAMP and record the changes in the amplitude and kinetics of the Ca2+ transients.
Protocol 5: Western Blot Analysis of Protein Phosphorylation
This protocol allows for the quantification of changes in the phosphorylation state of specific proteins.[7]
Materials:
-
Cardiomyocyte lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cardiomyocytes with and without 8-Br-cAMP.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with BSA or non-fat milk.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
-
To normalize, strip the membrane and re-probe with an antibody against the total amount of the target protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by 8-Br-cAMP and a typical experimental workflow.
Diagram 1: 8-Br-cAMP Signaling Pathways in Cardiac Myocytes. This diagram illustrates the dual activation of the PKA and Epac pathways by intracellular 8-Br-cAMP and their key downstream effectors that modulate cardiac myocyte function.
Diagram 2: Experimental Workflow for Studying 8-Br-cAMP Effects. This flowchart outlines the key steps in a typical experiment designed to investigate the effects of 8-Br-cAMP on isolated cardiac myocytes, from cell preparation to functional and biochemical analysis.
Conclusion
8-Bromo-cAMP is an indispensable tool for dissecting the complex roles of cAMP signaling in cardiac myocytes. Its ability to potently and persistently activate both PKA and Epac pathways has provided invaluable insights into the molecular mechanisms governing cardiac contractility, calcium homeostasis, and protein phosphorylation. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to explore the multifaceted effects of elevated cAMP in the heart. Future research will likely continue to leverage 8-Br-cAMP and other cAMP analogs to further delineate the specific contributions of PKA and Epac to cardiac physiology and pathophysiology, potentially uncovering novel therapeutic targets for heart disease.
References
- 1. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction [mdpi.com]
- 2. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Isolation of Viable Adult Rat Cardiomyocytes with High Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation of cardiac myocytes and measurement of myocyte shortening [protocols.io]
- 6. Interactions of Calcium Fluctuations during Cardiomyocyte Contraction with Real-Time cAMP Dynamics Detected by FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Downstream Effects of 8-HA-cAMP Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a site-selective cAMP analog that preferentially activates the type I isoform of cAMP-dependent protein kinase (PKA I). This selective activation triggers a cascade of downstream signaling events, culminating in specific cellular responses, most notably growth arrest in certain cancer cell types. This technical guide provides an in-depth overview of the core downstream effects of this compound activation, focusing on its impact on key signaling pathways, and offers detailed experimental protocols for studying these effects.
Core Signaling Pathways Activated by this compound
Cyclic AMP (cAMP) is a ubiquitous second messenger that primarily mediates its effects through two main classes of effector proteins: cAMP-dependent Protein Kinase (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). This compound is designed as a selective activator of PKA, particularly the PKA type I holoenzyme.
The PKA Signaling Pathway
The canonical downstream pathway for this compound involves the activation of PKA. In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP analogs like this compound to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cellular response.
Selectivity for PKA over EPAC
While this compound is a potent activator of PKA, it exhibits significantly lower affinity for EPAC. EPAC proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. While comprehensive quantitative data on the direct activation of EPAC by this compound is limited, studies on similar PKA-selective analogs suggest a much weaker interaction with EPAC compared to PKA. This selectivity is crucial for dissecting the specific roles of the PKA pathway in cellular processes.
Key Downstream Effects of this compound Activation
The primary and most studied downstream effect of this compound activation is the inhibition of cell proliferation, particularly in cancer cells harboring BRAF mutations.
Inhibition of the Ras-Raf-MEK-ERK (MAPK) Pathway
A critical consequence of PKA activation by this compound is the suppression of the Mitogen-Activated Protein Kinase (MAPK) cascade. PKA has been shown to inhibit the activation of Raf-1 (C-Raf), a key upstream kinase in the ERK pathway. This inhibition of Raf-1 prevents the subsequent phosphorylation and activation of MEK and ERK. The sustained inactivation of ERK is a major contributor to the anti-proliferative effects of this compound.
Induction of Cell Cycle Arrest
The inhibition of ERK signaling by this compound leads to cell cycle arrest, primarily at the G1 phase. This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors, such as p27Kip1.[1] The arrest in G1 prevents cells from entering the S phase, thereby halting DNA replication and cell division.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound and related compounds.
| Compound | Target | Parameter | Value | Cell Line/System | Reference |
| This compound | PKA RIα | EC50 | 358 nM | In vitro | [2] |
| This compound | PKA RIIβ | EC50 | 1150 nM | In vitro | [2] |
| 8-CPT-cAMP (PKA/EPAC activator) | PKA | Ka | 0.13 µM | In vitro | |
| 8-pCPT-2'-O-Me-cAMP (EPAC activator) | EPAC1 | EC50 | 2.2 µM | In vitro Rap1 activation assay | [3] |
| 8-pCPT-2'-O-Me-cAMP (EPAC activator) | PKA | - | Weak activator | In vitro | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the downstream effects of this compound.
In Vitro PKA Kinase Activity Assay
This protocol is designed to measure the activation of PKA by this compound in a cell-free system.
Materials:
-
Purified recombinant PKA holoenzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-32P]ATP or non-radioactive ATP and phosphospecific antibodies
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Phosphocellulose paper or materials for ELISA/Western blot
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA holoenzyme, and the PKA substrate peptide.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-activator control.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is proportional to PKA activity.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of changes in ERK phosphorylation in response to this compound treatment in cultured cells.
Materials:
-
Cell line of interest (e.g., BRAF-mutant melanoma cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with anti-p-ERK antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detection: Apply chemiluminescent substrate and capture the signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-t-ERK antibody to normalize for protein loading.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24-72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash cells with PBS and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound serves as a valuable research tool for elucidating the specific downstream consequences of PKA type I activation. Its primary effects, including the inhibition of the ERK signaling pathway and subsequent G1 cell cycle arrest, highlight its potential as an anti-proliferative agent. The provided protocols offer a robust framework for investigating these downstream effects in various experimental settings. Further research into the broader substrate profile of PKA activated by this compound will continue to unravel the complexities of cAMP signaling in health and disease.
References
- 1. Cyclic AMP-induced G1 phase arrest mediated by an inhibitor (p27Kip1) of cyclin-dependent kinase 4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-HA-cAMP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous cellular processes. As a selective activator of cAMP-dependent Protein Kinase A (PKA), particularly the type I isoenzyme (PKA I), this compound serves as a valuable tool for investigating the downstream effects of PKA activation.[1][2] Its applications in cell culture are diverse, ranging from inducing cell cycle arrest in cancer cells to promoting cellular differentiation.[1][3] These notes provide detailed protocols for the preparation and application of this compound in cell culture experiments.
Mechanism of Action
Cyclic AMP is a critical signaling molecule that regulates a multitude of cellular functions, including metabolism, gene transcription, and cell growth.[4] The primary intracellular effector of cAMP is PKA.[5] In its inactive state, PKA exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the catalytic subunits. These freed catalytic subunits are then able to phosphorylate various substrate proteins on serine and threonine residues, thereby modulating their activity and initiating downstream signaling cascades.[6] this compound mimics the action of endogenous cAMP, leading to the activation of PKA and the subsequent phosphorylation of its target proteins.[1][2]
Data Presentation
The following tables summarize recommended working concentrations and incubation times for cAMP analogs in various cell culture applications. It is important to note that optimal conditions can vary depending on the specific cell line and experimental objectives. Therefore, a dose-response experiment is highly recommended to determine the optimal concentration for your specific setup.
Table 1: Recommended Working Concentrations of this compound (and related cAMP analogs) for Various Cell Lines
| Cell Line | Application | Recommended Concentration Range (µM) | Notes |
| ARO, NPA (BRAF-positive human cancer) | Antiproliferation/Growth Arrest | 50 - 200 | This compound, in combination with other PKA I-selective analogs, has shown potent antiproliferative effects.[1][2] |
| WRO (BRAF-negative human cancer) | Antiproliferation | Less effective than in BRAF-positive cells. | 8-Cl-cAMP is more effective in this cell line.[1][2] |
| Various Cancer Cell Lines (e.g., HL60, SH-SY5Y) | Induction of Apoptosis | 10 - 100 | While 8-Cl-cAMP is more commonly cited for apoptosis induction, PKA activation is a key step.[7][8] |
| Mesenchymal Stem Cells | Neuronal Differentiation | 50 - 500 | Forskolin, a cAMP elevating agent, is used in this range to induce differentiation.[9] |
| Human Induced Pluripotent Stem Cells (hiPSCs) | Intestinal Epithelial Cell Differentiation | 100 - 500 (8-Br-cAMP) | Often used in combination with a phosphodiesterase inhibitor like IBMX.[10] |
Table 2: Recommended Incubation Times for Cellular Response to cAMP Analogs
| Cellular Response | Typical Incubation Time | Notes |
| PKA Activation | 15 - 60 minutes | Phosphorylation of downstream targets like CREB can be detected within this timeframe. |
| Inhibition of ERK Phosphorylation | 30 minutes - 4 hours | PKA I-selective analogs have been shown to inhibit ERK phosphorylation.[1] |
| Gene Expression Changes | 4 - 24 hours | Time required for transcriptional changes to become apparent. |
| Cell Cycle Arrest / Growth Inhibition | 24 - 72 hours | Effects on cell proliferation are typically observed over longer incubation periods.[1] |
| Induction of Differentiation | Several days to weeks | Differentiation is a longer-term process requiring sustained signaling.[9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the manufacturer's instructions, dissolve the this compound powder in a suitable solvent like sterile water or DMSO to prepare a stock solution. A common stock concentration is 10 mM.
-
Gently vortex to ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: General Protocol for Treating Cultured Cells with this compound
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
Serum-free cell culture medium (if required for the experiment)
-
This compound stock solution
-
Vehicle control (the solvent used to dissolve this compound, e.g., sterile water or DMSO)
Procedure:
-
Cell Seeding: Seed the cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and grow overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Treatment Media: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the desired final concentration in the appropriate cell culture medium (complete or serum-free, depending on the experimental design). Prepare a vehicle control medium containing the same final concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the plates to the incubator for the desired duration as determined by your experimental endpoint (refer to Table 2).
-
Downstream Analysis: Following incubation, harvest the cells for downstream analysis, such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis.
Protocol 3: PKA Activation Assay (Western Blot for Phospho-CREB)
This protocol assesses the activation of PKA by measuring the phosphorylation of one of its key downstream targets, the cAMP response element-binding protein (CREB).
Materials:
-
Cells treated with this compound (as per Protocol 2)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Collect the cell lysates and centrifuge at high speed to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CREB for normalization.
-
Mandatory Visualization
Caption: this compound signaling pathway leading to cellular responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Phosphorylation of Rap1 by cAMP-dependent Protein Kinase (PKA) Creates a Binding Site for KSR to Sustain ERK Activation by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | ERK phosphorylation disrupts the intramolecular interaction of capicua to promote cytoplasmic translocation of capicua and tumor growth [frontiersin.org]
- 7. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. iiitdmj.ac.in [iiitdmj.ac.in]
- 10. stemcell.com [stemcell.com]
Application Notes and Protocols for 8-HA-cAMP in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a critical second messenger that plays a pivotal role in a multitude of neuronal processes, including survival, differentiation, neurite outgrowth, and synaptic plasticity. The use of cell-permeable and phosphodiesterase-resistant cAMP analogs, such as 8-Hydroxy-adenosine-3',5'-cyclic monophosphate (8-HA-cAMP), allows for the direct and sustained activation of cAMP-dependent signaling pathways in vitro. These analogs are invaluable tools for elucidating the molecular mechanisms governing neuronal function and for the development of novel therapeutic strategies for neurological disorders.
This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in primary neuron cultures. While specific quantitative data for this compound is limited in the current literature, the information presented here is based on extensive studies of structurally and functionally similar, widely-used analogs such as 8-Bromo-cAMP (8-Br-cAMP) and 8-(4-Chlorophenylthio)-cAMP (CPT-cAMP).
Mechanism of Action
This compound, like other C8-substituted cAMP analogs, readily crosses the cell membrane and activates key downstream effectors of the cAMP signaling pathway. The primary targets are Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1]
-
Protein Kinase A (PKA): In the canonical pathway, cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These subunits then phosphorylate a wide array of substrate proteins, including transcription factors like cAMP response element-binding protein (CREB), which regulate the expression of genes involved in neuronal survival and differentiation.[2]
-
Exchange Protein directly Activated by cAMP (Epac): Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The activation of the Epac-Rap pathway is involved in various cellular processes, including cell adhesion, differentiation, and axon guidance, often acting independently of PKA.[3]
The activation of these pathways by this compound can mimic the effects of neurotrophic factors, such as Nerve Growth Factor (NGF), promoting long-term neuronal survival and neurite outgrowth.[4]
Data Presentation: Effects of cAMP Analogs on Primary Neurons
The following tables summarize quantitative data from studies using cAMP analogs in primary neuron cultures. These values can serve as a starting point for designing experiments with this compound.
Table 1: Effect of cAMP Analogs on Neurite Outgrowth
| cAMP Analog | Neuron Type | Concentration | Incubation Time | Observed Effect on Neurite Length |
| cpt-cAMP | Spiral Ganglion Neurons | 1 µM | 48 hours | Significant increase |
| cpt-cAMP | Spiral Ganglion Neurons | 10 µM | 48 hours | Significant decrease |
| 8-pCPT-2'-O-Me-cAMP | Spiral Ganglion Neurons | 200 µM | 48 hours | No significant change |
Data adapted from a study on spiral ganglion neurons, indicating a biphasic dose-response for cpt-cAMP.[5]
Table 2: Effect of cAMP Analogs on Neuronal Survival
| cAMP Analog | Neuron Type | Concentration | Incubation Time | Observed Effect on Neuronal Survival |
| 8-Br-cAMP | Rat Sympathetic & Sensory Neurons | Not specified | Long-term | Promotes long-term survival, comparable to NGF[4] |
| CPT-cAMP | Rat Sympathetic & Sensory Neurons | Not specified | Long-term | Promotes long-term survival, comparable to NGF[4] |
| 8-pCPT-2'-O-Me-cAMP | Spiral Ganglion Neurons | 200 µM | Not specified | No significant difference from control[5] |
Note: The pro-survival effects of 8-Br-cAMP and CPT-cAMP have been well-established, though specific percentage increases in survival vary between neuronal types and culture conditions.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol provides a general guideline for establishing primary hippocampal or cortical neuron cultures. Specific details may need to be optimized based on the neuronal type and experimental requirements.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate®-A)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Neuronal culture medium (e.g., Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated culture vessels (plates, coverslips)
-
Sterile dissection tools
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Coat Culture Vessels: Coat plates or coverslips with Poly-D-lysine (50 µg/mL) or Poly-L-lysine (0.1 mg/ml) for at least 1 hour at 37°C or overnight at room temperature. Aspirate the coating solution and wash three times with sterile water. Allow to dry completely before use.
-
Tissue Dissection: Euthanize pregnant rodent according to approved institutional protocols. Dissect hippocampi or cortices from E18 embryos in ice-cold dissection medium.
-
Enzymatic Digestion: Transfer the tissue to the enzymatic dissociation solution and incubate at 37°C for 15-30 minutes.
-
Inactivation and Dissociation: Stop the digestion by adding the enzyme inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Counting and Plating: Centrifuge the cell suspension, resuspend the pellet in pre-warmed neuronal culture medium. Determine cell viability and density using a hemocytometer and Trypan blue exclusion. Plate the neurons at the desired density onto the pre-coated culture vessels.
-
Culture Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a partial media change every 3-4 days.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
This compound (or other cAMP analog)
-
Sterile DMSO or nuclease-free water
-
Established primary neuronal cultures (from Protocol 1)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO or water. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed neuronal culture medium to the desired final concentration (e.g., ranging from 1 µM to 1 mM).
-
Medium Exchange: Carefully remove half of the culture medium from the neurons and replace it with the medium containing the appropriate concentration of this compound. For control wells, add medium containing the same final concentration of the solvent (e.g., DMSO).
-
Incubation: Return the cultures to the incubator and incubate for the desired period (e.g., 24-72 hours for neurite outgrowth assays, or longer for survival studies).
Protocol 3: Immunofluorescence Staining for Neuronal Morphology
This protocol allows for the visualization of neuronal morphology and the assessment of neurite outgrowth.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Fixation: After treatment, gently aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization and Blocking: Permeabilize the cells with permeabilization buffer for 10 minutes. Wash three times with PBS. Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its working concentration. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Counterstain nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence or confocal microscope.
Protocol 4: Quantitative Analysis of Neurite Outgrowth
-
Image Acquisition: Acquire images of stained neurons using a fluorescence microscope. Capture multiple random fields of view for each experimental condition.
-
Image Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin, or commercial software) to trace and measure the length of the longest neurite or the total neurite length per neuron.
-
Data Analysis: Calculate the average neurite length for each condition. Perform statistical analysis to determine the significance of any observed differences between treatment groups.
Visualizations
Caption: Signaling pathway of this compound in primary neurons.
Caption: Experimental workflow for studying this compound effects.
References
- 1. sartorius.com [sartorius.com]
- 2. cAMP−EPAC−PKCε−RIM1α signaling regulates presynaptic long-term potentiation and motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine-dependent regulation of cyclic AMP accumulation in primary cultures of rat astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epac2 induces synapse remodeling and depression and its disease-associated forms alter spine morphology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Hexylamino-cAMP (8-HA-cAMP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for utilizing 8-Hexylamino-cAMP (8-HA-cAMP), a cell-permeable cyclic AMP (cAMP) analog, in experimental settings. The focus is on its application as a selective activator of cAMP-dependent Protein Kinase A type I (PKA-I), particularly in cancer research.
Introduction
8-Hexylamino-cAMP (this compound) is a synthetic analog of cAMP characterized by a hexylamino substitution at the C8 position of the adenine (B156593) ring. This modification confers membrane permeability and resistance to degradation by phosphodiesterases (PDEs), making it a valuable tool for studying cAMP-mediated signaling pathways in intact cells. This compound is particularly noted for its role as a site-selective activator of the type I isoform of Protein Kinase A (PKA-I). It is often used synergistically with other cAMP analogs, such as 8-piperidino-cAMP (8-PIP-cAMP), to achieve potent and selective activation of PKA-I. This selective activation has been shown to have antiproliferative effects in certain cancer cell lines, particularly those with BRAF mutations.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound is highly dependent on the cell type, experimental context, and whether it is used as a single agent or in combination with other PKA-I activators. The following table summarizes key quantitative data from published studies.
| Application | Cell Line(s) | This compound Concentration | Partner Analog & Concentration | Observed Effect |
| Antiproliferative Activity (IC50) | ARO (BRAF-positive thyroid cancer) | 55.3 µM (in combination) | 8-PIP-cAMP | 50% inhibition of cell growth. |
| Antiproliferative Activity (IC50) | NPA (BRAF-positive thyroid cancer) | 84.8 µM (in combination) | 8-PIP-cAMP | 50% inhibition of cell growth. |
| Induction of Growth Arrest & Apoptosis Assays | ARO, NPA, WRO (thyroid cancer) | 100 µM (in combination) | 8-PIP-cAMP (100 µM) | Used for evaluating DNA fragmentation and caspase 3/7 activity.[1] |
| Inhibition of ERK Phosphorylation | ARO, NPA (BRAF-positive thyroid cancer) | 100 µM (in combination) | 8-PIP-cAMP (100 µM) | Inhibition of ERK phosphorylation.[1] |
Signaling Pathways and Experimental Workflows
PKA-I Signaling Pathway
Experimental Workflow for Antiproliferation Studies
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
8-Hexylamino-cAMP (powder form)
-
Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Solvent Selection: this compound is soluble in aqueous solutions. For cell culture experiments, sterile, nuclease-free water is the recommended solvent. If higher concentrations are required, DMSO can be used.
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution in water: Dissolve the appropriate amount of this compound powder in sterile water. For example, to make 1 mL of a 10 mM solution, dissolve 4.14 mg of this compound (MW: 414.4 g/mol ) in 1 mL of sterile water.
-
Vortex briefly to ensure complete dissolution.
-
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).
-
Protocol 2: General Protocol for Cell Treatment
Materials:
-
Mammalian cell line of interest (e.g., ARO, NPA)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound stock solution (from Protocol 1)
-
8-PIP-cAMP stock solution (prepared similarly to this compound)
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for protein analysis)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells into the appropriate culture plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours under standard conditions to allow for adherence and recovery.
-
Preparation of Treatment Media:
-
On the day of the experiment, thaw the stock solutions of this compound and 8-PIP-cAMP.
-
Dilute the stock solutions directly into fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 50 µM, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of the solvent used for the stock solutions (e.g., sterile water or DMSO).
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with sterile PBS.
-
Add the prepared treatment media (containing this compound, this compound + 8-PIP-cAMP, or vehicle control) to the respective wells.
-
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, 72, or 96 hours).
Protocol 3: Cell Viability Assay (MTS/MTT Assay)
This protocol is for assessing the antiproliferative effects of this compound.
Materials:
-
Cells treated according to Protocol 2 in a 96-well plate
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Reagent Addition: At the end of the incubation period, add the MTS or MTT reagent to each well according to the manufacturer's instructions (typically 10-20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the reagent.
-
Solubilization (for MTT assay only): If using MTT, add the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and reagent but no cells).
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the concentration of the treatment to determine the IC50 value.
-
Protocol 4: Western Blot for ERK Phosphorylation
This protocol is for analyzing the effect of this compound on the MAPK/ERK signaling pathway.
Materials:
-
Cells treated according to Protocol 2 in 6-well plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
By following these detailed protocols and considering the provided concentration guidelines, researchers can effectively utilize this compound to investigate PKA-I signaling and its downstream effects in various experimental models.
References
Application Notes and Protocols for 8-HA-cAMP Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hexylamino-adenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that acts as a selective activator of cAMP-dependent protein kinase (PKA). By mimicking the action of endogenous cAMP, this compound serves as a valuable tool for investigating the diverse roles of the PKA signaling pathway in various physiological and pathological processes. These application notes provide a detailed overview of the delivery methods for this compound in animal models, complete with experimental protocols and data presentation to guide researchers in their in vivo studies.
While specific in vivo protocols and quantitative data for this compound are not extensively documented in publicly available literature, this document provides generalized protocols based on common practices for cAMP analogs and includes data from closely related compounds, such as 8-Bromo-cAMP (8-Br-cAMP) and 8-Chloro-cAMP (8-Cl-cAMP), to serve as a reference. Researchers should optimize these protocols for their specific animal model and experimental goals.
Mechanism of Action: this compound as a PKA Activator
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli.[1] Its primary intracellular effector is Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits then phosphorylate specific serine and threonine residues on target proteins, thereby modulating their activity and eliciting a cellular response.[2]
This compound, like other 8-substituted cAMP analogs, selectively activates PKA. The hexylamino group at the 8th position of the adenine (B156593) ring enhances its lipophilicity, allowing it to cross cell membranes more readily than cAMP itself.
References
Application Notes and Protocols for 8-HA-cAMP in CREB Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a potent activator of cAMP-dependent Protein Kinase A (PKA). The activation of PKA is a critical step in the canonical cAMP signaling pathway, leading to the phosphorylation and activation of the cAMP Response Element-Binding protein (CREB). Activated CREB is a key transcription factor that regulates the expression of numerous genes involved in a wide array of cellular processes, including cell proliferation, differentiation, survival, and synaptic plasticity.
These application notes provide detailed protocols for utilizing this compound to induce and measure CREB activation in cell-based assays. The methodologies described are essential for researchers investigating the cAMP/PKA/CREB signaling cascade and for professionals in drug development screening for modulators of this pathway.
Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway
The activation of CREB by this compound follows a well-established signaling cascade. As a cAMP analog, this compound mimics the action of endogenous cAMP.
-
PKA Activation: In its inactive state, PKA exists as a tetrameric holoenzyme consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of this compound to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.
-
Nuclear Translocation: The released PKA catalytic subunits translocate from the cytoplasm to the nucleus.
-
CREB Phosphorylation: Within the nucleus, the PKA catalytic subunits phosphorylate CREB at a specific serine residue (Ser133).[1]
-
Co-activator Recruitment: Phosphorylation of CREB at Ser133 promotes the recruitment of transcriptional co-activators, most notably the CREB-Binding Protein (CBP) and p300.
-
Gene Transcription: The CREB-CBP/p300 complex then binds to specific DNA sequences known as cAMP Response Elements (CREs) in the promoter regions of target genes, initiating their transcription.
The following diagram illustrates this signaling pathway:
Quantitative Data Summary
This compound exhibits selectivity for different PKA isozymes. The half-maximal effective concentrations (EC50) for the activation of PKA RIα and RIIβ holoenzymes are presented below. This data is crucial for designing experiments and interpreting results, as the differential activation of PKA isozymes can lead to varied downstream cellular responses.
| Compound | PKA Isozyme | EC50 (nM) |
| This compound | RIα | 358 |
| RIIβ | 1150 |
Data sourced from a study on PKA isozyme-selective activation by cAMP analogs.
Experimental Protocols
Two primary methods for quantifying CREB activation are detailed below: Western blotting for the detection of phosphorylated CREB (p-CREB) and a CRE-luciferase reporter assay for measuring CREB-mediated gene transcription.
Protocol 1: Detection of CREB Phosphorylation by Western Blot
This protocol outlines the steps to detect the phosphorylation of CREB at Ser133 in cultured cells following treatment with this compound.
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
Multi-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO or water, stored at -20°C)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in multi-well plates and culture until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of CREB phosphorylation, serum-starve the cells for 4-18 hours prior to treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free or complete cell culture medium. A suggested starting concentration range is 10-500 µM.
-
Aspirate the old medium and replace it with the this compound-containing medium. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a predetermined time. For phosphorylation events, a short incubation of 15-60 minutes is typically sufficient.
-
-
Cell Lysis:
-
After incubation, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB (Ser133) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
The following diagram outlines the workflow for the Western blot protocol:
Protocol 2: CRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of CREB by quantifying the expression of a luciferase reporter gene under the control of a CRE-containing promoter.
Materials:
-
Cell culture reagents
-
Multi-well cell culture plates (white, clear-bottom for luminescence)
-
CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound stock solution
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the CRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.
-
Incubate for 18-24 hours to allow for plasmid expression.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in fresh culture medium. A suggested starting concentration range is 10-500 µM.
-
Replace the medium on the transfected cells with the treatment medium. Include a vehicle-only control.
-
Incubate for 6-8 hours, or a time previously optimized for transcriptional responses in your cell line.
-
-
Luciferase Assay:
-
Aspirate the medium and lyse the cells using the passive lysis buffer provided with the assay kit.
-
Following the manufacturer's protocol, add the Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Next, add the Stop & Glo® Reagent to quench the firefly signal and simultaneously measure Renilla luciferase activity.
-
Read the luminescence on a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Express the data as fold change relative to the vehicle-treated control cells.
-
The following diagram illustrates the workflow for the CRE-luciferase reporter assay:
Concluding Remarks
This compound is a valuable tool for the specific activation of the cAMP/PKA/CREB signaling pathway. The protocols provided herein offer robust methods for the qualitative and quantitative assessment of CREB activation. Researchers should optimize the concentration of this compound and the treatment duration for their specific cell type and experimental conditions to ensure reliable and reproducible results. The differential activation of PKA isozymes by this compound should be considered when interpreting data, as this may contribute to cell-type-specific responses.
References
Application Notes and Protocols for Inducing Cellular Differentiation with 8-Halo-cAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-halo-substituted analogs of cyclic adenosine (B11128) monophosphate (cAMP), such as 8-Bromo-cAMP and 8-Chloro-cAMP, are potent, membrane-permeable activators of the cAMP-dependent protein kinase (PKA) signaling pathway.[1] Their resistance to degradation by phosphodiesterases ensures a sustained intracellular cAMP signal, making them valuable tools for inducing cellular differentiation in a variety of cell types. These analogs have been successfully employed to direct the differentiation of stem cells, progenitor cells, and cancer cell lines into more specialized lineages, including neurons and hepatocytes. This document provides detailed protocols and supporting data for utilizing 8-halo-cAMP analogs to induce cellular differentiation, focusing on neuronal and hepatic lineages.
Mechanism of Action: The cAMP-PKA-CREB Signaling Pathway
The primary mechanism by which 8-halo-cAMP analogs induce differentiation is through the activation of the Protein Kinase A (PKA) pathway. Upon entering the cell, these analogs bind to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. The active catalytic subunits then translocate to the nucleus and phosphorylate various downstream targets, most notably the cAMP response element-binding protein (CREB). Phosphorylated CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription and initiating a cascade of events that leads to cellular differentiation.
Quantitative Data Summary
The following tables summarize the quantitative effects of 8-halo-cAMP analogs on the expression of key differentiation markers in neuronal and hepatic cell models.
Table 1: Neuronal Differentiation of SH-SY5Y Cells
| Marker | Method | Treatment | Fold Change/Expression Level | Reference |
| Tuj1 (βIII-Tubulin) | Western Blot | Retinoic Acid + db-cAMP | Increased expression over 5 days | [1] |
| MAP2 | Immunofluorescence | Retinoic Acid + BDNF | High MAP2 expression in differentiated cells | [2] |
| NeuN | Western Blot | Retinoic Acid | ~1.5-fold increase | [3] |
| Synaptophysin | Western Blot | Retinoic Acid + BDNF | High cytoplasmic and neurite localization | [2] |
| GAP43 | Western Blot | Retinoic Acid + TPA | Pronounced increase in abundance | [4] |
Table 2: Hepatic Differentiation of Pluripotent Stem Cells
| Marker | Method | Treatment Component | Fold Change/Expression Level | Reference |
| Albumin (ALB) | RT-qPCR | 8-bromo-cAMP | Potent induction of expression | [5] |
| CYP3A4 | RT-qPCR | 8-bromo-cAMP | Upregulation of expression | [5] |
| α-fetoprotein (AFP) | RT-qPCR | On-chip differentiation | Decreased in mature HLCs | [6] |
| HNF4α | Immunofluorescence | Multi-step protocol | >80-90% of cells positive | [7] |
| Urea (B33335) Production | Assay | C/EBPα knock-in | Sustained higher levels | [8] |
Experimental Protocols
Protocol 1: Neuronal Differentiation of SH-SY5Y Cells
This protocol describes a method for the differentiation of the human neuroblastoma cell line SH-SY5Y into a mixed population of neuron-like cells using a combination of retinoic acid (RA) and a cAMP analog.[9][10]
Materials:
-
SH-SY5Y cells
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 1% L-Glutamine.[2][9]
-
Differentiation Medium 1 (RA): Growth Medium containing 10 µM all-trans-Retinoic Acid (RA).[9]
-
Differentiation Medium 2 (RA + BDNF): Neurobasal medium supplemented with B27, 1% L-Glutamine, 10 µM RA, and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF).[2]
-
Differentiation Medium 3 (Full Differentiation): Neurobasal medium with B27, 1% L-Glutamine, 1 mM dibutyryl-cAMP (db-cAMP), 1 M KCl, and 50 ng/mL BDNF.[9]
-
6-well tissue culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in Growth Medium at a density of 1 x 10^5 cells/well in a 6-well plate.
-
Initial Culture: Culture the cells for 24 hours at 37°C and 5% CO2.
-
RA Induction (Day 1-4):
-
Aspirate the Growth Medium and replace it with Differentiation Medium 1 (RA).
-
Change the medium every 2 days.
-
-
RA + BDNF Maturation (Day 5-7):
-
Aspirate Differentiation Medium 1 and replace it with Differentiation Medium 2 (RA + BDNF).[2]
-
Change the medium every 2 days.
-
-
Full Differentiation (Day 8 onwards):
-
Aspirate Differentiation Medium 2 and replace it with Differentiation Medium 3 (Full Differentiation).[9]
-
Maintain the cells in this medium for up to 14 days, changing the medium every 2-3 days.
-
-
Assessment of Differentiation:
-
Morphology: Observe the cells daily for the appearance of neurite outgrowths and a more neuronal-like morphology using phase-contrast microscopy.
-
Immunofluorescence: Fix the cells and stain for neuronal markers such as Tuj1 (βIII-Tubulin) and MAP2.
-
Western Blot/qPCR: Lyse the cells to analyze the expression of neuronal markers.
-
Protocol 2: Hepatic Differentiation of Induced Pluripotent Stem Cells (iPSCs)
This protocol outlines a multi-step process for directing the differentiation of human iPSCs into hepatocyte-like cells, incorporating 8-bromo-cAMP in the maturation stage.[5][11]
Materials:
-
Human iPSCs
-
Matrigel-coated 6-well plates
-
Definitive Endoderm (DE) Medium: RPMI-1640, B27 supplement, 100 ng/mL Activin A, 3 µM CHIR99021.[11]
-
Hepatic Endoderm (HE) Medium: RPMI-1640, B27 supplement, 20 ng/mL BMP4, 10 ng/mL FGF2.[7]
-
Immature Hepatocyte (IMH) Medium: RPMI-1640, B27 supplement, 20 ng/mL HGF.[11]
-
Mature Hepatocyte (MH) Medium: Hepatocyte Basal Medium, 20 ng/mL Oncostatin M, 100 nM Dexamethasone, 1 mM 8-bromo-cAMP.
Procedure:
-
iPSC Seeding: Plate iPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Definitive Endoderm Induction (Days 1-4):
-
When iPSCs reach 70-80% confluency, replace the medium with DE Medium.
-
Change the medium daily for 4 days.
-
-
Hepatic Endoderm Specification (Days 5-9):
-
Replace DE Medium with HE Medium.
-
Change the medium daily for 5 days.
-
-
Immature Hepatocyte Formation (Days 10-14):
-
Replace HE Medium with IMH Medium.
-
Change the medium daily for 5 days.
-
-
Hepatocyte Maturation (Days 15-25):
-
Replace IMH Medium with MH Medium containing 8-bromo-cAMP.
-
Change the medium every 2 days for 10 days.
-
-
Assessment of Differentiation:
-
Morphology: Observe for the characteristic polygonal shape of hepatocytes.
-
Functional Assays: Perform assays for albumin secretion and urea production.
-
Immunofluorescence/qPCR: Analyze the expression of hepatic markers such as Albumin, HNF4α, and CYP3A4.[6]
-
Conclusion
8-halo-cAMP analogs are effective and reliable reagents for inducing cellular differentiation in a variety of in vitro models. The protocols provided here for neuronal and hepatic differentiation serve as a foundation for researchers to explore the potential of these compounds in their specific areas of interest. The quantitative data and pathway diagrams offer a comprehensive overview to support experimental design and data interpretation. As with any differentiation protocol, optimization of cell densities, reagent concentrations, and timing may be necessary for specific cell lines and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 3. researchgate.net [researchgate.net]
- 4. Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Roadmap for Human Liver Differentiation from Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. C/EBP alpha knock-in hepatocytes exhibit increased albumin secretion and urea production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. mdpi.com [mdpi.com]
- 11. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for 8-HA-cAMP in Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), also known as 8-AHA-cAMP, is a membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It serves as a selective activator of cAMP-dependent protein kinase (PKA), a key enzyme in cellular signal transduction.[1][2] In neuroscience, cAMP signaling is crucial for regulating a multitude of neuronal functions, including synaptic plasticity, learning, and memory. This compound is a valuable tool for investigating the specific roles of PKA in these processes within the context of ex vivo brain slice electrophysiology.
These application notes provide a comprehensive overview of the use of this compound in slice electrophysiology, including its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
This compound selectively activates PKA by binding to its regulatory subunits. Specifically, it shows a preference for site B of the type I regulatory subunit (RI) of PKA.[1][2] The binding of an agonist like this compound to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a wide array of downstream protein targets, thereby modulating their function.
In neurons, PKA activation has been implicated in the regulation of ion channels, neurotransmitter release, and gene expression, all of which can be studied using slice electrophysiology techniques. A key application of this compound is in the study of synaptic plasticity, such as long-term potentiation (LTP), where PKA-mediated phosphorylation of synaptic proteins is a critical step.
A notable application of this compound is its use in synergistic activation of PKA type I when combined with a cAMP analog that is selective for site A of the RI subunit.[1][2] This allows for a more targeted and potent activation of a specific PKA isoform.
Data Presentation
The following tables summarize quantitative data on the effects of PKA activation by cAMP analogs in neuronal preparations. While specific data for this compound in slice electrophysiology is limited in publicly available literature, the data from closely related and functionally similar PKA-activating cAMP analogs are presented as a reference.
Table 1: Effects of PKA-Activating cAMP Analogs on Synaptic Plasticity
| cAMP Analog | Preparation | Concentration | Effect on Long-Term Potentiation (LTP) | Reference Compound(s) for Comparison |
| Sp-5,6-DCl-cBiMPS | Hippocampal Slices | 10-50 µM | Induction of a slowly developing potentiation of synaptic transmission. | Forskolin (Adenylyl cyclase activator) |
| 8-CPT-cAMP | Hippocampal Slices | 50-100 µM | Enhancement of LTP maintenance. | Rp-cAMPS (PKA inhibitor) |
Table 2: Effects of PKA-Activating cAMP Analogs on Neuronal Excitability
| cAMP Analog | Neuron Type | Concentration | Effect on Firing Rate / Membrane Potential | Reference Compound(s) for Comparison |
| 8-Br-cAMP | Cortical Neurons | 100-500 µM | Increase in spontaneous firing rate. | H-89 (PKA inhibitor) |
| db-cAMP | Dopaminergic Neurons | >100 µM | Significant increase in neuronal survival and growth.[3] | PD98059 (MAPK inhibitor)[3] |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol describes the general procedure for preparing acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Recovery chamber
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Mount the brain onto the vibratome stage and prepare slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen for at least 30-60 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until they are transferred to the recording chamber.
Protocol 2: Investigation of the Role of PKA in Long-Term Potentiation (LTP)
This protocol outlines the use of this compound to investigate the sufficiency of PKA activation in inducing synaptic potentiation.
Materials:
-
Prepared acute brain slices (e.g., hippocampal slices)
-
Slice electrophysiology recording setup (amplifier, digitizer, perfusion system, electrodes)
-
aCSF
-
This compound stock solution
-
Stimulating and recording electrodes
Procedure:
-
Transfer a recovered brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 mL/min.
-
Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the corresponding postsynaptic region (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
To test if PKA activation is sufficient to induce LTP, switch the perfusion to aCSF containing the desired concentration of this compound (a typical starting concentration for similar analogs is in the range of 50-200 µM).
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor any changes in synaptic strength.
-
Optional: To investigate the necessity of PKA for LTP, a PKA inhibitor (e.g., Rp-8-AHA-cAMPS) can be co-applied with a high-frequency stimulation (HFS) protocol.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to neuronal responses.
Experimental Workflow for Slice Electrophysiology
Caption: Workflow for investigating this compound effects in slice electrophysiology.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 8-AHA-cAMP BIOLOG Life Science Institute [biolog.de]
- 3. Interactions of cyclic adenosine monophosphate, brain-derived neurotrophic factor, and glial cell line-derived neurotrophic factor treatment on the survival and growth of postnatal mesencephalic dopamine neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of 8-HA-cAMP in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), also known as 8-OH-cAMP, is a crucial analog of cyclic AMP (cAMP) utilized in biomedical research to investigate the cAMP-dependent signaling pathway. As a selective activator of cAMP-dependent protein kinase (PKA), particularly with a preference for isozyme I, its stability in solution is paramount for ensuring the reproducibility and accuracy of experimental results.[1] This document provides detailed application notes on the storage and handling of this compound solutions and presents a comprehensive protocol for assessing its long-term stability under various conditions.
Stability and Storage of this compound
While specific quantitative long-term stability data for this compound in solution is not extensively published, qualitative information and data from structurally similar 8-substituted cAMP analogs provide valuable guidance for its proper handling and storage.
A technical data sheet for 8-OH-cAMP indicates that it possesses sufficient stability at room temperature for short-term handling and exhibits increased metabolic stability against degradation by phosphodiesterases compared to cAMP.[2] However, for long-term storage, it is recommended to store this compound in a freezer, preferably in a lyophilized or freeze-dried form.[2][3]
General Recommendations for Stock Solutions:
-
Storage Temperature: Stock solutions should be stored at -20°C or -80°C to minimize degradation.
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Solvent: Prepare stock solutions in a high-quality, sterile solvent such as nuclease-free water or a buffer appropriate for your experimental system. The sodium salt of this compound has excellent solubility in water.[2]
-
pH: The pH of the solution can significantly impact the stability of cyclic nucleotides. It is recommended to maintain a pH close to neutral for stock solutions unless the experimental protocol requires otherwise.
Data Presentation: Templates for Stability Assessment
Due to the lack of publicly available quantitative stability data for this compound, the following tables are provided as templates for researchers to systematically record and present their findings from stability studies.
Table 1: Stability of this compound in Aqueous Solution at Various Temperatures
| Storage Temperature (°C) | Initial Concentration (µM) | Concentration after 1 Month (µM) | Concentration after 3 Months (µM) | Concentration after 6 Months (µM) | Percent Degradation (6 Months) |
| 4 | 100 | ||||
| -20 | 100 | ||||
| -80 | 100 |
Table 2: Influence of pH on the Stability of this compound at 4°C
| pH of Solution | Initial Concentration (µM) | Concentration after 1 Week (µM) | Concentration after 4 Weeks (µM) | Concentration after 12 Weeks (µM) | Percent Degradation (12 Weeks) |
| 5.0 | 100 | ||||
| 7.0 | 100 | ||||
| 8.0 | 100 |
Signaling Pathway of this compound
This compound acts as an analog of the second messenger cAMP. The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP.[4][5] cAMP then primarily activates Protein Kinase A (PKA).[4] this compound selectively activates PKA, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.[1]
References
- 1. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolog.de [biolog.de]
- 3. biolog.de [biolog.de]
- 4. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 5. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-HA-cAMP Treatment in Stem Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger that plays a critical role in various cellular processes, including stem cell differentiation. By activating key downstream effectors, primarily Protein Kinase A (PKA), this compound can influence lineage commitment and maturation of various stem cell types. These application notes provide a comprehensive overview of the use of this compound and other cAMP-elevating agents in stem cell differentiation, including detailed protocols and quantitative data to guide experimental design.
The intracellular elevation of cAMP, whether through direct application of analogs like this compound or by using agents that stimulate adenylate cyclase (e.g., forskolin) or inhibit phosphodiesterases (e.g., IBMX), has been shown to promote differentiation into neuronal, adipogenic, and other lineages.[1][2][3] The specific cellular response to elevated cAMP is context-dependent, relying on the cell type, the presence of other signaling molecules, and the specific downstream effectors activated.[4]
Data Presentation
The following tables summarize quantitative data on the use of cAMP analogs and elevators in stem cell differentiation. Due to the limited availability of data specifically for this compound, information on the widely used analog 8-Bromo-cAMP (8-Br-cAMP) and other cAMP-elevating agents is included as a reference.
Table 1: Neuronal Differentiation
| Cell Type | Compound(s) | Concentration(s) | Treatment Duration | Differentiation Efficiency/Outcome | Reference(s) |
| Human Mesenchymal Stem Cells (MSCs) | Forskolin (B1673556) | 10 µM | 1 hour - 7 days | Induction of neuron-like morphology and expression of neuronal markers (neuron-specific enolase, neurofilament-200).[3][5] | [3][5] |
| Human Bone Marrow MSCs | Dibutyryl-cAMP (db-cAMP) & IBMX | 1 mM (db-cAMP), 0.5 mM (IBMX) | 6 days | ~25% of cells developed typical neural morphology.[6] | [6] |
| Rat Neural Progenitor Cells (NPCs) | Forskolin | 10 µM | 7 days | Increased yield of MAP2ab-positive cells to 22.6 ± 4.7%.[7] | [7] |
| Rat Neural Progenitor Cells (NPCs) | IBMX | 0.5 mM | 7 days | Increased yield of MAP2ab-positive cells to 29.7 ± 3.7%.[7] | [7] |
Table 2: Adipocyte Differentiation
| Cell Type | Compound(s) | Concentration(s) | Treatment Duration | Differentiation Efficiency/Outcome | Reference(s) |
| 3T3-L1 Preadipocytes | 8-CPT-cAMP | 100 µM | 8 days | Accelerated adipocyte differentiation, confirmed by Oil Red O staining.[8] | [8] |
| 3T3-L1 Preadipocytes | IBMX | 0.5 mM | 2 days (induction) | Key component of the standard MDI cocktail for inducing adipogenesis.[9] | [9] |
| Human Adipose Stromal Cells (ASCs) | 8-Bromo-cAMP | 1 mM | During differentiation | Stimulated lipolytic rates in differentiated adipocytes. | [10] |
| hMADS Cells | 8-pCPT-cAMP | 100 µM | 3 days (induction) | Strongly enhanced adipocyte differentiation.[11] | [11] |
Table 3: Other Lineages
| Cell Type | Compound(s) | Concentration(s) | Treatment Duration | Differentiation Lineage | Outcome | Reference(s) |
| Human Embryonic Stem Cells (hESCs) | 8-Bromo-cAMP | 1 mM | During maturation | Hepatocyte | Induced maturation of hESC-derived hepatocyte-like cells.[12] | [12] |
| Human Mesenchymal Stem Cells (hMSCs) | Dibutyryl-cAMP (db-cAMP) | 1 mM | 5-15 days | Osteoblast | Stimulated in vitro osteogenic differentiation.[13] | [13] |
Signaling Pathways
The effects of this compound and other cAMP-elevating agents on stem cell differentiation are primarily mediated through the activation of Protein Kinase A (PKA) and, in some contexts, the Exchange protein directly activated by cAMP (Epac).
Neuronal Differentiation Signaling Pathway
Caption: cAMP-mediated signaling pathway for neuronal differentiation.
Adipocyte Differentiation Signaling Pathway
Caption: Synergistic action of PKA and Epac in adipocyte differentiation.
Experimental Protocols
The following protocols are adapted from established methods for inducing stem cell differentiation using cAMP-elevating agents. While specific protocols for this compound are not widely published, its action as a PKA activator suggests that it can be substituted for other cAMP analogs in these protocols, with the optimal concentration determined empirically.
General Experimental Workflow
Caption: General workflow for stem cell differentiation using this compound.
Protocol 1: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol is adapted from methods using forskolin and IBMX to induce neuronal differentiation.[6][7]
Materials:
-
Human Mesenchymal Stem Cells (MSCs)
-
MSC Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Neuronal Induction Medium: Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
This compound (or Forskolin and IBMX)
-
Poly-L-ornithine and Laminin (B1169045) for coating culture vessels
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization/Blocking solution (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
Procedure:
-
Cell Seeding:
-
Coat culture plates or coverslips with poly-L-ornithine and laminin according to the manufacturer's instructions.
-
Seed MSCs at a density of 2 x 104 cells/cm2 in MSC Growth Medium.
-
Culture for 24 hours at 37°C and 5% CO2.
-
-
Induction of Differentiation:
-
Aspirate the growth medium and wash the cells once with PBS.
-
Add Neuronal Induction Medium to the cells.
-
Add this compound to the desired final concentration (empirically determine, starting range 100 µM - 1 mM). Alternatively, use a combination of Forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM).
-
Culture the cells for 7-14 days, changing the medium every 2-3 days with fresh induction medium containing this compound.
-
-
Assessment of Differentiation:
-
Morphology: Observe the cells daily under a phase-contrast microscope for changes in morphology, such as cell body rounding and neurite-like outgrowths.
-
Immunocytochemistry:
-
After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize and block the cells for 1 hour.
-
Incubate with primary antibodies against neuronal markers overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
-
-
Protocol 2: Adipogenic Differentiation of Adipose-Derived Stromal Cells (ASCs)
This protocol is based on the standard MDI (IBMX, Dexamethasone, Insulin) induction method for adipogenesis.[9][10]
Materials:
-
Human Adipose-Derived Stromal Cells (ASCs)
-
ASC Growth Medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Adipogenic Induction Medium: ASC Growth Medium supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.
-
Adipogenic Maintenance Medium: ASC Growth Medium supplemented with 10 µg/mL Insulin.
-
This compound (can be used in place of or in addition to IBMX)
-
Oil Red O staining solution
-
PBS
-
10% Formalin
Procedure:
-
Cell Seeding and Growth to Confluence:
-
Seed ASCs in a culture plate and grow in ASC Growth Medium until they reach 100% confluence.
-
Continue to culture for an additional 2 days post-confluence.
-
-
Induction of Differentiation (Day 0):
-
Aspirate the growth medium and replace it with Adipogenic Induction Medium.
-
If using this compound, it can be added to the induction medium (empirically determine the optimal concentration, starting range 100 µM - 1 mM).
-
-
Maintenance of Differentiating Cells:
-
Day 3: Aspirate the induction medium and replace it with Adipogenic Maintenance Medium.
-
Day 5 onwards: Change the Adipogenic Maintenance Medium every 2-3 days.
-
-
Assessment of Differentiation (Day 10-14):
-
Lipid Droplet Formation: Observe the cells under a microscope for the accumulation of intracellular lipid droplets, a hallmark of adipocyte differentiation.
-
Oil Red O Staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution and incubate for 10-15 minutes.
-
Wash thoroughly with water.
-
Visualize the red-stained lipid droplets under a microscope.
-
-
Preparation of this compound Stock Solution
-
Solubility: this compound is typically soluble in aqueous solutions such as PBS or cell culture medium.
-
Stock Solution Preparation (Example for a 10 mM stock):
-
Determine the molecular weight (MW) of your this compound.
-
To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder. For example, for a MW of 441.5 g/mol , you would need 4.415 mg for 1 mL of solution.
-
Dissolve the powder in sterile PBS or serum-free culture medium.
-
Gently vortex or warm to 37°C to aid dissolution if necessary.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Disclaimer
These protocols and application notes are intended as a guide for research purposes only. Optimal conditions, including cell density, reagent concentrations, and incubation times, may vary depending on the specific stem cell line and experimental setup. It is highly recommended to perform pilot experiments to determine the optimal parameters for your specific application.
References
- 1. An activator of the cAMP/PKA/CREB pathway promotes osteogenesis from human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Up-regulation of the cAMP/PKA pathway inhibits proliferation, induces differentiation, and leads to apoptosis in malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP induces neuronal differentiation of mesenchymal stem cells via activation of extracellular signal-regulated kinase/MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | cAMP promotes the differentiation of neural progenitor cells in vitro via modulation of voltage-gated calcium channels [frontiersin.org]
- 8. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Three-dimensional culture and cAMP signaling promote the maturation of human pluripotent stem cell-derived hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ris.utwente.nl [ris.utwente.nl]
Dissolving and Utilizing 8-HA-cAMP for Cellular and Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). As a selective activator of cAMP-dependent protein kinase (PKA), particularly PKA type I, it serves as a valuable tool for investigating the diverse roles of the cAMP signaling pathway in cellular processes.[1] Proper dissolution and handling of this compound are critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the dissolution of this compound, along with a representative experimental protocol for its use in cell-based assays.
Data Presentation: Solubility of this compound and Related Analogs
| Compound Name | Solvent | Reported Solubility | Source |
| 8-Bromo-cAMP, sodium salt | Water | Soluble to 100 mM | R&D Systems |
| 8-Bromo-cAMP, sodium salt | DMSO | Soluble to 100 mM | R&D Systems |
| 8-Bromo-cAMP, sodium salt | Water | 100 mg/mL | Thermo Fisher Scientific[2] |
| 8-Bromo-cAMP, sodium salt | Water | ≥ 100 mg/mL (232.51 mM) | MedChemExpress[3] |
| 8-Bromo-cAMP, sodium salt | DMSO | ≥ 125 mg/mL (290.64 mM) | MedChemExpress[3] |
| 8-Bromo-cAMP, sodium salt | H2O | 80 mg/mL (186.01 mM) | TargetMol[4] |
| 8-Bromo-cAMP, sodium salt | DMSO | 128 mg/mL (297.62 mM) | TargetMol[4] |
| Adenosine-3',5'-cyclic monophosphate sodium salt | Water | 50 mg/mL | Thermo Fisher Scientific[5] |
Inference for this compound: Based on the high aqueous solubility of its sodium salt analogs, this compound is expected to be readily soluble in aqueous buffers such as water, PBS, and cell culture media, as well as in organic solvents like DMSO.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound. It is recommended to prepare a fresh stock solution for each experiment or to prepare and store single-use aliquots to maintain compound integrity.
Materials:
-
This compound, sodium salt (powder)
-
Sterile, nuclease-free water, or sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound sodium salt is approximately 450.4 g/mol .
-
Mass (mg) = 10 mM * Volume (mL) * 0.4504 (mg/µmol)
-
Example for 1 mL of a 10 mM stock solution: Mass = 10 * 1 * 0.4504 = 4.504 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution:
-
For Aqueous Stock: Add the desired volume of sterile water or PBS to the microcentrifuge tube containing the powder.
-
For DMSO Stock: Add the desired volume of anhydrous DMSO to the microcentrifuge tube.
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution, particularly for aqueous solutions.
-
Sterilization (for aqueous stocks): If the stock solution is to be used in sterile cell culture, it can be filter-sterilized through a 0.22 µm syringe filter.
-
Storage:
-
It is highly recommended to prepare fresh stock solutions before use.
-
If storage is necessary, dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Protect from light.
-
Protocol 2: General Protocol for Cell-Based Assays using this compound
This protocol provides a general workflow for treating cultured cells with this compound to study its effects on a specific cellular response, such as gene expression, protein phosphorylation, or cell proliferation.
Materials:
-
Cultured cells of interest
-
Appropriate cell culture medium and supplements
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well)
-
10 mM stock solution of this compound (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for the desired downstream analysis (e.g., lysis buffer for Western blotting, reagents for cAMP measurement assays)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Dilute the stock solution in fresh, serum-free or complete cell culture medium to the desired final working concentration (e.g., 1 µM, 10 µM, 100 µM). Prepare a vehicle control using the same dilution of the solvent (water, PBS, or DMSO) in the medium.
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Replace the PBS with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired time period (this will be experiment-dependent, ranging from minutes to hours or days).
-
-
Downstream Analysis: Following the incubation period, proceed with the desired analysis. For example:
-
For protein analysis (Western Blot): Place the plate on ice, wash the cells with ice-cold PBS, and then lyse the cells with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
For cAMP measurement: Follow the instructions of a commercially available cAMP assay kit. This typically involves cell lysis and a competitive immunoassay.
-
For cell viability/proliferation assays: Use a commercially available assay kit (e.g., MTS or MTT assay) according to the manufacturer's instructions.
-
Mandatory Visualizations
Caption: Workflow for dissolving this compound.
Caption: Simplified this compound signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 8-Bromo-cAMP sodium salt | 8-Br-Camp | PKA activator | TargetMol [targetmol.com]
- 5. Thermo Scientific Chemicals Adenosine-3',5'-cyclic monophosphate sodium salt, 99% | Fisher Scientific [fishersci.ca]
Measuring PKA Activation Following 8-HA-cAMP Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA), a crucial serine/threonine kinase, plays a pivotal role in numerous cellular signaling pathways, regulating processes such as gene expression, metabolism, and cell proliferation. The activation of PKA is initiated by the binding of cyclic adenosine (B11128) monophosphate (cAMP), which causes the dissociation of the regulatory subunits from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate downstream target proteins. 8-Hexylamino-cAMP (8-HA-cAMP) is a membrane-permeable analog of cAMP, making it a valuable tool for inducing PKA activation in cell-based experiments.[1] This document provides detailed application notes and protocols for measuring PKA activation in response to this compound treatment.
PKA Activation by this compound
This compound is a member of the 8-substituted cAMP analog family. Modifications at the 8-position of the adenine (B156593) ring can enhance the molecule's ability to activate PKA.[2][3][4] These analogs, including this compound, are designed to be resistant to degradation by phosphodiesterases, ensuring a more sustained activation of PKA compared to endogenous cAMP.
The general mechanism of PKA activation by cAMP or its analogs is as follows:
Methods for Measuring PKA Activation
Several robust methods are available to quantify the activation of PKA following treatment with this compound. The choice of method depends on the specific experimental question, available resources, and desired throughput.
1. Western Blot Analysis of PKA Substrate Phosphorylation
This is a widely used, semi-quantitative method to assess PKA activity by detecting the phosphorylation of its known downstream substrates. A common and reliable marker for PKA activation is the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) at Serine 133.
2. In Vitro PKA Kinase Activity Assays
These assays directly measure the enzymatic activity of PKA from cell or tissue lysates. They can be performed using radioactive or non-radioactive methods and are highly quantitative.
3. FRET-Based Biosensors for Live-Cell Imaging
Förster Resonance Energy Transfer (FRET)-based biosensors, such as A-Kinase Activity Reporters (AKARs), allow for the real-time visualization and quantification of PKA activity in living cells with high spatiotemporal resolution.[2] This method is ideal for studying the dynamics of PKA signaling.
Data Presentation
| Assay Method | Parameter Measured | Typical Readout | Advantages | Disadvantages |
| Western Blot | Phosphorylation of PKA substrates (e.g., pCREB Ser133) | Band intensity on a blot | Widely accessible, relatively inexpensive | Semi-quantitative, lower throughput |
| In Vitro Kinase Assay (Non-Radioactive) | Phosphorylation of a specific PKA substrate peptide | Colorimetric or luminescent signal | Quantitative, high throughput | Indirect measure from cell lysate |
| In Vitro Kinase Assay (Radioactive) | Incorporation of 32P into a PKA substrate | Radioactivity measurement | Highly sensitive and quantitative | Requires handling of radioactive materials |
| FRET-Based Biosensors | Conformational change of a biosensor upon phosphorylation by PKA | Change in FRET ratio (e.g., YFP/CFP emission) | Real-time analysis in live cells, high spatiotemporal resolution | Requires specialized imaging equipment and expertise |
Experimental Protocols
Protocol 1: Western Blot Analysis of CREB Phosphorylation
This protocol details the steps to measure the phosphorylation of CREB at Ser133 in cultured cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound for the appropriate duration. Include an untreated control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-CREB to total CREB for each sample.
-
Protocol 2: Non-Radioactive In Vitro PKA Kinase Activity Assay
This protocol outlines a general procedure for a non-radioactive, ELISA-based PKA activity assay. Several commercial kits are available for this purpose.
Materials:
-
PKA Kinase Activity Assay Kit (containing substrate-coated plates, ATP, and detection antibodies)
-
Cell lysate prepared as in Protocol 1
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Prepare lysates from control and this compound-treated cells as described in the Western blot protocol.
-
Assay Procedure (follow kit-specific instructions):
-
Add equal amounts of protein lysate to the wells of the substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time (e.g., 90 minutes).
-
Stop the reaction and wash the wells.
-
Add a phospho-specific substrate antibody and incubate for 60 minutes.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash the wells.
-
Add a chromogenic substrate (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
PKA activity is proportional to the absorbance signal.
-
Protocol 3: FRET-Based Live-Cell Imaging of PKA Activity
This protocol provides a general overview of using a FRET-based biosensor to measure PKA activity.
Materials:
-
Cells expressing a FRET-based PKA biosensor (e.g., AKAR)
-
Fluorescence microscope equipped for FRET imaging (with appropriate filters for CFP and YFP)
-
Imaging software for FRET analysis
-
This compound
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with the FRET biosensor plasmid and allow for expression.
-
-
Live-Cell Imaging:
-
Mount the dish on the microscope stage and maintain physiological conditions (37°C, 5% CO2).
-
Acquire baseline images in both the CFP and YFP channels.
-
Add this compound to the cells.
-
Acquire images at regular intervals to monitor the change in FRET.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (e.g., YFP emission / CFP emission).
-
Plot the change in FRET ratio over time to visualize the kinetics of PKA activation.
-
Conclusion
The methods described provide a comprehensive toolkit for researchers to accurately measure PKA activation in response to this compound treatment. The choice of assay should be guided by the specific research question and available resources. By following these detailed protocols, researchers can obtain reliable and reproducible data on the effects of this compound on PKA signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis of some 1, 8- and 2, 8-disubstituted derivatives of adenosine cyclic 3', 5'-phosphate and their interaction with some enzymes of cAMP metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 8-substituted analogs of cyclic adenosine 3',5'-monophosphate on in vivo and in vitro syntheses of beta-galactosidase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 8-substituted analogs of cyclic adenosine 3',5'-monophosphate on in vivo and in vitro syntheses of beta-galactosidase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Hexylaminoadenosine-3',5'-cyclic Monophosphate (8-HA-cAMP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), also referred to as 8-AHA-cAMP, is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It functions as a selective activator of cAMP-dependent protein kinase (PKA), with a preference for the PKA type I (PKA-I) isozyme.[1][2] Unlike endogenous cAMP, this compound is resistant to degradation by phosphodiesterases (PDEs), leading to sustained activation of the PKA signaling pathway. This property makes it a valuable tool for investigating the roles of PKA in various cellular processes, including cell proliferation, differentiation, and apoptosis. In the context of oncology, the activation of PKA-I is often associated with cell growth and proliferation, and selective activators like this compound are instrumental in dissecting these pathways.[3]
These application notes provide detailed protocols for utilizing this compound as a research tool to study its effects on cancer cell viability and intracellular signaling pathways.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆N₇O₆P | [2] |
| Molecular Weight | 443.4 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water at low concentrations. Solubility is improved with diluted alkali. | [1] |
| Storage | Store as a solid at -20°C. For long-term storage, it is recommended to store it in a desiccated environment. Stock solutions can be stored at -20°C. Avoid repeated freeze-thaw cycles. | [1] |
Signaling Pathway
This compound selectively activates the PKA signaling pathway. The binding of this compound to the regulatory subunits of the PKA holoenzyme leads to a conformational change, causing the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate downstream target proteins on serine and threonine residues, modulating their activity and leading to various cellular responses. One of the key downstream effects of PKA activation is the regulation of the Ras/Raf/MEK/ERK signaling cascade, which is often dysregulated in cancer.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cells. It is recommended to empirically determine the optimal concentration of this compound for each cell line and experimental condition. A starting concentration range of 10 µM to 100 µM is suggested based on published data for similar cAMP analogs.[1][4]
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range of final concentrations is 0, 10, 25, 50, 75, and 100 µM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., water or DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
-
MTT/XTT Assay:
-
After the incubation period, add 10-20 µL of MTT or XTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
If using MTT, carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
If using XTT, the formazan product is soluble, and this step is not necessary.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
-
Quantitative Data:
The IC₅₀ values for PKA I-selective cAMP analogs (a combination of 8-PIP-cAMP and this compound) have been reported in specific cancer cell lines.[4] It is important to note that IC₅₀ values can vary significantly between different cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) of PKA I-selective cAMP analogs | Reference |
| ARO | Anaplastic Thyroid Carcinoma | 55.3 | [4] |
| NPA | Papillary Thyroid Carcinoma | 84.8 | [4] |
Protocol 2: Western Blot for ERK Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key downstream target of the PKA signaling pathway.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Experimental Workflow:
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the appropriate duration (e.g., 30 minutes to 24 hours).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Applications in Drug Development
The selective activation of PKA is a promising strategy in oncology drug development.[5][6] PKA is implicated in the regulation of cell proliferation, differentiation, and apoptosis, making it a key therapeutic target.[3] this compound, as a PKA-I selective activator, can be a valuable tool in several stages of drug discovery and development:
-
Target Validation: By selectively activating PKA-I, researchers can validate this isozyme as a therapeutic target in specific cancer types.
-
Mechanism of Action Studies: this compound can be used to elucidate the downstream signaling pathways regulated by PKA-I activation and how they contribute to cancer cell pathophysiology.
-
Compound Screening: In high-throughput screening assays, this compound can serve as a positive control for PKA activation to identify novel small molecule modulators of the PKA pathway.
-
Preclinical Studies: Investigating the effects of this compound in preclinical models can provide insights into the potential therapeutic efficacy and safety profile of targeting the PKA-I pathway. For instance, studies have shown that PKA activation can induce a mesenchymal-to-epithelial transition (MET) in breast cancer cells, leading to a loss of tumor-initiating ability, suggesting a potential therapeutic strategy.[7]
Logical Relationship in Drug Development:
Conclusion
This compound is a potent and selective tool for activating the PKA-I signaling pathway. The detailed protocols and application notes provided here offer a comprehensive guide for researchers to effectively utilize this compound in their studies. By understanding its mechanism of action and employing standardized experimental procedures, scientists can gain valuable insights into the role of PKA-I in cancer biology and explore its potential as a therapeutic target in drug development.
References
- 1. Inhibition of colon tumor cell growth by 8-chloro-cAMP is dependent upon its conversion to 8-chloro-adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. scbt.com [scbt.com]
- 7. Activation of PKA leads to mesenchymal-to-epithelial transition and loss of tumor-initiating ability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-HA-cAMP in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a valuable tool in high-throughput screening (HTS) for the discovery and characterization of modulators of the cAMP signaling pathway. As a second messenger, cAMP is integral to numerous cellular processes, making its signaling cascade a prime target for therapeutic intervention in various diseases. This compound is particularly useful due to its selective activation of Protein Kinase A (PKA), a key effector in the cAMP pathway. These application notes provide detailed protocols for utilizing this compound in HTS campaigns to identify novel agonists and antagonists of cAMP-mediated signaling.
Mechanism of Action of this compound
This compound selectively activates the type I isoform of Protein Kinase A (PKA I).[1] PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP (or its analogs like this compound) to the regulatory subunits, the catalytic subunits are released and become active. These active catalytic subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, leading to a cascade of cellular responses.
One of the key downstream effects of PKA activation by this compound is the inhibition of the Raf-MEK-ERK (MAPK) signaling pathway.[1] This is in contrast to other cAMP analogs like 8-Cl-cAMP, which can induce apoptosis through PKA-independent pathways involving AMPK and p38 MAPK.[1] The selective, PKA-dependent action of this compound makes it an excellent tool for dissecting the specific roles of PKA in cellular processes and for screening for compounds that modulate this pathway.
Signaling Pathway of this compound
The signaling cascade initiated by this compound primarily involves the activation of PKA and the subsequent modulation of downstream targets, including the ERK pathway.
High-Throughput Screening Workflow
A typical HTS workflow using this compound to screen for modulators of the PKA pathway involves several key stages, from assay development to hit validation.
References
Troubleshooting & Optimization
8-HA-cAMP Technical Support Center: Troubleshooting Solubility and Handling
This technical support guide provides solutions and answers to frequently asked questions regarding the solubility and handling of 8-(Hexylamino)adenosine-3',5'-cyclic monophosphate (8-HA-cAMP).
Troubleshooting Guide
Q1: I am having trouble dissolving my vial of this compound. What should I do?
If you are encountering difficulties in dissolving this compound, please follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound dissolution.
Detailed Steps:
-
Verify your solvent. While this compound is a membrane-permeable analog of cAMP, its solubility can be limited. For a similar compound, 8-AHA-cAMP, solubility is noted to be low in water but can be improved with the addition of dilute alkali.[1] For other cAMP analogs like 8-Bromo-cAMP, Dimethyl sulfoxide (B87167) (DMSO) and water are common solvents.[2][3][4]
-
Increase agitation. Ensure the solution is mixing thoroughly. Gentle vortexing or sonication can help break up any clumps of powder and increase the surface area for dissolution.[3][5]
-
Apply gentle heat. Warming the solution in a 37°C water bath can increase the solubility of some compounds.[6] However, avoid excessive heat, as it may degrade the compound.
-
Adjust the pH. For aqueous solutions, the solubility of similar compounds can be improved by adding a small amount of dilute alkali, such as NaOH.[1] Add it dropwise while monitoring for dissolution.
-
Use fresh solvent. If using DMSO that has been opened for a while, it may have absorbed moisture, which can reduce its effectiveness as a solvent.[2]
Q2: My this compound solution is cloudy or has precipitated after storage. What should I do?
Precipitation upon storage, especially at low temperatures, can occur.
-
Warm the solution. Gently warm the vial in a 37°C water bath to redissolve the precipitate.[6]
-
Vortex or sonicate. After warming, vortex or sonicate the solution to ensure it is fully homogenous before use.[3][5]
-
Check for solvent evaporation. If the cap was not sealed tightly, some solvent may have evaporated, leading to an increase in concentration and precipitation. If this is suspected, it is best to prepare a fresh solution.
-
Storage conditions. For long-term storage, it is recommended to store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][4][7]
Frequently Asked Questions (FAQs)
Q3: What are the recommended solvents for this compound?
-
Water: A similar compound, 8-AHA-cAMP, is soluble in water at low concentrations.[1]
-
Dilute Alkali: The solubility of 8-AHA-cAMP in water can be improved with the addition of dilute alkali.[1]
-
DMSO: Many cAMP analogs, such as 8-Bromo-cAMP, show good solubility in DMSO.[2][3]
It is always recommended to start with a small amount of the compound to test its solubility in your chosen solvent.
Q4: What are the recommended storage conditions for this compound?
-
Solid Form: Store the lyophilized powder at -20°C for long-term stability.
-
In Solution: Prepare aliquots of your stock solution to avoid multiple freeze-thaw cycles and store them at -20°C or -80°C.[1][4][7] Solutions of a related compound, 8-Bromo-cAMP, are reported to be stable for up to three months at -20°C.[4]
Quantitative Data Summary
The following table summarizes the solubility of a related and commonly used cAMP analog, 8-Bromo-cAMP. This data can be used as a guideline for preparing solutions of this compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 100 | 232.5 | [4] |
| Water | 86 | 199.96 | [2] |
| Water | 43.01 | 100 | |
| DMSO | 128 | 297.62 | [8] |
| DMSO | 86 | 199.96 | [2] |
| DMSO | 43.01 | 100 | |
| PBS (pH 7.4) | 10 | - | [9] |
| Ethanol | < 1 (insoluble or slightly soluble) | - | [8] |
Note: The molecular weight of 8-Bromo-cAMP sodium salt (approx. 430.1 g/mol ) was used for mM conversions where applicable.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous (fresh) DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the amount of this compound needed. For a 1 mL of 10 mM stock solution of a compound with a molecular weight of approximately 412.4 g/mol (estimated for this compound), you would need 4.124 mg.
-
Weigh the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of fresh DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, place the tube in a bath sonicator for a few minutes to aid dissolution.[8]
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Stock Solution
Materials:
-
This compound powder
-
Nuclease-free water or sterile PBS (pH 7.2)
-
Dilute NaOH solution (e.g., 0.1 N)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the compound: Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add aqueous solvent: Add a portion of the final volume of water or PBS to the tube.
-
Vortex: Mix the solution thoroughly.
-
Adjust pH (if necessary): If the compound does not fully dissolve, add dilute NaOH dropwise while vortexing. Monitor the solution for clarity. Be cautious not to raise the pH too high, as it may affect your experimental system.
-
Final volume: Once dissolved, add the remaining water or PBS to reach the desired final concentration.
-
Aliquot and store: Dispense into single-use aliquots and store at -20°C.
Signaling Pathway
This compound is an analog of cyclic AMP (cAMP), a crucial second messenger in many biological processes. It primarily functions by activating cAMP-dependent Protein Kinase A (PKA).[10]
Caption: Simplified cAMP signaling pathway and the action of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biolog.de [biolog.de]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. biolog.de [biolog.de]
- 6. emulatebio.com [emulatebio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 8-Bromo-cAMP sodium salt | 8-Br-Camp | PKA activator | TargetMol [targetmol.com]
- 9. Rp-8-CPT-Cyclic AMP (sodium salt) | CAS 221905-35-7 | Cayman Chemical | Biomol.com [biomol.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing 8-HA-cAMP Concentration for Maximal Effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the selective activation of cAMP-dependent Protein Kinase A (PKA). By binding to the regulatory subunits of PKA, it causes the release and activation of the catalytic subunits, which then phosphorylate downstream target proteins.
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The optimal working concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. However, a general starting range for many cell lines is between 10 µM and 200 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in aqueous solutions. For cell culture experiments, it is common to dissolve it in sterile, nuclease-free water or a buffer such as PBS. To prepare a stock solution, dissolve the powder in the chosen solvent to a concentration of 1-10 mM. It is recommended to prepare single-use aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is preferable.
Q4: What are the potential off-target effects of this compound?
A4: While this compound is known to be a selective activator of PKA, at higher concentrations, it may exhibit off-target effects. A primary concern is the potential activation of Exchange Protein Directly Activated by cAMP (Epac), another key intracellular cAMP sensor. To confirm that the observed effects are PKA-mediated, it is advisable to use specific PKA inhibitors (e.g., H-89, Rp-cAMPS) in control experiments.
Q5: How can I assess the cytotoxicity of this compound in my cell line?
A5: Cytotoxicity can become a concern at higher concentrations of cAMP analogs. To determine the cytotoxic threshold of this compound in your specific cell line, it is recommended to perform a cell viability assay, such as the MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay. This will help you establish a non-toxic working concentration range.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No or low biological response | - Suboptimal this compound concentration: The concentration used may be too low to elicit a response in your specific cell type. - Degraded this compound: Improper storage or handling may have led to the degradation of the compound. - Cell line insensitivity: The cell line may have low expression of PKA or downstream effectors. | - Perform a dose-response experiment to determine the optimal concentration (see detailed protocol below). - Use a fresh, properly stored aliquot of this compound. - Confirm PKA expression in your cell line via Western blot or RT-qPCR. |
| High cell death or cytotoxicity | - This compound concentration is too high: The concentration used may be above the cytotoxic threshold for your cell line. - Prolonged exposure: Long incubation times with high concentrations can lead to cytotoxicity. - Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be too high. | - Determine the IC50 for cytotoxicity using a cell viability assay (see protocol below). - Optimize the incubation time; a shorter exposure may be sufficient. - Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO).[1] |
| Inconsistent or variable results | - Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or culture medium. - Pipetting errors: Inaccurate pipetting can lead to variations in the final concentration. - Cellular heterogeneity: The cell population may not be uniform in its response. | - Ensure complete dissolution of the this compound powder. Gentle warming or vortexing may help. - Use calibrated pipettes and proper pipetting techniques. - Ensure a homogenous cell suspension before seeding and consider using a clonal cell line if variability persists. |
| Suspected off-target effects (e.g., Epac activation) | - High this compound concentration: Off-target effects are more likely at higher concentrations. - Cell-specific signaling: Some cell types may have a more prominent Epac signaling pathway. | - Use the lowest effective concentration of this compound determined from your dose-response curve. - Include a control with a specific PKA inhibitor (e.g., H-89) to confirm PKA-dependency. - If available, use an Epac-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control for Epac signaling. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for a specific biological endpoint (e.g., gene expression, protein phosphorylation, cell proliferation).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile, nuclease-free water or PBS
-
96-well cell culture plates
-
Reagents for your specific endpoint assay (e.g., qPCR reagents, antibodies for Western blotting, cell proliferation assay kit)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to overconfluence by the end of the experiment. Allow the cells to adhere and recover overnight.
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile water or PBS.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations to be tested (e.g., 0.1, 1, 10, 50, 100, 200, 500 µM).
-
Include a vehicle control (medium with the same volume of solvent used for the highest this compound concentration).
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared this compound dilutions and the vehicle control to the respective wells.
-
Incubate the plate for a predetermined time based on your experimental goals (e.g., 30 minutes for signaling events, 24-72 hours for proliferation).
-
-
Endpoint Analysis:
-
After the incubation period, perform your chosen assay to measure the biological response.
-
For example, you could measure the phosphorylation of a known PKA substrate like CREB by Western blotting, the expression of a target gene by qPCR, or cell viability using an MTT assay.
-
-
Data Analysis:
-
Plot the measured response as a function of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the EC50 (half-maximal effective concentration).[2]
-
The optimal concentration for your experiments will typically be at or slightly above the EC50, ensuring a robust response without inducing cytotoxicity.
-
Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound on your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment:
-
Prepare a range of this compound concentrations in complete culture medium, including a vehicle control. It is advisable to test concentrations up to and beyond the highest concentration planned for your experiments (e.g., up to 1 mM).
-
Replace the old medium with the this compound dilutions and controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from dose-response and cytotoxicity experiments.
| This compound Concentration (µM) | Biological Response (units) | Standard Deviation |
| 0 (Vehicle) | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| EC50 (µM) |
| This compound Concentration (µM) | % Cell Viability | Standard Deviation |
| 0 (Vehicle) | 100 | |
| 10 | ||
| 50 | ||
| 100 | ||
| 200 | ||
| 500 | ||
| 1000 | ||
| IC50 (µM) |
Visualizations
The following diagrams illustrate key pathways and workflows relevant to experiments with this compound.
Caption: Signaling pathway of this compound-mediated PKA activation.
References
Technical Support Center: 8-(6-Aminohexylamino)-cAMP (8-HA-cAMP)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of 8-(6-Aminohexylamino)-cAMP (commonly abbreviated as 8-HA-cAMP or 8-AHA-cAMP). This document is intended for researchers, scientists, and drug development professionals using this cAMP analog in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary, on-target mechanism of action for this compound?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary and intended mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][2] It shows a preference for site B of the type I regulatory subunit (RI) of PKA.[2][3] This property allows for the synergistic and selective activation of PKA type I when used in combination with an analog that is selective for site A, such as 8-piperidino-cAMP.[2][3]
Q2: What are the main potential off-target effects of this compound?
While this compound is designed as a PKA activator, researchers should be aware of two principal potential off-target effects common to many cAMP analogs:
-
Activation of Epac Proteins: Exchange Protein Directly Activated by cAMP (Epac1 and Epac2) are alternative intracellular cAMP sensors that mediate PKA-independent signaling.[4][5] Cross-reactivity with Epac is a common source of off-target effects for cAMP analogs.
-
Inhibition of Phosphodiesterases (PDEs): PDEs are enzymes responsible for the degradation of endogenous cAMP. While this compound is reported to be resistant to hydrolysis by PDEs, it may still act as a competitive inhibitor, leading to the accumulation of cellular cAMP and potentially confounding experimental results.[1]
Q3: My experimental results are unexpected. How can I determine if off-target effects are the cause?
Unexpected results may arise from the activation of signaling pathways other than PKA. A logical troubleshooting workflow should be followed to dissect the observed effects. This involves verifying on-target PKA activation, testing for Epac activation, and assessing potential PDE inhibition.
References
- 1. biolog.de [biolog.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 8-AHA-cAMP BIOLOG Life Science Institute [biolog.de]
- 4. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac: new emerging cAMP-binding protein [bmbreports.org]
Technical Support Center: 8-HA-cAMP Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-HA-cAMP. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in inducing cytotoxicity?
8-Hexylamino-adenosine-3',5'-cyclic monophosphate (this compound) is a cell-permeable analog of cyclic AMP (cAMP). Its primary mechanism of cytotoxic action involves the activation of cAMP-dependent signaling pathways, which can lead to cell cycle arrest and apoptosis in various cancer cell lines. While it is known to be an activator of Protein Kinase A (PKA), evidence suggests that its effects can be both PKA-dependent and PKA-independent.
Q2: How does the cytotoxicity of this compound compare to other cAMP analogs like 8-Cl-cAMP?
Both this compound and 8-Chloro-cAMP (8-Cl-cAMP) are known to inhibit the growth of cancer cells. However, 8-Cl-cAMP has been more extensively studied and, in some cell lines, appears to be a more potent inducer of apoptosis. The cytotoxic effects of these analogs can vary significantly between different cell lines. It has been noted that some cAMP analogs, including this compound, may require millimolar concentrations to achieve efficacy, whereas 8-Cl-cAMP can be effective at micromolar concentrations[1].
Q3: What are the known signaling pathways involved in this compound-induced cytotoxicity?
This compound-induced cytotoxicity is primarily mediated through the activation of intracellular cAMP signaling. This can occur through two main pathways:
-
PKA-dependent pathway: this compound binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. Activated PKA can then phosphorylate a multitude of downstream targets involved in cell cycle regulation and apoptosis.
-
PKA-independent pathway (involving EPAC): this compound can also activate the Exchange Protein Directly Activated by cAMP (EPAC). EPAC is a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2. Activation of the EPAC/Rap pathway can influence various cellular processes, including cell adhesion, proliferation, and apoptosis, independently of PKA[2][3][4]. The interplay between the PKA and EPAC pathways is complex and can be synergistic or antagonistic depending on the cellular context[2][4].
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound solution (typically at -20°C or below, protected from light). Prepare fresh dilutions for each experiment. |
| Cell Line Insensitivity | The cytotoxic effect of this compound is cell-line specific. Consider testing a range of concentrations (from µM to mM) to determine the optimal dose for your cell line. If insensitivity persists, consider using a positive control compound known to induce apoptosis in your cell line to verify the assay's functionality. |
| Metabolism of the Compound | The presence of phosphodiesterases (PDEs) in the cell culture serum or secreted by the cells can degrade cAMP analogs. Consider using a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to enhance the intracellular concentration and effect of this compound[5]. However, be aware that IBMX itself can have biological effects. |
| Incorrect Assay Endpoint | The cytotoxic effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time for observing a significant effect. |
| Sub-optimal Cell Density | Seeding density can influence the cellular response to treatment. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding. When using multi-well plates, avoid edge effects by not using the outermost wells or by filling them with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent dispensing of cell suspension and reagents. |
| Incomplete Solubilization of Reagents | For colorimetric assays like MTT, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. |
| Presence of Bubbles | Bubbles in the wells can interfere with absorbance or fluorescence readings. Carefully inspect plates and remove any bubbles before measurement. |
Quantitative Data
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table provides illustrative IC50 values for the more extensively studied analog, 8-Cl-cAMP, in various human cancer cell lines. This data can serve as a reference point for designing experiments with this compound, though direct extrapolation is not recommended.
| Cell Line | Cancer Type | 8-Cl-cAMP IC50 (µM) | Reference |
| GEO | Colon Cancer | 20-25 | |
| CBS | Colon Cancer | 20-25 | |
| MDA-MB-468 | Breast Cancer | 20-25 | |
| K562 | Leukemia | 7.5 - 16.5 | [5] |
| HeLa | Cervical Cancer | 4 - 4.8 | [5] |
Experimental Protocols
1. Cell Viability Assay (CCK-8 Method)
This protocol outlines a general procedure for assessing cell viability using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Dilute the cell suspension to the desired concentration in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay and Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent like trypsin-EDTA.
-
Wash the cells with cold PBS and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Visualizations
Caption: Signaling pathways of this compound cytotoxicity.
Caption: Workflow for assessing cell viability.
Caption: Troubleshooting guide for unexpected results.
References
- 1. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cooperative antiproliferative effects of 8-chloro-cyclic AMP and 528 anti-epidermal growth factor receptor monoclonal antibody on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 8-HA-cAMP Experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for experiments involving the Protein Kinase A (PKA) activator, 8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any cellular response after treating my cells with this compound. What are the possible reasons?
A lack of response to this compound can stem from several factors, ranging from reagent integrity to cell-specific signaling pathways. Follow this troubleshooting guide to identify the potential cause.
Troubleshooting Workflow: No Cellular Response
Caption: A step-by-step guide to troubleshooting a lack of cellular response to this compound.
Q2: My cells are showing signs of toxicity or death after treatment with this compound. What should I do?
Cellular toxicity is a potential concern with any experimental compound. Here’s how to address it:
-
Perform a Cytotoxicity Assay: It is crucial to determine the concentration range at which this compound is non-toxic to your specific cell line. An MTT or similar viability assay is recommended.
-
Optimize Concentration and Incubation Time: High concentrations or prolonged exposure can lead to off-target effects and cytotoxicity. Perform a dose-response and time-course experiment to find the optimal conditions that elicit a biological response without compromising cell viability.[1]
-
Check Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your cell culture medium is non-toxic (typically below 0.5%).
Q3: How can I be sure that the observed effect is mediated by PKA and not another signaling pathway?
This compound is known to preferentially activate PKA, particularly the Type I isoform. However, to confirm the specificity of the observed effects, consider the following controls:
-
Use a PKA Inhibitor: Pre-treat your cells with a specific PKA inhibitor, such as H89 or KT5720, before adding this compound. A reversal or attenuation of the observed effect would strongly suggest PKA dependency.
-
Investigate Epac Activation: Cyclic AMP can also activate another effector protein called Exchange Protein directly Activated by cAMP (Epac).[2] To rule out the involvement of Epac, you can:
-
Use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control for Epac-mediated effects.
-
Perform a Rap1 activation assay, as Rap1 is a downstream target of Epac.[3]
-
-
Compare with other cAMP Analogs: Use a panel of cAMP analogs with different selectivities for PKA and Epac to dissect the signaling pathway.
Data Presentation
Table 1: Selectivity of Common cAMP Analogs
This table provides a comparison of the activation constants (Ka) for different cAMP analogs on PKA isozymes and Epac. Lower Ka values indicate higher affinity.
| Compound | PKA Type I (Ka, µM) | PKA Type II (Ka, µM) | Epac1 (Ka, µM) | Primary Target(s) |
| This compound | ~0.3 (Site B selective) | Data not readily available | >100 | PKA Type I |
| 8-Br-cAMP | 0.05 | 0.05 | ~2.5 | PKA I & II |
| 6-Bnz-cAMP | 0.38 | 4.0 | >100 | PKA I |
| 8-pCPT-2'-O-Me-cAMP | >100 | >100 | 2.2 | Epac |
Data compiled from multiple sources. Absolute values can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solvent Selection: this compound is soluble in aqueous solutions. For a stock solution, dissolve in sterile, nuclease-free water or a suitable buffer like PBS. The use of solvents like DMSO should be tested for compatibility with your specific cell line, ensuring the final concentration in the culture medium is non-toxic.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM). This allows for small volumes to be added to your cell culture, minimizing dilution of the media.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to three months. For longer-term storage, -80°C is recommended.
Protocol 2: Western Blot for PKA Activation (Phospho-CREB)
This protocol outlines the steps to assess PKA activation by measuring the phosphorylation of a key downstream target, CREB, at serine 133.
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Cell Treatment:
-
Negative Control: Treat cells with vehicle (the solvent used for this compound).
-
Positive Control: Treat cells with a known PKA activator like Forskolin (e.g., 10 µM) and a PDE inhibitor like IBMX (e.g., 100 µM) for 15-30 minutes.[4]
-
Experimental Condition: Treat cells with the desired concentration of this compound for the optimized incubation time.
-
Inhibitor Control: Pre-incubate cells with a PKA inhibitor (e.g., 10 µM H89) for 30-60 minutes before adding this compound.
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-CREB (Ser133).
-
As a loading control, also probe the membrane with an antibody against total CREB or a housekeeping protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Epac Activation Assay (Rap1 Pulldown)
This assay measures the activation of Epac by quantifying the amount of active, GTP-bound Rap1.
-
Cell Treatment: Treat cells as described in the Western Blot protocol, including negative and positive controls. For a positive control for Epac activation, use an Epac-selective agonist like 8-pCPT-2'-O-Me-cAMP.[3]
-
Cell Lysis: Lyse the cells in a buffer compatible with GTPase pulldown assays.
-
Rap1 Pulldown:
-
Incubate the cell lysates with a GST-fusion protein of the RalGDS-RBD (Rap1 binding domain) coupled to glutathione-agarose beads. This will specifically pull down the active, GTP-bound form of Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against Rap1.
-
To normalize, run a parallel Western blot on a portion of the total cell lysate to determine the total amount of Rap1 in each sample.
-
Visualizations
Signaling Pathways of cAMP
Caption: Overview of the canonical cAMP signaling pathways involving PKA and Epac.
Logical Relationship for PKA Specificity
Caption: A decision-making workflow to determine if a cellular response is PKA-mediated.
References
- 1. Media, reagents, and solution preparation - Cellculture2 [cellculture2.altervista.org]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for reading and imaging live-cell PKA activity using ExRai-AKAR2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of 8-HA-cAMP in Your Experiments
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 8-HA-cAMP (8-Hexylaminoadenosine-3′,5′-cyclic monophosphate) in your cell culture media, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in media a concern?
This compound is a synthetic analog of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger involved in numerous cellular signaling pathways. Like endogenous cAMP, this compound can be rapidly degraded by enzymes called phosphodiesterases (PDEs) present in cell culture media and secreted by cells. This degradation can lead to a decrease in the effective concentration of this compound over time, potentially leading to inconsistent and inaccurate experimental outcomes.
Q2: What are the primary mechanisms of this compound degradation in cell culture?
The primary mechanism of this compound degradation is enzymatic hydrolysis by phosphodiesterases (PDEs).[1] PDEs are a large family of enzymes that specifically break the phosphodiester bond in cAMP and cGMP, converting them to their inactive 5'-monophosphate forms. Several PDE families exist, with PDE1, PDE2, PDE3, PDE4, PDE7, and PDE8 being cAMP-specific or dual-specific. The expression and secretion of different PDE isoforms can vary significantly between cell types.
Q3: How can I prevent the degradation of this compound in my experiments?
The most effective way to prevent this compound degradation is to inhibit the activity of phosphodiesterases. This is typically achieved by adding a broad-spectrum or a specific PDE inhibitor to your cell culture media along with this compound.
Troubleshooting Guide: Preventing this compound Degradation
This guide will help you identify and resolve common issues related to this compound instability in your experiments.
Problem: Inconsistent or weaker-than-expected biological effects of this compound.
This is often the first indication that your this compound may be degrading in the culture media.
dot
Caption: Troubleshooting workflow for addressing this compound degradation.
Step 1: Incorporate a Phosphodiesterase (PDE) Inhibitor
The first and most crucial step is to add a PDE inhibitor to your culture medium. A commonly used broad-spectrum PDE inhibitor is 3-isobutyl-1-methylxanthine (IBMX) .
| PDE Inhibitor | Target PDEs | Typical Working Concentration | Notes |
| IBMX | Broad-spectrum (inhibits most PDEs except PDE8 and PDE9) | 100 - 500 µM | A good starting point for most cell lines. Can have off-target effects at higher concentrations. |
| Rolipram | PDE4 specific | 10 - 50 µM | Useful if you know your cells primarily express PDE4. |
| Milrinone | PDE3 specific | 1 - 10 µM | Relevant for cardiovascular and platelet studies. |
| Dipyridamole | PDE5, PDE8, PDE10, PDE11 | 10 - 50 µM | Can be used if IBMX is ineffective, suggesting a role for PDE8. |
Step 2: Optimize the PDE Inhibitor Concentration
If you are already using a PDE inhibitor but still observe inconsistent results, you may need to optimize its concentration. Perform a dose-response experiment with the PDE inhibitor to find the lowest effective concentration that stabilizes the this compound effect without causing cytotoxicity.
Step 3: Consider Cell Type-Specific PDE Expression
Different cell types express different families and isoforms of PDEs. If a broad-spectrum inhibitor like IBMX is not completely effective, it might be because the degrading PDEs in your specific cell line are less sensitive to it (e.g., PDE8). Consult the literature to determine the predominant PDE isoforms in your cell type and choose a more specific inhibitor.
Step 4: Assess the Stability of this compound Directly
To definitively determine the stability of this compound in your experimental setup, you can perform a time-course experiment.
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol allows you to quantify the degradation of this compound over time in your specific cell culture conditions.
dot
Caption: Experimental workflow for determining this compound stability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
PDE inhibitor of choice (e.g., IBMX)
-
Multi-well culture plates
-
High-Performance Liquid Chromatography (HPLC) system or a cAMP competitive ELISA kit
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at your standard experimental density and allow them to adhere overnight.
-
Media Preparation: Prepare two sets of complete culture media:
-
Media + this compound (at your desired experimental concentration)
-
Media + this compound + PDE inhibitor (at its optimized concentration)
-
-
Treatment: Remove the old media from the cells and replace it with the prepared treatment media.
-
Time-Course Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect a small aliquot of the culture supernatant from each condition. Store the samples at -80°C until analysis.
-
Quantification:
-
HPLC: This is the gold standard for accurately quantifying small molecules. You will need to develop a method to separate and quantify this compound.
-
cAMP Competitive ELISA: This is a more accessible method. Ensure the antibody used in the kit cross-reacts with this compound. You will need to generate a standard curve with known concentrations of this compound.
-
-
Data Analysis: Plot the concentration of this compound against time for both conditions (with and without the PDE inhibitor). From this plot, you can calculate the half-life of this compound in your specific experimental setup.
Signaling Pathway Overview
Understanding the cAMP signaling pathway is essential for troubleshooting experiments involving this compound.
dot
Caption: The cAMP signaling pathway highlighting the role of PDEs and their inhibitors.
By following these guidelines and protocols, you can effectively prevent the degradation of this compound in your cell culture media, leading to more reliable and reproducible experimental data. For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Optimizing 8-HA-cAMP Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving 8-HA-cAMP (8-Hexylaminoadenosine-3',5'-cyclic monophosphate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the selective activation of cAMP-dependent Protein Kinase A (PKA).[1] By mimicking endogenous cAMP, this compound binds to the regulatory subunits of the PKA holoenzyme, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses.
Q2: Is this compound selective for PKA over Epac?
This compound is considered a PKA-selective cAMP analog.[1] However, like many cAMP analogs, high concentrations may lead to off-target effects, including the potential activation of Exchange Protein Directly Activated by cAMP (Epac). It is crucial to perform dose-response experiments to determine the optimal concentration that elicits the desired PKA-mediated effects without significant Epac activation.
Q3: How should I prepare and store this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C or lower, protected from light and moisture. For experimental use, prepare a stock solution in a suitable solvent like high-quality DMSO or sterile water. It is recommended to prepare fresh solutions for each experiment or to create single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: What are the potential off-target effects of this compound?
The primary off-target concern with cAMP analogs is the activation of other cAMP-binding proteins, most notably Epac.[2][3][4][5] At higher concentrations, this compound could also potentially interact with certain phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation. To mitigate these risks, it is essential to use the lowest effective concentration of this compound and to include appropriate controls in your experiments.
Q5: How can I confirm that the observed effects in my experiment are PKA-dependent?
To verify that the cellular response is mediated by PKA, you can employ several strategies:
-
Use a PKA inhibitor: Pre-treat your cells with a specific PKA inhibitor (e.g., H-89 or Rp-cAMPS) before adding this compound. A reduction or absence of the expected effect would indicate PKA dependence.
-
Assess phosphorylation of PKA substrates: Use techniques like Western blotting to detect the phosphorylation of known PKA substrates, such as CREB (at Ser133).
-
Employ a PKA-deficient cell line: If available, using a cell line with a knockout or knockdown of PKA subunits can provide strong evidence for PKA's role in the observed phenotype.
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Experimental Results
| Potential Cause | Recommended Solution |
| Inconsistent this compound Concentration | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure thorough mixing of the stock and working solutions. Use calibrated pipettes for accurate dispensing. |
| Cell Passage Number and Health | Maintain a consistent cell passage number for all experiments. Cells at very high or low passage numbers can exhibit altered signaling responses. Regularly monitor cell health and morphology. |
| Variations in Incubation Time | Strictly adhere to the optimized incubation time for your specific cell type and endpoint. Perform a time-course experiment to determine the optimal duration of this compound treatment. |
| Inconsistent Cell Seeding Density | Standardize the cell seeding density across all wells and experiments. Confluency can significantly impact cellular signaling pathways. |
Issue 2: No Observable Effect or a Weaker than Expected Response
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal effective concentration (EC50) for your specific cell line and assay. Consult the literature for concentrations used in similar experimental systems. |
| Degraded this compound | Ensure proper storage of your this compound stock. If degradation is suspected, use a fresh vial or a newly prepared stock solution. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal incubation period. Some downstream effects, like changes in gene expression, may require longer treatment times than more immediate effects like protein phosphorylation. |
| Low Cell Permeability | While this compound is designed to be cell-permeable, its efficiency can be cell-type dependent. Include a positive control, such as forskolin (B1673556) (an adenylyl cyclase activator), to confirm that the downstream cAMP signaling pathway is functional in your cells. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Recommended Solution |
| This compound Concentration is Too High | Use the lowest effective concentration determined from your dose-response curve to minimize the risk of activating other signaling pathways, such as the Epac pathway. |
| Activation of Epac | To confirm or rule out Epac involvement, use an Epac-selective cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control for Epac activation.[5] If the phenotype observed with high concentrations of this compound is similar to that of the Epac-selective agonist, off-target effects are likely. |
| Inhibition of Phosphodiesterases (PDEs) | Include a control with a broad-spectrum PDE inhibitor (e.g., IBMX) to assess the contribution of endogenous cAMP signaling. If the effects of this compound are mimicked by the PDE inhibitor, it suggests that an increase in overall cAMP levels may be a contributing factor. |
Data Presentation
Table 1: Effective Concentrations of PKA-Selective cAMP Analogs and Their Observed Effects
| Compound | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |
| PKA I-selective cAMP analogs (including this compound) | ARO (thyroid cancer) | IC50: 55.3 µM | 72-96 hours | Inhibition of cell growth | [6] |
| PKA I-selective cAMP analogs (including this compound) | NPA (thyroid cancer) | IC50: 84.8 µM | 72-96 hours | Inhibition of cell growth | [6] |
| 8-Br-cAMP (a similar PKA activator) | MC3T3-E1 (osteoblast-like) | 100 µM | 24 hours | Increased VEGF production | [7] |
| 8-Br-cAMP | MC3T3-E1 and HUVECs | 100 µM | 7 days (continuous) | Significant decrease in cell proliferation | [7] |
| 8-Cl-cAMP (a PKA activator) | Chronic Myelogenous Leukemia (CML) bone marrow cells | 100 µM | 24-48 hours | Selective purging of Philadelphia Chromosome positive cells | [8] |
Experimental Protocols
Protocol 1: Determining the Effect of this compound on Cell Viability (MTT Assay)
This protocol outlines a method for assessing the impact of this compound on the viability and proliferation of adherent cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
Protocol 2: Assessing PKA Activation via Western Blot for Phospho-CREB
This protocol describes how to measure the activation of PKA by detecting the phosphorylation of its downstream target, CREB.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined optimal time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an anti-total CREB antibody to confirm equal loading.
-
Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
-
Mandatory Visualization
Caption: this compound signaling pathway leading to cellular responses.
Caption: General experimental workflow for this compound studies.
References
- 1. 8-Chloro-cyclic AMP and protein kinase A I-selective cyclic AMP analogs inhibit cancer cell growth through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opposing Roles of pka and epac in the cAMP-Dependent Regulation of Schwann Cell Proliferation and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crosstalk Between PKA and Epac Regulates the Phenotypic Maturation and Function of Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving 8-HA-cAMP Delivery in Tissue Explants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of 8-(6-Aminohexyl)aminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) in tissue explant experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in tissue explant studies?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is utilized in research to mimic the effects of endogenous cAMP, a crucial second messenger involved in numerous cellular processes. Its enhanced membrane permeability, due to the aminohexylamino group at the 8th position, allows it to effectively penetrate tissue explants and activate cAMP-dependent signaling pathways, primarily through the activation of Protein Kinase A (PKA).
Q2: What is the general mechanism of action for this compound?
This compound functions as a selective activator of PKA.[1] Intracellularly, it binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate various downstream substrate proteins, triggering a cascade of cellular responses.
Q3: What are the recommended starting concentrations and incubation times for this compound in tissue explants?
The optimal concentration and incubation time for this compound are highly dependent on the tissue type, explant thickness, and the specific biological question being investigated. Based on studies with similar cAMP analogs, a starting point for concentration could be in the range of 10 µM to 100 µM. For instance, ex vivo treatment of bone marrow cells with 100 μM 8-Cl-cAMP for 24–48 hours has been reported to be effective.[2] In another study, concentrations of 1–10 μM of an Epac activator for 30 minutes were used in human islets.[1] It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: How should I prepare and store this compound solutions?
This compound is typically soluble in aqueous buffers. For stock solutions, dissolve the powder in sterile, nuclease-free water or a buffer such as PBS. It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate culture medium immediately before use.
Q5: How can I assess the success of this compound delivery and its biological activity?
The most direct way to assess the activity of this compound is to measure the activation of its primary target, PKA. This can be achieved through a PKA kinase activity assay on lysates from the treated tissue explants. These assays typically involve measuring the phosphorylation of a specific PKA substrate. Several commercial kits are available for this purpose. Downstream effects, such as changes in gene expression or protein phosphorylation (e.g., phosphorylation of CREB), can also be measured to confirm the biological activity of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low biological response observed | Inadequate delivery of this compound: - Insufficient concentration or incubation time. - Poor tissue penetration. - Degradation of this compound. | - Perform a dose-response (e.g., 10, 50, 100, 200 µM) and time-course (e.g., 30 min, 1 hr, 4 hr, 24 hr) experiment to find the optimal conditions. - Ensure tissue explants are of an appropriate thickness for diffusion (typically <400 µm). - Prepare fresh working solutions of this compound for each experiment. Use a fresh aliquot of the stock solution. |
| Cellular resistance or insensitivity: - Low expression of PKA in the target cells. - Dominant activity of phosphodiesterases (PDEs) that degrade cAMP. | - Confirm the expression of PKA in your tissue of interest using techniques like Western blotting or immunohistochemistry. - Consider co-treatment with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to increase intracellular cAMP levels. | |
| High background or off-target effects | Concentration of this compound is too high. | - Reduce the concentration of this compound used in your experiments. Refer to your dose-response curve to select a concentration that gives a specific effect with minimal background. |
| PKA-independent signaling: - this compound may have some activity on other cAMP-binding proteins like Epac (Exchange protein directly activated by cAMP). | - To confirm PKA-dependent effects, use a specific PKA inhibitor (e.g., H89, Rp-cAMPS) as a negative control. | |
| Tissue explant health is compromised | Toxicity from this compound or solvent: - The concentration of this compound may be cytotoxic. - If using a solvent like DMSO for other compounds, the final concentration may be too high. | - Perform a viability assay (e.g., MTT, LDH) to assess the cytotoxicity of your this compound concentrations. - If using a solvent, ensure the final concentration in the culture medium is non-toxic (typically <0.1% for DMSO). |
| General tissue culture issues: - Contamination (bacterial, fungal). - Nutrient depletion or accumulation of waste products. - Mechanical damage during explant preparation. | - Maintain strict aseptic techniques throughout the experimental procedure. - Change the culture medium every 2-3 days. - Handle tissue explants gently during preparation and transfer. |
Experimental Protocols
Protocol 1: Preparation and Treatment of Tissue Explants with this compound
This protocol provides a general guideline for the treatment of tissue explants. Specific parameters should be optimized for each tissue type.
Materials:
-
Fresh tissue of interest
-
Sterile dissection tools (scalpels, forceps)
-
Cutting device (e.g., vibratome, tissue chopper)
-
Culture medium appropriate for the tissue type
-
6-well culture plates
-
Sterile 0.4 µm membrane inserts
-
This compound
-
Sterile, nuclease-free water or PBS
-
Incubator (37°C, 5% CO2)
Procedure:
-
Tissue Explant Preparation:
-
Under sterile conditions, dissect the tissue of interest and place it in ice-cold, sterile PBS or culture medium.
-
Cut the tissue into thin slices (e.g., 200-400 µm) using a vibratome or tissue chopper.
-
Carefully transfer individual slices onto sterile 0.4 µm membrane inserts placed in a 6-well plate containing pre-warmed culture medium.
-
Ensure the tissue slice is at the air-liquid interface, with the medium nourishing the tissue from below without submerging it.
-
Allow the explants to equilibrate in the incubator for at least 1-2 hours before treatment.
-
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile, nuclease-free water or PBS. Aliquot and store at -20°C.
-
Immediately before use, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed culture medium.
-
-
Treatment:
-
Carefully remove the existing culture medium from the wells containing the tissue explants.
-
Add the freshly prepared medium containing the desired concentration of this compound to each well.
-
Include a vehicle control (medium without this compound) in your experimental setup.
-
Return the plate to the incubator and incubate for the predetermined optimal time.
-
-
Post-Treatment Processing:
-
After the incubation period, the tissue explants can be harvested for downstream analysis (e.g., protein extraction for PKA activity assay, RNA isolation, or fixation for immunohistochemistry).
-
To harvest, wash the explants with ice-cold PBS to remove any residual treatment medium.
-
Protocol 2: PKA Kinase Activity Assay in Tissue Explant Lysates
This protocol describes a general method for measuring PKA activity in tissue lysates using a commercially available colorimetric assay kit. Follow the specific instructions provided with your chosen kit.
Materials:
-
This compound treated and control tissue explants
-
Ice-cold lysis buffer (provided with the kit or a standard RIPA buffer with protease and phosphatase inhibitors)
-
Microcentrifuge tubes
-
Homogenizer or sonicator
-
PKA Kinase Activity Assay Kit (e.g., from Abcam, Promega)
-
Microplate reader
Procedure:
-
Tissue Lysate Preparation:
-
Place the harvested tissue explant in a pre-chilled microcentrifuge tube containing ice-cold lysis buffer.
-
Homogenize the tissue using a homogenizer or sonicate on ice to lyse the cells and release the proteins.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant, which contains the protein lysate.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
PKA Activity Assay:
-
Equilibrate all kit components to room temperature.
-
Following the kit manufacturer's protocol, add the appropriate amount of protein lysate to the wells of the substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time to allow for substrate phosphorylation by active PKA.
-
Stop the reaction and add the phosphospecific antibody that recognizes the phosphorylated substrate.
-
Add the HRP-conjugated secondary antibody.
-
Add the TMB substrate and allow the color to develop.
-
Stop the color development with the provided stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PKA activity in the sample.
-
Visualizations
Figure 1. Simplified signaling pathway of this compound in a target cell.
Figure 2. Experimental workflow for this compound delivery and activity assessment.
References
Technical Support Center: Understanding Unexpected Morphological Changes Induced by 8-HA-cAMP
Welcome to the technical support center for researchers utilizing 8-HA-cAMP. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address unexpected morphological changes observed during your experiments. As a selective activator of Protein Kinase A (PKA), this compound is expected to induce specific cellular responses. However, deviations from the expected phenotype can occur. This guide will help you navigate these challenges, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected morphological changes when treating cells with this compound?
Activation of PKA by this compound can lead to a variety of morphological changes depending on the cell type. Commonly observed effects include:
-
Neuronal Cells: Induction of neuronal differentiation, characterized by neurite outgrowth.
-
Fibroblasts: A shift to a more stellate or elongated morphology.[1]
-
Cancer Cells: Inhibition of proliferation, which can be associated with changes in cell spreading and adhesion.
-
Mesenchymal Stem Cells: Early-phase cell shrinkage followed by later-phase neural differentiation.[2]
Q2: We are observing rapid and dramatic cell rounding and detachment after this compound treatment. Is this an expected outcome?
While some cell shrinkage can be an early response to PKA activation in certain cell types like mesenchymal stem cells, widespread and rapid cell rounding and detachment is generally not the expected primary morphological response.[2] This could be indicative of:
-
Cytotoxicity: The concentration of this compound may be too high for your specific cell line.
-
Off-target effects: The compound may be interacting with other signaling pathways.
-
Cellular stress: The cells may be reacting to the solvent or other experimental conditions.
Q3: Could the observed morphological changes be due to off-target effects of this compound?
Yes, unexpected morphological changes could be a result of off-target effects. While this compound is designed to be a selective PKA activator, it's important to consider other potential interactions:
-
Activation of Epac: Like other cAMP analogs, this compound could potentially activate Exchange Protein Directly Activated by cAMP (Epac), a PKA-independent signaling pathway that can influence cell adhesion and morphology.
-
Inhibition of Phosphodiesterases (PDEs): Some cAMP analogs can inhibit PDEs, leading to an accumulation of endogenous cAMP which could potentiate or alter the signaling response.
Q4: How does this compound differ from other cAMP analogs like 8-Cl-cAMP in its effect on cell morphology?
This is a critical point for troubleshooting. The effects of this compound are thought to be mediated by the activation of PKA. In contrast, studies have shown that the anti-proliferative effects of 8-Cl-cAMP are largely independent of PKA and are mediated by its metabolite, 8-Cl-adenosine. This metabolite can induce apoptosis through different signaling pathways. Therefore, if you are observing significant apoptosis, it is crucial to confirm that the effects are indeed PKA-mediated and not a result of a mechanism similar to that of 8-Cl-cAMP.
Troubleshooting Guides
This section provides structured guidance to help you identify and resolve issues related to unexpected morphological changes with this compound.
Guide 1: Unexpected Cytotoxicity and Cell Death
Problem: Significant cell rounding, detachment, and apoptosis are observed shortly after this compound treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Concentration of this compound | Perform a dose-response experiment using a wide range of this compound concentrations. | Identify a concentration that induces the desired morphological change without causing widespread cell death. |
| Solvent Toxicity | Run a vehicle control experiment using the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. | No significant morphological changes or cell death should be observed in the vehicle control group. |
| PKA-Independent Apoptosis | Pre-treat cells with a PKA inhibitor (e.g., H89) before adding this compound. | If the cell death is PKA-mediated, the inhibitor should rescue the phenotype. If cell death persists, it may be due to off-target effects. |
| Metabolite-Induced Toxicity | Test for the presence of 8-HA-adenosine in the culture medium. | Understanding if a metabolite is responsible for the observed effects can clarify the mechanism of action. |
Guide 2: No Observable or Weak Morphological Changes
Problem: Cells show no response or a very weak response to this compound treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Compound Concentration | Perform a dose-response experiment with increasing concentrations of this compound. | Determine the optimal concentration for inducing a morphological response in your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment, observing cells at multiple time points after treatment. | Identify the optimal duration of treatment to observe the desired morphological changes. |
| Low PKA Activity in Cells | Confirm PKA activation using a PKA activity assay or by Western blot for phosphorylation of a known PKA substrate (e.g., CREB). | An increase in PKA activity upon this compound treatment confirms the compound is active in your system. |
| Compound Degradation | Use a fresh stock of this compound. Ensure proper storage of the compound. | A fresh stock should elicit the expected response if degradation was the issue. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of the Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton and microtubules, which are key determinants of cell morphology.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Fluorescently-labeled phalloidin (B8060827) (for F-actin)
-
Primary antibody against α-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI or Hoechst stain (for nuclei)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a multi-well plate. Allow cells to adhere and grow to the desired confluency. Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation (for microtubules): Incubate the coverslips with the primary antibody against α-tubulin diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the coverslips three times with PBS. Incubate with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin in 1% BSA/PBS for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining: Wash the coverslips three times with PBS. Incubate with DAPI or Hoechst stain for 5-10 minutes.
-
Mounting: Wash the coverslips twice with PBS. Mount the coverslips on microscope slides using antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Protocol 2: Quantitative Analysis of Morphological Changes
Quantifying morphological changes provides objective data to support your observations.
Method 1: Image Analysis Software
-
Acquire images of treated and control cells using phase-contrast or fluorescence microscopy.
-
Use software such as ImageJ or CellProfiler to measure parameters like:
-
Cell Area and Perimeter: To assess changes in cell spreading.
-
Circularity/Roundness: To quantify cell rounding. A value of 1.0 indicates a perfect circle.
-
Aspect Ratio: The ratio of the major to the minor axis, to measure cell elongation.
-
Neurite Length: For neuronal cells, trace and measure the length of neurites.
-
Method 2: Electric Cell-Substrate Impedance Sensing (ECIS) ECIS is a real-time, non-invasive method to monitor cell behavior, including morphological changes.[1]
-
Culture cells on ECIS arrays.
-
After establishing a baseline impedance reading, add this compound to the culture medium.
-
Monitor the changes in impedance over time. Changes in cell shape and adhesion will alter the flow of current and thus the measured impedance.[1]
Data Presentation
Table 1: Quantitative Analysis of Morphological Changes in Response to this compound
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Average Cell Area (µm²) | Average Circularity | Average Neurite Length (µm) |
| PC-12 | Vehicle Control | - | 24 | 350 ± 25 | 0.85 ± 0.05 | 10 ± 2 |
| PC-12 | This compound | 100 | 24 | 280 ± 30 | 0.60 ± 0.08 | 50 ± 8 |
| NIH-3T3 | Vehicle Control | - | 6 | 1200 ± 80 | 0.45 ± 0.07 | N/A |
| NIH-3T3 | This compound | 50 | 6 | 950 ± 65 | 0.65 ± 0.09 | N/A |
Note: The data presented in this table is illustrative and will vary depending on the cell line and experimental conditions.
Signaling Pathways and Workflows
To aid in understanding the molecular events underlying the observed morphological changes, the following diagrams illustrate the canonical PKA signaling pathway and a general experimental workflow.
Caption: Canonical PKA signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound effects.
References
dealing with batch-to-batch variation of 8-HA-cAMP
Welcome to the technical support center for 8-HA-cAMP (8-((6-Aminohexyl)amino)adenosine-3',5'-cyclic monophosphate). This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variation of this compound, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (EC50/IC50) of this compound between two recently purchased batches. What could be the cause?
A1: Discrepancies in potency between batches of this compound can stem from several factors. The most common causes include variations in purity, the presence of different salt forms which can affect molecular weight, variations in the degree of hydration, and the presence of residual impurities from synthesis. It is crucial to perform in-house quality control checks on new batches before use. Please refer to the "Quality Control Protocols" section for detailed guidance.
Q2: Our recent experiments with a new batch of this compound are showing unexpected off-target effects that were not observed with previous batches. Why is this happening?
A2: Unexpected off-target effects are often due to the presence of impurities or contaminants in a specific batch. These can include residual solvents, by-products from the synthesis process, or degradation products.[1] We strongly advise performing a purity analysis, for example, via High-Performance Liquid Chromatography (HPLC), and comparing the impurity profile to a previous, well-performing batch.
Q3: The solubility of our new batch of this compound seems different from the previous one. What could be the reason?
A3: Variations in solubility can be attributed to differences in the salt form, crystalline structure (polymorphism), or the degree of hydration of the compound. While this compound is generally soluble in water, batch-to-batch differences in these physical properties can affect the dissolution rate and maximum achievable concentration.
Q4: How should I properly store and handle this compound to minimize degradation and variability?
A4: this compound should be stored at -20°C in a desiccated environment. For preparing stock solutions, it is recommended to use a high-purity solvent and to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. The stability of cAMP analogs in solution can vary, so it's best practice to prepare fresh solutions for critical experiments.
Troubleshooting Guides
Issue: Inconsistent Experimental Results
If you are experiencing inconsistent results that you suspect are due to batch-to-batch variation of this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Quantitative Data Summary
When evaluating a new batch of this compound, consider the following parameters. Requesting a Certificate of Analysis (CoA) from the supplier for each batch is highly recommended.
| Parameter | Recommended Method | Acceptance Criteria | Potential Impact of Variation |
| Purity | HPLC/UPLC | ≥98% | Lower purity can lead to reduced potency and off-target effects. |
| Identity | Mass Spectrometry, NMR | Conforms to structure | Incorrect compound will lead to complete experiment failure. |
| Salt Form | CoA, Elemental Analysis | Consistent with previous batches | Different salt forms have different molecular weights, affecting molarity calculations. |
| Water Content | Karl Fischer Titration | Consistent with previous batches | High water content will lead to inaccurate weighing and lower effective concentration. |
| Appearance | Visual Inspection | White to off-white powder | Significant color variation may indicate impurities or degradation. |
Experimental Protocols
Quality Control Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
Objective: To determine the purity of a new batch of this compound and compare it to a previously validated batch.
Materials:
-
This compound (new and old batches)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
Method:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of both the new and old batches of this compound in HPLC-grade water.
-
Filter the solutions through a 0.22 µm syringe filter.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: 260 nm
-
-
Analysis:
-
Inject equal volumes of the new and old batch samples.
-
Compare the chromatograms for the retention time of the main peak and the presence and area of any impurity peaks.
-
Calculate the purity of the new batch as the area of the main peak divided by the total area of all peaks.
-
Expected Outcome: The retention time of the main peak for the new batch should be consistent with the old batch. The purity should be within the acceptable range (e.g., ≥98%), and the impurity profile should be comparable to the reference batch.
Signaling Pathway
This compound is an analog of cyclic AMP (cAMP) and is expected to activate cAMP-dependent pathways.
Caption: Simplified cAMP signaling pathway activated by this compound.
This technical support center provides a framework for addressing the potential batch-to-batch variability of this compound. By implementing rigorous quality control and systematic troubleshooting, researchers can enhance the reproducibility and reliability of their experimental data.
References
Technical Support Center: 8-HA-cAMP Incubation Time Optimization
Welcome to the technical support center for the use of 8-HA-cAMP (8-Hexanoyl-adenosine-3',5'-cyclic monophosphate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the application of this PKA I-selective cAMP analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is known to function as a selective activator of the type I isoform of cAMP-dependent Protein Kinase A (PKA).[1] Often used in combination with other analogs like 8-PIP-cAMP, it helps in the specific activation of PKA type I. Its primary mechanism involves binding to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins, a key one being the inhibition of the ERK signaling pathway, which can lead to growth arrest in certain cancer cells.[1]
Q2: What are the typical working concentrations for this compound?
A2: The effective concentration of this compound can be cell-type dependent and should be determined empirically through dose-response experiments. However, published studies have shown that this compound, often in combination with other PKA I-selective analogs, exerts its antiproliferative effects in the micromolar to millimolar range.[1] For instance, the IC50 values for a combination of PKA I-selective analogs were reported to be 55.3 µM in ARO and 84.8 µM in NPA cancer cells.[1] Some studies have also reported efficacy in the millimolar range.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time is highly dependent on the experimental endpoint. For long-term effects such as inhibition of cell proliferation and induction of growth arrest, incubation times of 72 to 96 hours have been shown to be effective.[1] For more immediate signaling events, such as the inhibition of ERK phosphorylation, shorter incubation times are expected, likely within minutes to a few hours. It is strongly recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell type and endpoint of interest.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No observable effect after this compound treatment. | Suboptimal concentration: The concentration of this compound may be too low for your specific cell type. | Perform a dose-response experiment with a wider range of concentrations, including those in the higher micromolar to millimolar range. |
| Insufficient incubation time: The duration of the treatment may not be long enough to observe the desired effect. | Conduct a time-course experiment, analyzing your endpoint at various time points (e.g., 30 min, 1h, 4h, 24h, 48h, 72h, 96h). | |
| Compound degradation: Improper storage or handling may have led to the degradation of the this compound stock solution. | Prepare a fresh stock solution of this compound and store it in aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. | |
| Cell line insensitivity: The cell line you are using may not be responsive to PKA I-selective activation. | Confirm the expression of PKA type I in your cell line. Consider using a positive control cell line known to be responsive to this compound or other PKA activators. | |
| High cell toxicity or death observed. | Concentration is too high: The concentration of this compound may be cytotoxic to your cells. | Perform a dose-response experiment to determine the optimal non-toxic concentration. |
| Prolonged exposure: Continuous long-term exposure may be detrimental to cell health. | Optimize the incubation time; a shorter treatment period may be sufficient to elicit the desired response without causing excessive cell death. | |
| Solvent toxicity: If using a solvent like DMSO, ensure the final concentration in the culture medium is below the toxic threshold (typically <0.5%). | Prepare a vehicle control with the same concentration of the solvent to assess its effect on cell viability. | |
| Inconsistent or variable results between experiments. | Inconsistent cell conditions: Variations in cell density, passage number, or growth phase can affect cellular responses. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure they are in a logarithmic growth phase at the start of the experiment. |
| Uneven compound distribution: Inadequate mixing of this compound in the culture medium can lead to variable concentrations across wells. | Ensure thorough but gentle mixing of the treatment medium before adding it to the cells. |
Experimental Protocols
General Protocol for Cell Treatment with this compound
This protocol provides a general framework for treating adherent cells. Adjustments should be made based on the specific cell line and experimental design.
Materials:
-
Healthy, sub-confluent cell cultures
-
This compound stock solution (e.g., 100 mM in a suitable solvent like DMSO or water)
-
Complete cell culture medium
-
Sterile PBS
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Preparation of Treatment Media: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed complete cell culture medium. Prepare a vehicle control containing the same final concentration of the solvent.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Return the plates to the incubator (37°C, 5% CO2) and incubate for the predetermined optimal time based on your time-course and dose-response experiments.
-
Downstream Analysis: Following incubation, harvest the cells for your desired downstream analysis (e.g., Western blot for protein phosphorylation, cell proliferation assay, or RNA extraction for gene expression analysis).
Protocol for Time-Course Experiment
To determine the optimal incubation time, it is crucial to perform a time-course experiment.
Procedure:
-
Follow the "General Protocol for Cell Treatment" as described above.
-
Treat cells with a fixed, effective concentration of this compound.
-
Harvest cells at multiple time points (e.g., 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs, 48 hrs, 72 hrs, 96 hrs).
-
Analyze the endpoint of interest at each time point to identify the peak response or the earliest time point at which a significant effect is observed.
Protocol for Dose-Response Experiment
To identify the optimal working concentration of this compound.
Procedure:
-
Follow the "General Protocol for Cell Treatment".
-
Prepare a series of dilutions of this compound in the culture medium (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Treat the cells with the different concentrations for a fixed, optimal incubation time (determined from your time-course experiment).
-
Measure the desired cellular response and plot it against the log of the this compound concentration to determine the EC50 or optimal effective concentration.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related PKA-selective analogs. Note that specific data for this compound is limited, and data from combined treatments or other analogs are included for reference.
Table 1: Antiproliferative Activity of PKA I-Selective cAMP Analogs
| Cell Line | Compound | IC50 | Incubation Time | Reference |
| ARO (colon cancer) | 8-PIP-cAMP + this compound | 55.3 µM | 72-96 hours | [1] |
| NPA (thyroid cancer) | 8-PIP-cAMP + this compound | 84.8 µM | 72-96 hours | [1] |
Table 2: Recommended Incubation Times for Different Endpoints (General Guidance)
| Endpoint | Suggested Incubation Time | Notes |
| Protein Phosphorylation (e.g., ERK) | 5 minutes - 4 hours | Phosphorylation is a rapid event. A time-course is essential. |
| Gene Expression | 4 hours - 48 hours | The timing of transcriptional changes varies depending on the target gene. |
| Cell Proliferation / Growth Arrest | 24 hours - 96 hours | These are longer-term cellular responses.[1] |
| Apoptosis | 24 hours - 72 hours | The onset of apoptosis can vary depending on the cell type and stimulus. |
Visualizations
Caption: Signaling pathway of this compound leading to growth arrest.
References
reducing background signal in 8-HA-cAMP assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing high background signals in their 8-hydroxyadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) assays.
Understanding the this compound Assay
The this compound assay is a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, free this compound in a sample competes with a fixed amount of labeled this compound (e.g., conjugated to an enzyme like HRP or AP) for binding to a limited number of anti-cAMP antibody sites. The amount of signal generated by the labeled this compound is inversely proportional to the concentration of this compound in the sample. High background signal can obscure the specific signal, leading to inaccurate measurements.
Frequently Asked Questions (FAQs)
Q1: What is considered a high background signal in an this compound assay?
A high background is characterized by an unexpectedly high signal in the zero-standard (B₀) or non-specific binding (NSB) wells. An acceptable background signal should be significantly lower than the signal from the lowest standard concentration, ideally providing a clear signal-to-noise ratio. A good signal-to-background ratio is typically greater than 3.
Q2: What are the most common causes of high background in this type of assay?
The primary causes of high background in competitive immunoassays like the this compound assay include:
-
Non-specific binding: The antibody or the labeled tracer may bind to the microplate surface.[1]
-
Ineffective washing: Residual unbound reagents are not completely removed.
-
Sub-optimal antibody or tracer concentration: Using too high a concentration of the detection antibody or the enzyme-conjugated this compound.
-
Contamination: Reagents, buffers, or the microplate itself may be contaminated.
-
Improper incubation conditions: Incorrect time or temperature during incubation steps can increase non-specific binding.[2]
Q3: How can I differentiate between different sources of high background?
To pinpoint the source of high background, it's crucial to include proper controls in your experiment. A "no antibody" control can help determine if the enzyme-labeled this compound is binding non-specifically to the well. A "no tracer" control can indicate if the antibody itself is generating a signal. Comparing the signal in your non-specific binding (NSB) wells to your zero standard (B₀) can also provide clues.
Troubleshooting Guides
Below are common issues encountered during this compound assays and their potential solutions.
Issue 1: High Signal in Non-Specific Binding (NSB) Wells
This indicates that the enzyme-labeled this compound (tracer) is binding to the plate non-specifically.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | Increase the concentration of the blocking agent (e.g., BSA or casein) or try a different blocking buffer.[1][2] Extend the blocking incubation time. |
| Contaminated Plate or Reagents | Use a new, high-quality ELISA plate. Ensure all buffers and reagents are freshly prepared and free from contamination. |
| High Tracer Concentration | Titrate the enzyme-labeled this compound tracer to determine the optimal concentration that provides a good signal without excessive background. |
Issue 2: High Signal in Zero Standard (B₀) Wells, but Low NSB Signal
This suggests that the issue is related to the antibody-tracer interaction or subsequent steps.
| Potential Cause | Recommended Solution |
| Sub-optimal Antibody Concentration | Perform a checkerboard titration to find the optimal concentrations for both the capture antibody and the detection antibody.[3] The goal is to find a concentration that yields a high signal-to-noise ratio.[3] |
| Inefficient Washing | Increase the number of wash cycles or the volume of wash buffer.[2] Ensure complete aspiration of the wash buffer after each step. Adding a detergent like Tween-20 to the wash buffer can also help.[2] |
| Prolonged Substrate Incubation | Reduce the substrate incubation time. Monitor the color development and stop the reaction when a clear difference between standards is visible. |
| Cross-reactivity | If using a polyclonal antibody, it may cross-react with other molecules in the sample matrix. Consider using a more specific monoclonal antibody. |
Issue 3: Inconsistent High Background Across the Plate
This often points to technical errors in the assay procedure.
| Potential Cause | Recommended Solution |
| Improper Pipetting Technique | Ensure accurate and consistent pipetting across all wells. Use calibrated pipettes and fresh tips for each reagent and sample. |
| Plate Edge Effects | Avoid using the outer wells of the plate, which are more susceptible to temperature fluctuations. Ensure uniform temperature across the plate during incubations. |
| Incomplete Washing | Use an automated plate washer for more consistent washing if available. Manually, ensure all wells are filled and emptied uniformly. |
Quantitative Data Summary
The following tables provide starting points for optimizing your this compound assay. These are general recommendations and may require further optimization for your specific assay conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Typical Starting Concentration | Optimization Range |
| Coating Antibody | 1-10 µg/mL | 0.5-20 µg/mL |
| Blocking Buffer (BSA) | 1% (w/v) | 0.5-5% (w/v) |
| Detection Antibody | Varies by manufacturer | Perform serial dilutions (e.g., 1:1,000 to 1:10,000) |
| Enzyme-Labeled Tracer | Varies by manufacturer | Titrate to find optimal signal-to-noise ratio |
Table 2: Typical Incubation Parameters
| Step | Temperature | Duration |
| Coating | 4°C | Overnight |
| Blocking | Room Temperature | 1-2 hours |
| Sample/Standard Incubation | Room Temperature | 1-2 hours |
| Detection Antibody Incubation | Room Temperature | 1 hour |
| Substrate Incubation | Room Temperature (in dark) | 15-30 minutes |
Experimental Protocols
General Protocol for a Competitive this compound ELISA
This protocol provides a general framework. Specific details may vary based on the reagents and kit used.
-
Plate Coating:
-
Dilute the anti-cAMP antibody to the optimized concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the blocking buffer and wash the plate 3 times as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of your this compound standards and samples.
-
In separate tubes, mix 50 µL of each standard or sample with 50 µL of the enzyme-labeled this compound tracer.
-
Add 100 µL of the mixture to the appropriate wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Aspirate the solution and wash the plate 5 times.
-
-
Substrate Addition:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the log of the this compound concentration.
-
Determine the concentration of this compound in your samples by interpolating from the standard curve.
-
Visualizations
cAMP Signaling Pathway
Caption: Overview of the canonical cAMP signaling pathway.
This compound Competitive ELISA Workflow
Caption: Step-by-step workflow for a competitive this compound ELISA.
Troubleshooting Logic for High Background
Caption: Decision tree for troubleshooting high background signals.
References
Technical Support Center: 8-HA-cAMP
Welcome to the technical support center for 8-HA-cAMP (8-(6-Amino)hexylaminoadenosine-3',5'-cyclic monophosphate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the effective use of this potent Protein Kinase A (PKA) activator.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during experiments with this compound.
Q1: My this compound is not inducing the expected biological effect. What are the possible reasons?
A1: Several factors could contribute to a lack of response. Consider the following troubleshooting steps:
-
Compound Integrity and Storage:
-
Improper Storage: this compound, like other cyclic AMP analogs, should be stored at -20°C or lower in a desiccated environment to prevent degradation. Solutions should be freshly prepared or aliquoted and stored at -80°C for short-term use, avoiding repeated freeze-thaw cycles.
-
Degradation: If the compound has been stored improperly or for an extended period, its activity may be compromised. It is advisable to use a fresh vial or lot to rule out degradation.
-
-
Experimental Conditions:
-
Suboptimal Concentration: The effective concentration of this compound can vary significantly between different cell types and experimental setups. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
-
Insufficient Incubation Time: The time required to observe a biological effect depends on the downstream readout. Rapid phosphorylation events may be detected within minutes, while changes in gene expression or cell viability could require several hours. A time-course experiment is recommended to determine the optimal incubation period.
-
Cell Health and Passage Number: Ensure that your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). High passage numbers can lead to phenotypic drift and altered signaling responses.
-
-
Cellular Factors:
-
Low PKA Expression or Activity: The target cells may have low endogenous levels of PKA, or the pathway may be downregulated.
-
Signaling Pathway Crosstalk: Cellular signaling is complex, and other pathways may be inhibiting the PKA pathway or compensating for its activation.
-
Q2: How can I confirm that my this compound is active and capable of activating PKA?
A2: To validate the activity of your this compound, you can perform several control experiments:
-
In Vitro PKA Activity Assay: A direct way to test the compound is to perform an in vitro kinase assay using purified PKA enzyme. This will confirm that the compound can directly activate PKA.
-
Western Blot for Phospho-CREB: A common method to assess PKA activation in cells is to measure the phosphorylation of its downstream target, CREB (cAMP response element-binding protein), at the Serine-133 residue. A time-course and dose-response experiment will show the kinetics and potency of this compound in your system.
-
Use of Positive Controls: Include a known PKA activator, such as Forskolin (an adenylyl cyclase activator) in combination with a phosphodiesterase (PDE) inhibitor like IBMX, as a positive control in your experiments. This will confirm that the PKA signaling pathway is functional in your cells.
Q3: I am observing high background or unexpected effects. What could be the cause?
A3: High background or off-target effects can arise from several sources:
-
Compound Concentration: Using an excessively high concentration of this compound can lead to non-specific effects. It is essential to use the lowest effective concentration determined from a dose-response curve.
-
Off-Target Effects: While this compound is a selective PKA activator, at high concentrations, it may interact with other cellular components.
-
Activation of Epac: Some cAMP analogs can also activate the Exchange Protein Directly Activated by cAMP (Epac). While this compound is known to be selective for PKA, consider the possibility of Epac involvement, especially at high concentrations.
Q4: What is the best way to prepare and store this compound solutions?
A4: Proper handling of this compound is critical for maintaining its activity:
-
Solubility: this compound is soluble in aqueous buffers. For cell culture experiments, it is common to dissolve it in sterile water or a buffer like PBS to create a concentrated stock solution.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for small volumes to be added to your experimental setup, minimizing the impact of the solvent.
-
Storage of Solutions: Aliquot the stock solution into single-use vials and store them at -80°C to avoid repeated freeze-thaw cycles. When thawing, do so on ice.
Quantitative Data Summary
The optimal concentration and efficacy of this compound can vary depending on the cell type and the specific biological endpoint being measured. Therefore, it is highly recommended to perform a dose-response curve for each new experimental system. The table below provides a summary of typical concentration ranges used in published studies for PKA activation by cAMP analogs.
| Parameter | This compound | 8-Br-cAMP | Forskolin + IBMX | Notes |
| Typical Working Concentration Range | 10 µM - 500 µM | 10 µM - 1 mM | 10-50 µM (Forskolin) + 100-500 µM (IBMX) | Concentrations are highly cell-type and context-dependent. |
| EC50 for PKA Activation | Varies | ~1-100 µM (cell-dependent) | Varies | The half-maximal effective concentration (EC50) should be determined empirically. |
| PKA Substrate Phosphorylation (e.g., pCREB) | Dose-dependent increase | Dose-dependent increase | Potent induction | A reliable marker for PKA activation in cells. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of this compound.
Protocol 1: Assessment of PKA Activation via Western Blotting for Phospho-CREB (Ser133)
This protocol describes how to measure the phosphorylation of CREB, a downstream target of PKA, in response to this compound treatment.
Materials:
-
Cell culture reagents (media, serum, antibiotics)
-
This compound
-
Positive control (e.g., Forskolin and IBMX)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal PKA activity.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 200 µM) for a predetermined time (e.g., 15-30 minutes). Include an untreated control and a positive control (e.g., 20 µM Forskolin + 100 µM IBMX).
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer to each well, scrape the cells, and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CREB signal to the total CREB signal to account for loading differences.
-
Express the results as a fold change relative to the untreated control.
-
Protocol 2: In Vitro PKA Kinase Activity Assay
This protocol provides a method to directly measure the activation of purified PKA by this compound.
Materials:
-
Purified, active PKA enzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase assay buffer
-
[γ-³²P]ATP (radioactive) or a non-radioactive PKA activity assay kit
-
Phosphocellulose paper (for radioactive assay)
-
Scintillation counter or microplate reader (depending on the assay format)
Procedure (Radioactive Method):
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and the desired concentration of this compound.
-
Include a control without this compound and a positive control with a known PKA activator.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding the purified PKA enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stop Reaction and Measure Phosphorylation:
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the PKA activity based on the amount of ³²P incorporated into the substrate.
-
Plot the PKA activity as a function of the this compound concentration to determine the EC50.
-
Visualizations
PKA Signaling Pathway
Caption: The signaling pathway of this compound, a membrane-permeable cAMP analog that activates PKA.
Experimental Workflow for Troubleshooting this compound Activity
Caption: A logical workflow for troubleshooting experiments where this compound is not working as expected.
Technical Support Center: Refining 8-HA-cAMP Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining 8-((6-aminohexyl)amino)adenosine-3',5'-cyclic monophosphate (8-HA-cAMP) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Disclaimer: There is a notable lack of published in vivo dosage, pharmacokinetic, and toxicology data specifically for this compound. Therefore, the quantitative information and some procedural recommendations provided in this guide are largely extrapolated from studies on structurally and functionally related cAMP analogs, such as 8-Bromo-cAMP and 8-Chloro-cAMP (8-Cl-cAMP). Researchers should use this information as a starting point and conduct thorough dose-range finding and toxicology studies for this compound in their specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Like cAMP, it is an activator of cAMP-dependent protein kinase A (PKA).[2] The activation of PKA initiates a signaling cascade by phosphorylating downstream target proteins, which can regulate a variety of cellular processes including gene expression, cell growth, and differentiation.[2] Some studies on PKA I-selective cAMP analogs, including this compound, suggest they can inhibit cancer cell growth by inducing growth arrest through a PKA-dependent inhibition of ERK phosphorylation.
Q2: What is a recommended starting dose for an in vivo study with this compound?
A2: Due to the absence of specific in vivo dosage data for this compound, a conservative approach is recommended. A dose-range finding study is essential. Based on studies with the analog 8-Cl-cAMP in mice, a starting range could be cautiously extrapolated. In those studies, intraperitoneal (i.p.) doses of 10 mg/kg, 90 mg/kg, and 160 mg/kg were used. It is important to note that these doses of 8-Cl-cAMP showed genotoxic potential. Therefore, starting with a lower dose range (e.g., 1-10 mg/kg) and escalating cautiously is advisable.
Q3: What are the common routes of administration for cAMP analogs in animal models?
A3: The most common routes of administration for systemic delivery of cAMP analogs in rodent models are intraperitoneal (IP) and intravenous (IV) injections. For targeting the central nervous system, intracerebroventricular (ICV) infusion can be used to bypass the blood-brain barrier. The choice of administration route will depend on the research question, the target tissue, and the desired pharmacokinetic profile.
Q4: How should I prepare and store this compound for in vivo administration?
A4: this compound is typically supplied as a powder and is soluble in water. For in vivo studies, it is crucial to prepare a sterile and isotonic solution. A common vehicle is sterile saline (0.9% NaCl). It is recommended to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be filter-sterilized and can be stored at -20°C for short-term storage. Long-term stability of this compound solutions should be validated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect at the initial doses. | The dose may be too low. | Gradually escalate the dose in subsequent cohorts of animals. Consider a different route of administration that may offer better bioavailability for the target tissue. |
| Poor solubility or stability of the compound in the vehicle. | Ensure the compound is fully dissolved. Prepare fresh solutions for each experiment. Consider using a different vehicle if solubility is an issue, but ensure the vehicle itself is non-toxic and appropriate for the route of administration. | |
| Rapid metabolism or clearance of the compound. | Consider more frequent dosing or continuous infusion to maintain therapeutic levels. | |
| Adverse effects or toxicity observed in animals (e.g., weight loss, lethargy, signs of distress). | The dose is too high (exceeding the Maximum Tolerated Dose - MTD). | Immediately reduce the dose in subsequent experiments. Carefully monitor the animals for any signs of toxicity. Perform a thorough MTD study to establish a safe dose range. |
| Toxicity of the chemical moiety. | Be aware that the "hexylamino" group in this compound could have its own biological effects. If toxicity persists even at low doses, consider if the analog itself is suitable for the intended in vivo application. | |
| Genotoxicity. | The related compound 8-Cl-cAMP has shown genotoxic potential. Be aware of this possibility with this compound and consider relevant assays if long-term studies are planned. | |
| High variability in response between animals. | Inconsistent administration technique. | Ensure all personnel are properly trained and consistent in the administration technique (e.g., injection volume, site, and speed). |
| Differences in animal health, age, or weight. | Use animals of a consistent age, weight, and health status. Randomize animals into treatment groups. |
Quantitative Data Summary
The following table summarizes in vivo dosage information for cAMP analogs, which can be used as a reference for designing studies with this compound.
| Compound | Animal Model | Route of Administration | Dosage Range | Observed Effects/Notes |
| 8-Bromo-cAMP | Rat | Continuous Intrathecal Infusion | 250 mM | Found to be non-toxic at this high concentration, unlike db-cAMP. |
| 8-Cl-cAMP | Male BALB/c Mice | Intraperitoneal (i.p.) | 10, 90, 160 mg/kg/day for 7 days | Dose-dependent increase in genotoxicity observed. |
| 8-Cl-cAMP | Human (Phase I Trial) | Continuous Infusion | 0.005 - 0.15 mg/kg/h | Dose-limiting toxicities were reversible hypercalcemia and hepatotoxicity.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline
-
Sterile 0.22 µm syringe filter
-
Sterile vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the this compound powder.
-
Add the appropriate volume of sterile 0.9% saline to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach the 0.22 µm syringe filter to the syringe and filter-sterilize the solution into a new sterile vial.
-
Store the final solution at 4°C for immediate use or aliquot and store at -20°C for short-term storage. Always bring the solution to room temperature before injection.
Protocol 2: Dose-Range Finding Study for this compound in Mice via Intraperitoneal Injection
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of doses for efficacy studies.
Animals:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old. Use a sufficient number of animals to achieve statistical power (typically 3-5 per group).
Procedure:
-
Group Allocation: Assign animals to several dose groups (e.g., 4-5 groups) and a vehicle control group (receiving sterile saline only).
-
Dose Selection: Based on data from analogs, a starting logarithmic dose escalation could be: 1, 10, 50, 100 mg/kg.
-
Administration: Administer a single intraperitoneal injection of the prepared this compound solution or vehicle. The injection volume should be consistent across all groups (e.g., 10 mL/kg).
-
Observation:
-
Closely monitor the animals for the first few hours post-injection for any acute signs of toxicity (e.g., changes in posture, activity, breathing).
-
Continue to monitor the animals daily for at least 7-14 days. Record body weight, food and water intake, and any clinical signs of toxicity.
-
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.
-
Data Analysis: Analyze the collected data to determine the MTD and select a range of doses for subsequent efficacy studies (typically one or two doses below the MTD).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the novel cyclic AMP (cAMP) analogue 8-chloro-cAMP in patients with cancer: toxicity, hormonal, and immunological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PKA Activation: 8-HA-cAMP vs. Forskolin
For Researchers, Scientists, and Drug Development Professionals
In the study of cyclic AMP (cAMP) signaling pathways, the activation of Protein Kinase A (PKA) is a critical step. Two common laboratory tools used to achieve this are the direct PKA activator, 8-Hydroxy-Adenosine-3',5'-cyclic monophosphate (8-HA-cAMP), and the adenylyl cyclase activator, forskolin (B1673556). Understanding the distinct mechanisms, potencies, and experimental considerations for each is paramount for the accurate design and interpretation of research findings. This guide provides an objective comparison of this compound and forskolin for PKA activation, supported by available experimental data and detailed methodologies.
Mechanism of Action
The fundamental difference between this compound and forskolin lies in their point of intervention within the PKA signaling cascade.
This compound is a cell-permeable cAMP analog that directly activates PKA. It functions by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. Notably, this compound is recognized as a PKA type I-selective activator, allowing for the specific investigation of pathways mediated by this PKA isoform.
Forskolin , a diterpene isolated from the plant Coleus forskohlii, acts upstream of PKA. It directly activates most isoforms of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. This leads to a global increase in intracellular cAMP levels, which in turn activates all downstream cAMP effectors, including both PKA type I and type II, as well as other proteins like Exchange protein directly activated by cAMP (Epac).
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams illustrate the points of action for both this compound and forskolin in the PKA signaling pathway.
Quantitative Data Comparison
| Parameter | This compound | Forskolin | References |
| Primary Target | Protein Kinase A (PKA), Type I selective | Adenylyl Cyclase | [1] |
| Mechanism | Direct activation of PKA | Indirect activation of PKA via increased cAMP synthesis | [1] |
| EC50 for Target | Data not available for direct PKA activation. | ~4-10 µM (for adenylyl cyclase activation in membranes) | |
| Effective Cellular Concentration | Used in combination with other analogs to achieve antiproliferative effects with an IC50 of 55.3 µM in ARO and 84.8 µM in NPA cells. | 10-100 µM for maximal PKA activation in various cell types. | [1] |
| Specificity | Selective for PKA Type I. | Activates all cAMP effectors (PKA Type I & II, Epac, etc.). | [1] |
| Off-Target Effects | Potential for metabolism into active metabolites. | Can have adenylyl cyclase-independent effects. The analog 1,9-dideoxyforskolin, which does not activate adenylyl cyclase, can be used as a control for off-target effects. |
Experimental Protocols
Detailed protocols for measuring PKA activity are crucial for obtaining reliable and reproducible data. Below are generalized protocols for in vitro and cell-based PKA activity assays that can be adapted for use with either this compound or forskolin.
In Vitro PKA Kinase Assay
This assay measures the activity of purified PKA in a cell-free system.
Materials:
-
Purified, active PKA enzyme
-
PKA substrate (e.g., Kemptide)
-
Kinase reaction buffer
-
ATP (and [γ-³²P]ATP for radioactive detection)
-
This compound or Forskolin
-
PKA inhibitor (e.g., H-89) for control
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate, and the desired concentration of either this compound or forskolin. For forskolin, the assay would require a membrane preparation containing adenylyl cyclase.
-
For inhibitor control wells, pre-incubate the reaction mixture with a PKA inhibitor (e.g., 10 µM H-89) for 10 minutes at 30°C.
-
Add the purified PKA enzyme to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction for 10-30 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Cell-Based PKA Activity Assay (Western Blot for Phospho-CREB)
This assay measures PKA activity in intact cells by detecting the phosphorylation of a known PKA substrate, CREB.
Materials:
-
Cultured cells of interest
-
This compound or Forskolin
-
PKA inhibitor (e.g., H-89)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-CREB (Ser133) and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Pre-incubate cells with a PKA inhibitor (e.g., 10 µM H-89) or vehicle control for 30-60 minutes.
-
Stimulate the cells with the desired concentration of this compound or forskolin for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting using antibodies against phospho-CREB (Ser133) and total CREB.
-
Quantify band intensities and normalize the phospho-CREB signal to the total CREB signal. An increase in this ratio indicates PKA activation.
Summary and Recommendations
The choice between this compound and forskolin is contingent upon the specific experimental goals.
Use this compound when:
-
The research objective is to specifically investigate the role of PKA type I.
-
A direct and rapid activation of PKA is desired, bypassing upstream signaling events.
-
The experimental system may have confounding factors related to adenylyl cyclase regulation.
Use Forskolin when:
-
The goal is to study the effects of a general increase in intracellular cAMP levels.
-
Investigating the interplay between PKA and other cAMP effectors like Epac is of interest.
-
The experimental design aims to mimic the physiological activation of the cAMP pathway downstream of G-protein coupled receptors.
For robust and unambiguous results, it is often advisable to use both compounds in parallel experiments to delineate the specific contributions of PKA activation versus a general elevation of cAMP. Furthermore, the use of appropriate controls, such as PKA inhibitors and, in the case of forskolin, the inactive analog 1,9-dideoxyforskolin, is critical for validating the specificity of the observed effects.
References
A Comparative Guide to 8-HA-cAMP and 8-Br-cAMP: Unraveling Their Differential Effects on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
In the realm of signal transduction research, cyclic adenosine (B11128) monophosphate (cAMP) analogs are indispensable tools for dissecting the intricate roles of the cAMP-dependent protein kinase (PKA) pathway. Among the plethora of available analogs, 8-N6-hexylamino-cAMP (8-HA-cAMP) and 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) are two widely utilized compounds. While both are valued for their cell permeability and enhanced resistance to phosphodiesterases (PDEs) compared to native cAMP, they exhibit distinct biochemical properties and elicit differential biological responses. This guide provides an objective comparison of their effects, supported by experimental data, to aid in the selection of the most appropriate analog for specific research applications.
At a Glance: Key Distinctions
| Feature | This compound (8-N6-hexylamino-cAMP) | 8-Br-cAMP (8-Bromoadenosine-3',5'-cyclic monophosphate) |
| Primary Mechanism of Action | Site-selective activator of PKA, showing preference for PKA type I (PKA-I). | General activator of PKA, with some preference for PKA type II (PKA-II). |
| PKA Isozyme Selectivity | Preferentially activates PKA-I. | Activates both PKA-I and PKA-II, often with a slight preference for PKA-II. |
| Reported Biological Effects | Primarily associated with growth arrest in certain cancer cells. | Induces a broader range of effects including apoptosis, differentiation, and proliferation depending on the cell type. |
| Cell Permeability | Generally considered cell-permeable due to its hydrophobic hexylamino group. | Well-established as a cell-permeable cAMP analog. |
| Phosphodiesterase (PDE) Resistance | Expected to have increased resistance to PDEs compared to cAMP. | Known to be more resistant to hydrolysis by PDEs than cAMP. |
Quantitative Comparison of PKA Activation and Antiproliferative Effects
The differential activation of PKA isozymes and the resulting downstream cellular effects are critical considerations when choosing between this compound and 8-Br-cAMP. The following tables summarize key quantitative data from published studies.
Table 1: Activation of PKA Isozymes by this compound and 8-Br-cAMP
| Compound | PKA Isozyme | EC50 (µM) |
| This compound | RIα | 358 |
| RIIβ | 1150 | |
| 8-Br-cAMP | RIα | 81 |
| RIIβ | 184 |
EC50 values represent the concentration of the analog required to achieve 50% of the maximal PKA activation.
Table 2: Antiproliferative Effects of this compound
| Cell Line | Cancer Type | IC50 (µM) | Effect |
| ARO | BRAF-positive carcinoma | 55.3 | Growth Arrest |
| NPA | BRAF-positive carcinoma | 84.8 | Growth Arrest |
Delving into the Mechanisms: Differential Signaling Pathways
The distinct PKA isozyme selectivity of this compound and 8-Br-cAMP leads to the activation of different downstream signaling cascades.
This compound as a PKA-I Selective Activator:
This compound, often used in combination with other site-selective cAMP analogs, is a tool to specifically probe the functions of PKA-I. Studies have shown that the activation of PKA-I by analogs like this compound can lead to growth arrest in certain cancer cells, particularly those with BRAF mutations.[1][2] This effect is often associated with the inhibition of the ERK signaling pathway.[1][2]
8-Br-cAMP as a General PKA Activator:
8-Br-cAMP is a widely used tool to elevate intracellular cAMP signaling and activate PKA in a more general manner. Its effects are pleiotropic and cell-type dependent. For instance, in some cancer cell lines, 8-Br-cAMP has been shown to induce apoptosis.[3][4] In other contexts, it can promote cell proliferation or differentiation.[5][6] The activation of PKA by 8-Br-cAMP can lead to the phosphorylation of a broad range of substrates, including the transcription factor CREB (cAMP response element-binding protein), which in turn regulates the expression of numerous genes.
Experimental Protocols
To facilitate the direct comparison of this compound and 8-Br-cAMP in your research, we provide the following detailed methodologies for key experiments.
Experimental Workflow for Comparing cAMP Analogs
In Vitro PKA Activation Assay
This protocol allows for the direct measurement of PKA activation by cAMP analogs.
Materials:
-
Purified recombinant PKA isozymes (PKA-Iα and PKA-IIβ)
-
This compound and 8-Br-cAMP stock solutions
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate, and varying concentrations of either this compound or 8-Br-cAMP.
-
Add the purified PKA isozyme to the reaction mixture and incubate for 10 minutes at 30°C to allow for activation.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 30°C.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity against the analog concentration to determine the EC50 value for each compound and isozyme.
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures cell viability, which is indicative of cell proliferation.
Materials:
-
Cells of interest (e.g., ARO, NPA cancer cells)
-
96-well plates
-
Complete cell culture medium
-
This compound and 8-Br-cAMP stock solutions
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or 8-Br-cAMP. Include a vehicle-only control.
-
Incubate the plates for various time points (e.g., 24, 48, 72 hours).
-
At each time point, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Western Blot Analysis for Phosphorylated CREB (p-CREB)
This technique is used to detect the phosphorylation of CREB, a key downstream target of PKA.
Materials:
-
Cells of interest
-
6-well plates
-
This compound and 8-Br-cAMP stock solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to the desired confluency.
-
Treat the cells with this compound or 8-Br-cAMP for a specified time (e.g., 15-30 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody for normalization.
-
Quantify the band intensities to determine the relative levels of CREB phosphorylation.
Conclusion
Both this compound and 8-Br-cAMP are valuable reagents for investigating cAMP/PKA signaling. The choice between them should be guided by the specific research question. This compound is a more suitable tool for studies focused on the specific roles of PKA-I , particularly in the context of cell growth and differentiation. In contrast, 8-Br-cAMP serves as a potent, general activator of PKA , making it useful for studying the broad cellular consequences of elevated cAMP signaling. By understanding their differential effects and employing rigorous experimental protocols, researchers can effectively leverage these cAMP analogs to unravel the complexities of PKA-mediated cellular regulation.
References
- 1. 8-Chloro-cyclic AMP and protein kinase A I-selective cyclic AMP analogs inhibit cancer cell growth through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: 8-HA-cAMP as a Positive Control for cAMP Signaling Compared to Forskolin and IBMX
In the intricate world of cyclic AMP (cAMP) signaling, the use of reliable positive controls is paramount for validating experimental findings and ensuring data integrity. This guide provides an objective comparison of 8-Hexylamino-cAMP (8-HA-cAMP) as a positive control, benchmarked against two other widely used modulators of cAMP signaling: Forskolin (B1673556) and 3-Isobutyl-1-methylxanthine (IBMX). This comparison is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, performance data, and detailed experimental protocols.
Mechanism of Action: A Tale of Three Compounds
The efficacy of these compounds as positive controls stems from their distinct mechanisms of action within the cAMP signaling cascade.
-
This compound: This molecule is a cell-permeable analog of cAMP. It directly activates Protein Kinase A (PKA), the primary effector of cAMP, by binding to its regulatory subunits. Specifically, this compound is known to be a selective activator of the type I isoform of PKA (PKA-I), making it a valuable tool for studying the specific roles of this isozyme in cellular processes such as cell proliferation and differentiation.
-
Forskolin: Derived from the plant Coleus forskohlii, forskolin directly activates adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[1][2] This leads to a rapid and robust increase in intracellular cAMP levels, thereby activating downstream effectors like PKA and Exchange Protein directly Activated by cAMP (EPAC).
-
IBMX: As a non-selective phosphodiesterase (PDE) inhibitor, IBMX prevents the degradation of cAMP to AMP.[3] By inhibiting multiple PDE isoforms, IBMX leads to an accumulation of intracellular cAMP, thus amplifying the signal initiated by basal or stimulated adenylyl cyclase activity. It is often used in conjunction with an adenylyl cyclase activator like forskolin to achieve a sustained and high level of intracellular cAMP.[1]
At a Glance: Performance Comparison
The choice of a positive control often depends on the specific experimental question and the desired mode of action. The following table summarizes key performance characteristics of this compound, Forskolin, and IBMX.
| Feature | This compound | Forskolin | IBMX |
| Primary Target | Protein Kinase A (PKA) Type I | Adenylyl Cyclase | Phosphodiesterases (PDEs) |
| Mechanism | Direct PKA Activator (cAMP analog) | Direct Adenylyl Cyclase Activator | PDE Inhibitor (prevents cAMP degradation) |
| Reported Potency | PKA-I selective activator | EC₅₀: 5-10 µM for adenylyl cyclase activation[2] | IC₅₀: 13-50 µM for various PDEs[3] |
| Typical Use | Inducing PKA-I specific responses, antiproliferative studies | General elevation of intracellular cAMP, positive control in cAMP assays | Potentiating cAMP levels, often used with forskolin |
| Considerations | Specificity for PKA-I may not activate all cAMP-dependent pathways. | Activates multiple adenylyl cyclase isoforms. | Non-selective PDE inhibition can have broad effects. |
Visualizing the Pathways
To better understand how these compounds interact with the cAMP signaling pathway, the following diagrams illustrate their points of intervention.
Experimental Protocols
To facilitate a direct comparison of these compounds, the following experimental workflows are provided. These protocols are designed to be adaptable to specific cell types and assay formats.
Experiment 1: Comparative Analysis of Intracellular cAMP Levels using ELISA
This experiment aims to quantify the direct impact of each compound on intracellular cAMP concentrations.
Materials:
-
Cell line of interest (e.g., HEK293, CHO)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Forskolin
-
IBMX
-
cAMP ELISA Kit
-
96-well cell culture plates
-
Lysis buffer (provided with ELISA kit or 0.1 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response. Incubate overnight.
-
Compound Preparation: Prepare stock solutions of this compound, Forskolin, and IBMX in an appropriate solvent (e.g., DMSO or water). Prepare serial dilutions to create a dose-response curve for each compound. A common concentration range to test is 0.1 µM to 100 µM.
-
Cell Treatment:
-
For Forskolin and this compound, replace the culture medium with serum-free medium containing the desired concentrations of each compound.
-
For IBMX, it can be tested alone or in combination with a sub-maximal concentration of Forskolin (e.g., 1 µM) to observe its potentiating effect.
-
Include a vehicle-only control.
-
-
Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP ELISA kit manufacturer's instructions. This typically involves adding a lysis buffer and incubating for 10-20 minutes.
-
cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's protocol. This usually involves transferring the cell lysates to the antibody-coated plate, adding the cAMP conjugate and substrate, and measuring the absorbance.
-
Data Analysis: Calculate the cAMP concentration for each sample based on the standard curve. Plot the cAMP concentration against the log of the compound concentration to generate dose-response curves and determine the EC₅₀ for Forskolin and the effective concentration for this compound and IBMX.
Experiment 2: Assessing Downstream PKA Activation via CREB Phosphorylation
This experiment evaluates the functional consequence of increased cAMP signaling by measuring the phosphorylation of a key PKA substrate, the cAMP response element-binding protein (CREB).
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound, Forskolin, IBMX
-
Primary antibody against phosphorylated CREB (pCREB)
-
Primary antibody against total CREB
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with various concentrations of this compound, Forskolin, or a combination of Forskolin and IBMX for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary antibody against pCREB.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for pCREB.
-
Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.
-
Calculate the ratio of pCREB to total CREB for each treatment condition and compare the fold-change relative to the untreated control.
-
Conclusion
The selection of an appropriate positive control for cAMP signaling studies is critical for obtaining reliable and interpretable results. This compound, Forskolin, and IBMX each offer distinct advantages depending on the experimental goals. This compound provides a tool for the specific activation of PKA-I, allowing for the dissection of isoform-specific functions. Forskolin offers a robust and direct method for elevating total intracellular cAMP by activating adenylyl cyclase. IBMX serves as a valuable tool to prevent cAMP degradation and potentiate signaling. By understanding their unique mechanisms of action and employing rigorous experimental protocols as outlined in this guide, researchers can confidently select and utilize the most suitable positive control to advance their investigations into the complex and vital role of cAMP signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP promotes the differentiation of neural progenitor cells in vitro via modulation of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Validating 8-HA-cAMP Specificity for PKA: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise modulation of Protein Kinase A (PKA) activity is crucial for dissecting its role in a myriad of cellular processes. 8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP) has been identified as a potent activator of PKA, demonstrating selectivity for the PKA type I isoform. However, a comprehensive understanding of its specificity, particularly in comparison to other commonly used cAMP analogs, is essential for rigorous experimental design and data interpretation. This guide provides an objective comparison of this compound with other PKA activators, supported by experimental data and detailed protocols to empower researchers to validate its specificity in their own experimental systems.
Quantitative Comparison of PKA Activators
The selection of a PKA activator should be guided by its potency (EC50 or Ka), isoform selectivity, and its activity towards other cAMP-binding proteins such as Exchange Protein directly Activated by cAMP (EPAC) and cGMP-dependent Protein Kinase (PKG). The following tables summarize available quantitative data for this compound and other relevant cAMP analogs. It is important to note that direct side-by-side comparisons under identical experimental conditions are limited in the literature.
Table 1: Potency of various cAMP Analogs in Activating PKA
| Compound | Target/Process | Potency Metric (EC50/Ka) | Reference |
| This compound | PKA Type I selective activation | Data not available | |
| Endogenous cAMP | PKA activation (in vitro) | 100 - 300 nM (EC50) | [1][2] |
| PKA activation (in cell) | ~5.2 µM (Apparent EC50) | [1][2] | |
| 8-Bromo-cAMP | PKA activation | 0.05 µM (Ka) | [1] |
| Sp-8-CPT-cAMPS | PKA RIα Activation | 342 nM (EC50) | [3] |
| PKA RIIβ Activation | 96 nM (EC50) | [3] | |
| 6-Bnz-cAMP | PKA-dependent NK1R Internalization | 0.50 pM (EC50) | [4][5] |
Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, which may be attributed to intracellular buffering and compartmentalization of cAMP signaling.[1][2]
Table 2: Selectivity Profile of cAMP Analogs
| Compound | PKA Activation | EPAC Activation | PKG Activation | Notes | Reference |
| This compound | Activator (PKA I selective) | Data not available | Data not available | Reported as a PKA I-selective analog. | |
| 8-CPT-cAMP | Potent Activator | Activator | Weak Activator | Activates both PKA and EPAC. | [3][6] |
| 8-pCPT-2'-O-Me-cAMP | Weak Activator | Potent Activator (EC50 ~2.2 µM) | Data not available | Widely used as a selective EPAC activator. | [7][8] |
| Sp-8-CPT-cAMPS | Potent Activator | Data not available | Data not available | Shows selectivity for PKA regulatory subunit isoforms. | [3][9] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the validation process, the following diagrams illustrate the canonical cAMP/PKA signaling pathway and the workflows for key experimental protocols.
Experimental Protocols
To empirically validate the specificity of this compound, we provide detailed protocols for two key experiments.
Protocol 1: In Vitro PKA Kinase Assay for Potency and Selectivity Determination
This assay directly measures the enzymatic activity of PKA in the presence of a cAMP analog and can be adapted to assess activity of other kinases like EPAC and PKG.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound and other cAMP analogs of interest
-
Phosphocellulose paper (P81)
-
Scintillation counter
-
Purified EPAC and PKG proteins and their respective substrates for selectivity testing
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and varying concentrations of this compound or other cAMP analogs.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.[10]
-
Plot the PKA activity against the logarithm of the analog concentration to generate a dose-response curve and determine the EC50 value.[11]
-
To assess selectivity , perform the same assay using purified EPAC and PKG with their respective substrates, and determine the EC50 values for this compound. A significantly higher EC50 for EPAC and PKG compared to PKA indicates selectivity.
Protocol 2: Cell-Based Western Blot Analysis of CREB Phosphorylation
This protocol assesses the ability of this compound to activate PKA in a cellular context by measuring the phosphorylation of a known downstream target, CREB, at Serine 133.
Materials:
-
Cell line of interest (e.g., HEK293, PC12)
-
Cell culture reagents
-
This compound and other PKA activators
-
PKA inhibitor (e.g., H-89, KT5720) for specificity control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density. Once ready, treat the cells with varying concentrations of this compound or other activators for a specified time (e.g., 15-30 minutes). Include an untreated control and a positive control (e.g., Forskolin + IBMX). For specificity, pre-incubate a set of cells with a PKA inhibitor before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody against phospho-CREB (Ser133). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total CREB to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-CREB signal to the total CREB signal. An increase in this ratio upon treatment with this compound, which is blocked by a PKA inhibitor, confirms PKA-dependent activation.[9]
Conclusion and Future Directions
This compound is a valuable tool for the investigation of PKA signaling, particularly for studies focusing on PKA type I. However, the available quantitative data on its potency and selectivity is not as comprehensive as for other analogs like Sp-cAMPs and 8-CPT-cAMP. The lack of direct comparative data for this compound's activity on EPAC and PKG highlights a critical knowledge gap.
Therefore, it is imperative for researchers to empirically validate the specificity of this compound within their specific experimental context using the protocols outlined in this guide. Future research should focus on direct, side-by-side comparative studies of this compound with a broader range of cAMP analogs to establish a more complete understanding of its relative potency, selectivity, and downstream cellular effects. Such studies will be instrumental in guiding the selection of the most appropriate PKA activator for specific research questions and will ultimately contribute to a more nuanced understanding of the complex roles of PKA signaling in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exchange protein activated by cAMP (Epac) induces vascular relaxation by activating Ca2+-sensitive K+ channels in rat mesenteric artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. promega.com [promega.com]
A Head-to-Head Comparison: 8-CPT-cAMP versus 8-HA-cAMP in Cellular Signaling Research
For researchers in cellular signaling, drug development, and related fields, the precise modulation of the cyclic AMP (cAMP) signaling pathway is paramount. Two commonly utilized synthetic cAMP analogs, 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP) and 8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), offer distinct profiles in their interaction with the primary downstream effector of cAMP, Protein Kinase A (PKA). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.
This comparison guide delves into the mechanisms of action, isoform selectivity, and functional consequences of using 8-CPT-cAMP and this compound, presenting quantitative data in accessible tables and detailing relevant experimental protocols.
Mechanism of Action and PKA Isoform Selectivity
Both 8-CPT-cAMP and this compound are cell-permeable analogs of cAMP that activate PKA. However, their key distinction lies in their selectivity for the different PKA isoforms. PKA exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. There are two major types of PKA, Type I and Type II, which are defined by their regulatory subunits (RI and RII, respectively).
8-CPT-cAMP is widely recognized as a potent activator of PKA, exhibiting a preference for the Type II isoform . It displays site selectivity for Site B on the regulatory subunit of PKA type II.[1]
This compound , on the other hand, is characterized as a PKA Type I-selective cAMP analog.[2] This selectivity allows for the targeted activation of pathways preferentially mediated by PKA-I.
dot
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize key quantitative parameters for 8-CPT-cAMP and this compound based on available experimental data. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are compiled from various sources.
| Parameter | 8-CPT-cAMP | This compound | Notes |
| PKA Isoform Selectivity | Preferentially activates PKA Type II | Preferentially activates PKA Type I | This is the primary functional difference between the two analogs. |
| EC50 (PKA RIα Activation) | Data not available | Data not available | EC50 values represent the concentration required for 50% of maximal activation. |
| EC50 (PKA RIIβ Activation) | Data not available | Data not available | |
| Antiproliferative IC50 | ~30 µM (T lymphocytes)[3] | 55.3 µM (ARO cells), 84.8 µM (NPA cells)[4] | IC50 values are highly cell-type dependent and reflect the concentration required to inhibit cell proliferation by 50%. |
| Phosphodiesterase (PDE) Inhibition | Potent inhibitor of PDE VA (IC50 = 0.9 µM), also inhibits PDE III (IC50 = 24 µM) and PDE IV (IC50 = 25 µM)[1][5] | Data not available | Inhibition of PDEs can lead to an accumulation of endogenous cAMP, contributing to the overall cellular response. |
Signaling Pathways and Downstream Effects
The differential activation of PKA isoforms by 8-CPT-cAMP and this compound can lead to distinct downstream cellular responses.
8-CPT-cAMP , through its activation of PKA, can lead to the phosphorylation of a broad range of downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylation of CREB at Serine 133 is a common marker for PKA activation and subsequent gene transcription.
dot
This compound , as a PKA Type I-selective activator, has been shown to induce growth arrest in certain cancer cell lines.[4] This effect is distinct from the apoptotic effects induced by other cAMP analogs like 8-Cl-cAMP, highlighting the specific downstream consequences of activating PKA-I. The antiproliferative effects of PKA-I selective analogs have been associated with the inhibition of the ERK signaling pathway.[4]
dot
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro PKA Activity Assay (Radiolabeled ATP)
This protocol describes a classic method to quantify the enzymatic activity of PKA in response to activation by cAMP analogs.[6][7][8][9]
Objective: To measure the phosphotransferase activity of PKA by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
-
8-CPT-cAMP or this compound
-
Phosphocellulose paper (e.g., P81)
-
0.75% Phosphoric acid
-
Acetone
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of the cAMP analog (8-CPT-cAMP or this compound).
-
Enzyme Addition: Add the purified PKA catalytic subunit to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a numbered P81 phosphocellulose paper square.
-
Washing: Wash the phosphocellulose paper squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.
-
Quantification: Transfer the dried paper squares to scintillation vials, add scintillation cocktail, and quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.
dot
Protocol 2: Cell Proliferation Assay (CCK-8)
This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to assess the effect of this compound or 8-CPT-cAMP on cell proliferation.[10][11][12]
Objective: To determine the effect of cAMP analogs on the proliferation of cultured cells.
Materials:
-
Cell line of interest (e.g., ARO, NPA cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or 8-CPT-cAMP
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare working solutions of this compound or 8-CPT-cAMP by diluting the stock solution in fresh cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the cAMP analog).
-
Incubation: Aspirate the old medium from the cells and add the medium containing the different concentrations of the cAMP analog. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the inhibitory effect of the compounds.
Protocol 3: Western Blot for Phospho-CREB (Ser133)
This protocol is used to detect the phosphorylation of CREB, a downstream target of PKA, in response to treatment with cAMP analogs.[13][14][15]
Objective: To assess the activation of the PKA signaling pathway by measuring the phosphorylation of CREB.
Materials:
-
Cell line of interest
-
8-CPT-cAMP or this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with the desired concentrations of 8-CPT-cAMP or this compound for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-CREB (Ser133) antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CREB to normalize for protein loading.
Conclusion
Both 8-CPT-cAMP and this compound are valuable tools for dissecting the complexities of the cAMP signaling pathway. The choice between these two analogs should be guided by the specific research question and the PKA isoform of interest. 8-CPT-cAMP serves as a potent, general PKA activator with a preference for PKA-II, making it suitable for studies investigating the broad effects of PKA activation. In contrast, this compound offers a more targeted approach by selectively activating PKA-I, enabling the exploration of isoform-specific functions. For comprehensive and reproducible results, it is crucial to carefully consider the quantitative data and detailed protocols provided in this guide when designing and interpreting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of protein kinases using radiolabeled ATP: a protocol | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. cdn.thewellbio.com [cdn.thewellbio.com]
- 11. ptglab.com [ptglab.com]
- 12. apexbt.com [apexbt.com]
- 13. Distinct effects of cAMP and mitogenic signals on CREB-binding protein recruitment impart specificity to target gene activation via CREB - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to 8-HA-cAMP and Dibutyryl-cAMP for Cellular Signaling Research
For researchers, scientists, and drug development professionals, the precise modulation of the cyclic AMP (cAMP) signaling pathway is paramount for elucidating its role in a myriad of cellular processes. This guide provides an objective comparison of two commonly used cAMP analogs, 8-Hexylamino-cAMP (8-HA-cAMP) and N⁶,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (dibutyryl-cAMP or dbcAMP), to assist in the selection of the most appropriate tool for specific experimental needs. This comparison is based on their mechanisms of action, potency, specificity, and potential for off-target effects, supported by available experimental data.
Mechanism of Action: A Tale of Two Activation Strategies
The fundamental difference between this compound and dibutyryl-cAMP lies in their approach to activating Protein Kinase A (PKA), the primary effector of cAMP.
Dibutyryl-cAMP (dbcAMP): The Prodrug Approach
Dibutyryl-cAMP is a lipophilic prodrug designed for enhanced membrane permeability. The two butyryl groups mask the polar regions of the cAMP molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, intracellular esterases cleave these butyryl groups, releasing cAMP. This intracellularly generated cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.
However, this metabolic conversion has two important consequences. Firstly, the rate of PKA activation is dependent on the activity of intracellular esterases, which can vary between cell types. Secondly, the cleavage of the butyryl groups releases butyrate (B1204436) as a byproduct. Butyrate is a known inhibitor of histone deacetylases (HDACs), which can lead to significant off-target effects on gene expression, potentially confounding experimental results. Furthermore, dbcAMP has been reported to act as a phosphodiesterase (PDE) inhibitor, which can further elevate intracellular cAMP levels by preventing its degradation.
This compound: The Direct Activator
In contrast, this compound is a direct-acting PKA activator. Its chemical modification at the 8-position of the adenine (B156593) ring allows it to be cell-permeable and to directly bind to the regulatory subunits of PKA, mimicking the action of endogenous cAMP without the need for metabolic activation. This direct mechanism of action provides a more straightforward and controlled way to activate PKA.
Quantitative Comparison: Potency and PKA Isozyme Selectivity
A key aspect of selecting a cAMP analog is its potency in activating PKA. While direct, side-by-side comparative studies are limited, available data allows for an assessment of their relative strengths.
| Parameter | This compound | Dibutyryl-cAMP (dbcAMP) |
| Mechanism of Action | Direct PKA Activator | Prodrug; requires intracellular hydrolysis to cAMP. Also a phosphodiesterase (PDE) inhibitor. |
| PKA Activation (EC50) | RIα: 358 nM RIIβ: 1150 nM | Not explicitly and consistently reported due to its indirect mechanism of action. |
| PKA Isozyme Selectivity | Preferential for PKA type I | Activates PKA upon conversion to cAMP; selectivity depends on the resulting cAMP concentration. |
| Metabolic Byproducts | None reported | Butyrate (potential HDAC inhibitor) |
| Cell Permeability | Good | Excellent (due to butyryl groups) |
| Potential Off-Target Effects | Minimal reported | Potential for altered gene expression via HDAC inhibition by butyrate. |
Signaling Pathways and Experimental Workflows
The choice between this compound and dibutyryl-cAMP will depend on the specific experimental question. The following diagrams illustrate the key differences in their activation of the PKA pathway and a general workflow for comparing their effects.
A Researcher's Guide to Confirming PKA-Dependent Effects Using 8-HA-cAMP and Alternatives
For researchers, scientists, and drug development professionals, dissecting the intricate signaling pathways governed by protein kinase A (PKA) is crucial for advancing our understanding of cellular processes and developing novel therapeutics. This guide provides an objective comparison of 8-HA-cAMP, a site-selective cAMP analog, with other common PKA activators, supported by experimental data and detailed protocols to aid in the robust confirmation of PKA-dependent effects.
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and vital signal transduction cascade that regulates a myriad of physiological processes, including metabolism, gene expression, and cell proliferation. A primary effector of cAMP is PKA, a serine/threonine kinase. The activation of PKA is initiated by the binding of cAMP to its regulatory subunits, leading to the dissociation and activation of the catalytic subunits. To experimentally probe the involvement of PKA in a biological response, researchers often employ cell-permeable cAMP analogs or other pharmacological agents that elevate intracellular cAMP levels.
8-Hexylaminoadenosine-3',5'-cyclic monophosphate (this compound) is a valuable tool in this context, particularly for its selectivity towards one of the two cAMP binding sites on the regulatory subunits of PKA. This guide will compare the utility and performance of this compound against other widely used alternatives.
Comparative Analysis of PKA Activators
The choice of PKA activator can significantly influence experimental outcomes. The following table summarizes the key characteristics and performance metrics of this compound and its common alternatives.
| Activator | Mechanism of Action | PKA Isoform/Site Selectivity | Potency (EC50/Ka) | Key Advantages | Potential Limitations |
| This compound | Direct PKA activator; cAMP analog. | Preferentially binds to site B of PKA type I regulatory subunits.[1] | RIα: 358 nM, RIIβ: 1150 nM[2] | Enables synergistic activation of PKA type I when combined with a site A-selective analog.[1][3] | Low cell permeability. Often used in combination with other analogs for maximal effect.[2] |
| 8-Bromo-cAMP (8-Br-cAMP) | Direct PKA activator; cell-permeable cAMP analog. | Activates both PKA and Epac.[4] | Ka: 0.05 µM for PKA activation.[5] | Cell-permeable and widely used.[6] | Can have off-target effects; may be metabolized to active compounds.[7] |
| Forskolin + IBMX | Indirect PKA activation. Forskolin activates adenylyl cyclase to produce cAMP; IBMX inhibits phosphodiesterases (PDEs) that degrade cAMP. | Activates all downstream effectors of cAMP, including PKA and Epac. | Forskolin EC50 for cAMP accumulation: >50 µM.[8] | Elevates endogenous cAMP, which can be more physiologically relevant. | Effect is dependent on the expression and activity of adenylyl cyclase and PDEs in the cell type. Forskolin can have off-target effects. |
Signaling Pathways and Activator Mechanisms
The following diagrams illustrate the canonical PKA signaling pathway and the distinct mechanisms of action of direct cAMP analogs versus indirect activators like forskolin.
References
- 1. benchchem.com [benchchem.com]
- 2. 8-Chloro-cyclic AMP and protein kinase A I-selective cyclic AMP analogs inhibit cancer cell growth through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Antidepressant-like activity of 8-Br-cAMP, a PKA activator, in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Kinase Selectivity: A Comparative Guide to 8-HA-cAMP
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase research and drug discovery, the selectivity of chemical probes is paramount for elucidating cellular signaling pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of 8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), a widely used Protein Kinase A (PKA) activator, with a focus on its cross-reactivity with other kinases. Understanding the selectivity profile of this compound is crucial for interpreting experimental results and for the design of novel kinase inhibitors.
Performance Comparison: Cross-Reactivity of this compound
While this compound is well-established as a selective activator of PKA, particularly the type I isoform, comprehensive quantitative data on its cross-reactivity against a broad panel of kinases is not extensively available in the public domain. Kinase selectivity is typically determined by screening a compound against a large number of kinases and measuring its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency.
To illustrate how such data is presented, the following table provides a hypothetical selectivity profile for this compound against a selection of representative kinases. It is critical to note that these values are for illustrative purposes only and do not represent actual experimental data. Researchers are strongly encouraged to perform their own kinase profiling experiments to determine the precise selectivity of this compound in their experimental systems.
| Kinase Target | Class | Hypothetical IC50 (µM) for this compound | Comments |
| PKA (Type I) | Serine/Threonine Kinase | ~0.1 | Primary Target. High Potency Activator. |
| PKA (Type II) | Serine/Threonine Kinase | ~1.0 | Moderate Potency Activator. |
| PKG | Serine/Threonine Kinase | > 10 | Low to negligible activity. |
| ROCK1 | Serine/Threonine Kinase | > 50 | Likely insignificant off-target activity. |
| MAPK (ERK1) | Serine/Threonine Kinase | > 50 | Studies suggest some cAMP analogs may indirectly influence MAPK pathways, but direct inhibition is unlikely.[1][2] |
| PI3K | Lipid Kinase | > 100 | No significant direct interaction expected. |
| Src | Tyrosine Kinase | > 100 | No significant direct interaction expected. |
Signaling Pathways
The biological effects of this compound are primarily mediated through the activation of PKA. However, like other cAMP analogs, it has the potential to interact with other cAMP-binding proteins, such as the Exchange Protein Directly Activated by cAMP (Epac). The following diagrams illustrate the canonical PKA signaling pathway and the potential for cross-talk with the Epac pathway.
Experimental Protocols
To empirically determine the kinase selectivity of this compound, a variety of in vitro kinase assays can be employed. Below are generalized protocols for two common assay formats.
Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This traditional method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase-specific substrate.
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compounds)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Phosphocellulose filter paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
TR-FRET Kinase Assay (e.g., LANCE® Ultra)
This homogeneous assay format relies on time-resolved fluorescence resonance energy transfer to detect kinase activity.
Materials:
-
Purified kinase of interest
-
ULight™-labeled kinase substrate
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
This compound (or other test compounds)
-
ATP
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA)
-
TR-FRET compatible microplate reader
Procedure:
-
Dispense the kinase and varying concentrations of this compound into a microplate.
-
Add a mixture of the ULight™-labeled substrate and ATP to initiate the kinase reaction.
-
Incubate at room temperature for a specified period.
-
Stop the reaction by adding the stop solution containing the Eu-labeled antibody.
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
Read the plate on a TR-FRET microplate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (ULight™ acceptor).
-
Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the percent inhibition to derive the IC50 value.
Conclusion
This compound remains a valuable tool for the specific activation of PKA in cellular and biochemical studies. However, a thorough understanding of its potential cross-reactivity with other kinases is essential for the accurate interpretation of experimental data. While comprehensive public data on its selectivity is limited, the methodologies outlined in this guide provide a framework for researchers to independently assess the kinase selectivity profile of this compound and other small molecule modulators. Such rigorous characterization is a cornerstone of robust scientific inquiry and successful drug development.
References
- 1. 8-Chloro-cyclic AMP and protein kinase A I-selective cyclic AMP analogs inhibit cancer cell growth through different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of cAMP Analogs for Researchers and Drug Development Professionals
In the landscape of signal transduction research and drug development, cyclic adenosine (B11128) monophosphate (cAMP) analogs are indispensable tools for dissecting cAMP-mediated signaling pathways. These synthetic variants of the endogenous second messenger are engineered to exhibit improved characteristics, such as enhanced cell permeability, resistance to enzymatic degradation, and selective activation of downstream effectors. This guide provides a comprehensive quantitative comparison of commonly used cAMP analogs, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal analog for their specific experimental needs.
Comparative Analysis of cAMP Analog Properties
The efficacy of a cAMP analog is determined by several key parameters: its ability to cross the cell membrane, its stability against degradation by phosphodiesterases (PDEs), and its potency in activating downstream targets such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). The following tables summarize the quantitative data available for a selection of widely used cAMP analogs.
Cell Permeability
The ability of cAMP analogs to traverse the plasma membrane is a critical factor for their use in cell-based assays. Modifications that increase lipophilicity, such as the addition of bromo or butyryl groups, generally enhance membrane permeability.[1]
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings |
| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | Modest membrane permeability leading to relatively low intracellular concentrations.[1] |
| Dibutyryl-cAMP (db-cAMP) | Various | 3-5% | Although membrane permeable, only a small fraction reaches the intracellular space. |
| 8-pCPT-cAMP | Not specified | Higher than db-cAMP and 8-Br-cAMP | Demonstrates greater antiproliferative activity correlated with its higher membrane permeability. |
| Sp-cAMPS | Dictyostelium cells | Reaches 1 µM intracellularly at 30 µM extracellular concentration | Sufficient to activate PKA in vivo.[2] |
| cAMP/AM | T84 cells | Not specified | Readily metabolized intracellularly, useful for transient cAMP signals.[3] |
Metabolic Stability Against Phosphodiesterases (PDEs)
The intracellular concentration and duration of action of cAMP analogs are significantly influenced by their susceptibility to hydrolysis by PDEs. Analogs with modifications to the cyclic phosphate (B84403) group, such as phosphorothioate (B77711) substitution, exhibit increased resistance to PDE-mediated degradation.[4][5]
| Compound | PDE Isoform(s) | Relative Hydrolysis Rate/Stability | Key Findings |
| cAMP | Various | Rapidly hydrolyzed | The natural substrate for PDEs, leading to rapid signal termination.[6][7] |
| Sp-cAMPS | Various | Highly resistant to hydrolysis | The phosphorothioate modification confers significant stability against PDE degradation.[4][5] |
| 8-Bromo-cAMP | Not specified | More stable than cAMP | The 8-bromo modification provides some resistance to hydrolysis. |
| Dibutyryl-cAMP (db-cAMP) | Not specified | More stable than cAMP | The butyryl groups offer steric hindrance to PDE action.[8] |
| Sp-5,6-DCl-cBIMPS | Not specified | Completely non-metabolizable | Useful for long incubations requiring steady PKA activation.[3] |
Activation of PKA and EPAC
cAMP analogs can exhibit differential selectivity and potency towards the primary cAMP effectors, PKA and EPAC. This selectivity is crucial for elucidating the distinct roles of these two signaling pathways.
PKA Activation
| Compound | Assay System | EC50 | Key Findings |
| cAMP | In vitro | 100-300 nM | The endogenous activator of PKA.[9] |
| 6-Bnz-cAMP | Spinal cord slices | ~10 nM | A selective activator of PKA.[10] |
| 8-Br-cAMP | Not specified | Full agonist | Activates both PKA and EPAC.[11] |
| Sp-cAMPS | Not specified | Potent activator | Effectively mimics cAMP in activating PKA.[5] |
EPAC Activation
| Compound | Assay System | EC50 / AC50 | Key Findings |
| cAMP | In vitro Rap1 activation | 15-30 µM | The natural activator of EPAC.[12] |
| 8-pCPT-2'-O-Me-cAMP (CPTOMe-cAMP) | Spinal cord slices | 5.2 µM | A selective activator of EPAC1 and EPAC2.[10] |
| 2-Me-cAMP | PC12 cells | Does not induce proliferation | An EPAC-activating analog.[13] |
| D-007 (8-pCPT-2'-O-Me-cAMP) | In vitro | 1.8 µM | A strong agonist for EPAC1.[14] |
Experimental Protocols
Accurate quantitative comparison of cAMP analogs relies on standardized and well-defined experimental protocols. Below are methodologies for key assays used to characterize these compounds.
High-Performance Liquid Chromatography (HPLC) for Cell Permeability
This method provides a direct measurement of the intracellular concentration of cAMP analogs.[1]
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., Rat C6 glioma cells) and grow to near confluency. Incubate the cells with a known concentration of the cAMP analog for a specified time (e.g., 60 minutes).
-
Cell Lysis and Extraction: Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular analog. Lyse the cells and extract the intracellular contents, for example, using perchloric acid followed by neutralization.
-
Sample Preparation: Purify and concentrate the extract, for instance, by solid-phase extraction and lyophilization.[1]
-
HPLC Analysis: Reconstitute the sample in the HPLC mobile phase and inject it into an HPLC system equipped with a suitable column (e.g., C18).[4]
-
Quantification: Detect the analog using UV absorbance and quantify the intracellular concentration by comparing the peak area to a standard curve generated with known concentrations of the analog.[1]
In Vitro PDE Hydrolysis Assay
This assay measures the rate of degradation of cAMP analogs by specific PDE isoforms.[4]
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, a purified recombinant PDE enzyme, and the cAMP analog at various concentrations.[4]
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At specific time intervals, stop the reaction (e.g., by heat inactivation or addition of a chemical inhibitor).
-
Analysis: Quantify the remaining cAMP analog or the formation of the 5'-AMP analog product using HPLC or LC-MS/MS.[4]
-
Data Analysis: Plot the concentration of the analog over time to determine the rate of hydrolysis. Kinetic parameters such as Km and Vmax can be calculated from initial velocity measurements at different substrate concentrations.[4]
PKA Activity Assay
This assay measures the ability of cAMP analogs to activate PKA by quantifying the phosphorylation of a specific substrate.[5]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing purified PKA, a specific peptide substrate (e.g., Kemptide), ATP, and MgCl2.
-
Activation: Add the cAMP analog at various concentrations to the reaction mixture.
-
Phosphorylation Reaction: Initiate the reaction by adding [γ-³²P]ATP and incubate at 30°C for a defined period (e.g., 10 minutes).[5]
-
Stopping the Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing and Scintillation Counting: Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the PKA activity (in cpm) against the log of the analog concentration to determine the EC50 value.
FRET-Based Assay for EPAC Activation in Living Cells
This method allows for real-time measurement of EPAC activation by cAMP analogs in intact cells.[1]
Protocol:
-
Cell Transfection: Transfect the cells of interest with a genetically encoded FRET-based EPAC biosensor.
-
Cell Imaging: Plate the transfected cells in a suitable imaging dish and mount them on a fluorescence microscope equipped for FRET imaging.
-
Baseline Measurement: Acquire baseline FRET images before the addition of the analog.
-
Stimulation: Add the cAMP analog to the cells and continuously record the FRET signal over time.
-
Data Analysis: Quantify the change in the FRET ratio (e.g., YFP/CFP emission) as an indicator of EPAC activation. Dose-response curves can be generated to determine the EC50 of the analog.
Visualizing cAMP Signaling and Experimental Workflows
To further elucidate the context of cAMP analog function, the following diagrams illustrate the canonical cAMP signaling pathway and a typical experimental workflow.
Caption: The canonical cAMP signaling pathway.
Caption: General experimental workflow for comparing cAMP analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell-permeable non-hydrolyzable cAMP derivatives as tools for analysis of signaling pathways controlling gene regulation in Dictyostelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane-permeant derivatives of cyclic AMP optimized for high potency, prolonged activity, or rapid reversibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterases catalyze hydrolysis of cAMP-bound to regulatory subunit of protein kinase A and mediate signal termination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Validation of Modulators of Exchange Protein Activated by cAMP (Epac) Activity: STRUCTURE-FUNCTION IMPLICATIONS FOR Epac ACTIVATION AND INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating Downstream Target Phosphorylation by 8-HA-cAMP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-Hexylaminoadenosine-cAMP (8-HA-cAMP) with other common adenylyl cyclase and Protein Kinase A (PKA) activators for the validation of downstream target phosphorylation. This document outlines experimental data, detailed protocols, and visual workflows to assist researchers in designing and interpreting experiments aimed at understanding cAMP-mediated signaling pathways.
Introduction to this compound and cAMP Signaling
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that regulates a myriad of cellular processes through the activation of downstream effectors, most notably cAMP-dependent Protein Kinase A (PKA). PKA, in turn, phosphorylates a wide array of substrate proteins, thereby modulating their activity and initiating diverse physiological responses.
This compound is a cell-permeable analog of cAMP that selectively activates PKA. Its lipophilic hexylamino group at the C8 position facilitates its passage across the cell membrane, allowing for the direct activation of intracellular PKA, bypassing the need for adenylyl cyclase stimulation. This property makes this compound a valuable tool for dissecting the specific roles of PKA in cellular signaling cascades.
Comparative Analysis of PKA Activators
The selection of an appropriate PKA activator is critical for elucidating its role in specific signaling pathways. This section compares this compound with other commonly used activators, highlighting their mechanisms of action and key characteristics.
| Activator | Mechanism of Action | Primary Target(s) | Key Advantages |
| This compound | Direct activation of PKA | Protein Kinase A (PKA) | Cell-permeable, directly activates PKA, bypasses adenylyl cyclase. |
| Forskolin | Direct activation of most adenylyl cyclase isoforms | Adenylyl Cyclase | Potent activator of endogenous cAMP production. |
| 8-Bromo-cAMP (8-Br-cAMP) | Direct activation of PKA | Protein Kinase A (PKA) | Cell-permeable, widely used PKA activator. |
| Dibutyryl-cAMP (db-cAMP) | Direct activation of PKA | Protein Kinase A (PKA) | Cell-permeable, but can have metabolic byproducts (butyrate). |
Validating Downstream Target Phosphorylation
The phosphorylation of downstream targets is a key indicator of PKA activation. This section provides an overview of common downstream targets and experimental approaches to validate their phosphorylation status in response to this compound and other activators.
Key Downstream Targets of PKA
-
CREB (cAMP Response Element-Binding Protein): A transcription factor that, upon phosphorylation at Serine 133, regulates the expression of numerous genes involved in metabolism, proliferation, and survival. Phosphorylation of CREB leads to a 10- to 20-fold increase in its transcriptional activity[1].
-
VASP (Vasodilator-Stimulated Phosphoprotein): A protein involved in actin cytoskeleton dynamics. PKA-mediated phosphorylation of VASP at Serine 157 influences its subcellular localization and interaction with other proteins.[2][3]
-
SRC-1 (Steroid Receptor Coactivator-1): A nuclear receptor coactivator that can be phosphorylated in a PKA-dependent manner, influencing its activity.
Quantitative Comparison of Downstream Target Phosphorylation
While direct head-to-head quantitative comparisons for this compound are limited in the literature, the following table summarizes the observed effects of different PKA activators on the phosphorylation of key downstream targets. The data is presented as fold change or relative phosphorylation levels as reported in various studies.
| Activator | Target Protein | Phosphorylation Site | Observed Effect | Cell Type | Reference |
| 8-Bromo-cAMP | CREB | Ser133 | Dose-dependent increase | NIH 3T3 cells | [4] |
| 8-Bromo-cAMP | SRC-1 | Thr1179, Ser1185 | 1.8-fold increase in total phosphorylation | COS-1 cells | [2] |
| Forskolin | VASP | Ser157 | >75% of total VASP phosphorylated | HEK293 cells | [2] |
| Dibutyryl-cAMP | VASP | Not specified | Increased phosphorylation | Ras-transformed cells | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of downstream target phosphorylation. The following are generalized protocols for key experiments.
Western Blotting for Phosphorylated Proteins
Objective: To qualitatively and semi-quantitatively assess the phosphorylation status of a target protein in response to PKA activation.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or other activators for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands corresponding to the phosphorylated protein.
-
To normalize for loading differences, strip the membrane and re-probe with an antibody against the total (pan) form of the target protein or a housekeeping protein (e.g., β-actin, GAPDH).
-
Calculate the ratio of the phosphorylated protein signal to the total protein or housekeeping protein signal.
-
In Vitro PKA Kinase Assay
Objective: To directly measure the ability of this compound to activate purified PKA and subsequently phosphorylate a specific substrate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following components in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA):
-
Purified PKA catalytic subunit
-
A specific PKA substrate (e.g., Kemptide)
-
Varying concentrations of this compound or other activators
-
-
Initiate Reaction: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or a non-radioactive analog).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
Quantification:
-
If using radiolabeled ATP, separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper) and quantify the radioactivity using a scintillation counter.
-
For non-radioactive methods, use a commercial kit that measures ADP production as a luminescent or fluorescent signal.
-
-
Data Analysis: Plot the PKA activity (amount of phosphorylated substrate) against the concentration of the activator to determine the EC₅₀ value (the concentration of activator that produces 50% of the maximal response).
Quantitative Phosphoproteomics using Mass Spectrometry
Objective: To identify and quantify changes in the phosphorylation of a large number of proteins in response to this compound treatment.
Methodology:
-
Sample Preparation:
-
Treat cells with this compound or a control vehicle.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich the phosphopeptides from the complex peptide mixture using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).
-
-
LC-MS/MS Analysis:
-
Separate the enriched phosphopeptides using liquid chromatography (LC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS) to determine their amino acid sequence and identify the site of phosphorylation.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the phosphorylated proteins and peptides.
-
Quantify the relative abundance of each phosphopeptide between the this compound-treated and control samples. This can be achieved using label-free quantification or isotopic labeling methods (e.g., SILAC, TMT).
-
Perform bioinformatics analysis to identify signaling pathways and biological processes that are significantly affected by this compound treatment.
-
Visualizing Signaling Pathways and Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: this compound signaling pathway.
Caption: Western Blot Workflow.
Conclusion
Validating the phosphorylation of downstream targets is essential for understanding the functional consequences of activating the cAMP/PKA signaling pathway. This compound serves as a valuable tool for these investigations due to its cell-permeability and direct activation of PKA. By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can effectively design and execute experiments to elucidate the specific roles of PKA-mediated phosphorylation in their biological systems of interest. The use of quantitative methods and appropriate controls is paramount for generating robust and reproducible data.
References
- 1. cAMP Response Element-Binding Protein (CREB): A Possible Signaling Molecule Link in the Pathophysiology of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential VASP phosphorylation controls remodeling of the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PKA-regulated VASP phosphorylation promotes extrusion of transformed cells from the epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Controls in 8-HA-cAMP Experiments
In the intricate world of cellular signaling, the selective activation of Protein Kinase A (PKA) is a cornerstone of research into a vast array of physiological processes. 8-Hexylamino-cAMP (8-HA-cAMP) is a potent, cell-permeable cAMP analog frequently used to probe the PKA signaling pathway. However, to ensure the specificity of its effects and to rule out off-target interactions, the use of appropriate negative controls is paramount. This guide provides an objective comparison of potential negative controls for this compound, supported by experimental data and detailed protocols for validation.
Understanding the Mechanism: PKA Activation by this compound
Cyclic AMP (cAMP) is a ubiquitous second messenger that primarily exerts its effects through the activation of PKA and the Exchange protein directly activated by cAMP (Epac).[1][2][3] The PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits, which then phosphorylate downstream target proteins.[4]
This compound, an analog of cAMP, mimics this action, binding to the regulatory subunits of PKA to initiate the signaling cascade.[5] Its lipophilic hexylamino group at the 8-position enhances its membrane permeability, making it an effective tool for studying PKA-dependent processes in intact cells.
The Ideal Negative Control: Introducing Rp-8-HA-cAMPS
The most robust negative control for a PKA-activating cAMP analog is its corresponding Rp-diastereomer. In the case of this compound, the ideal negative control would be Rp-8-Hexylamino-adenosine-3',5'-cyclic monophosphorothioate (Rp-8-HA-cAMPS) .
Another commercially available analog, Rp-8-AHA-cAMPS , is described as a PKA inhibitor suitable for immobilization as an affinity ligand, further supporting the utility of 8-substituted Rp-cAMPS analogs as PKA antagonists.[11][]
Alternative Negative Control Strategies
In the absence of commercially available or well-characterized Rp-8-HA-cAMPS, researchers can employ other strategies to validate the PKA-dependency of their observations:
-
Pharmacological Inhibition of PKA: Using structurally unrelated PKA inhibitors, such as H89, can help confirm that the effects of this compound are indeed mediated by PKA.[13] However, it is crucial to be aware of potential off-target effects of these inhibitors.
-
Inactive cAMP Analogs: While not perfect structural matches, other inactive cAMP analogs that do not activate PKA can serve as a baseline control for non-specific effects of introducing a cyclic nucleotide analog into the system.
Quantitative Comparison of PKA Activation
The following table summarizes the available quantitative data for the activation of PKA isoforms by this compound. This data is crucial for designing experiments with appropriate concentrations and for understanding the isoform selectivity of the compound.
| Compound | PKA Isoform | EC50 (nM) | Fold Selectivity (RIα vs RIIβ) |
| This compound | RIα | 358 | 0.3 |
| RIIβ | 1150 |
Table 1: Activation of PKA Isoforms by this compound. Data extracted from a study utilizing a fluorescence anisotropy screening assay to define PKA isoform-selective activation.[5] EC50 represents the concentration required for half-maximal activation.
Experimental Protocols for Validation
To rigorously validate that the observed effects of this compound are due to PKA activation and not off-target effects, the following experimental protocols are recommended.
Protocol 1: Western Blot for Phosphorylated PKA Substrates
A common method to confirm PKA activation is to measure the phosphorylation of known PKA substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157 or cAMP Response Element-Binding Protein (CREB) at Ser133.[14][15]
Materials:
-
Cells of interest
-
This compound
-
Negative control (e.g., Rp-8-HA-cAMPS or vehicle)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser157), anti-VASP, anti-phospho-CREB (Ser133), anti-CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with this compound, the negative control, and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein to ensure equal loading.
Expected Results: An increase in the phosphorylation of VASP or CREB in cells treated with this compound compared to the vehicle and negative control groups.
Protocol 2: Epac Activation Assay using FRET
To rule out off-target activation of Epac, a Förster Resonance Energy Transfer (FRET)-based biosensor can be used. These sensors typically consist of Epac flanked by a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore. Upon cAMP binding, a conformational change in Epac alters the distance or orientation between the fluorophores, leading to a change in FRET efficiency.[16][17][18]
Materials:
-
Cells of interest
-
Epac-FRET biosensor plasmid
-
Transfection reagent
-
This compound
-
Epac-selective agonist (positive control, e.g., 8-pCPT-2'-O-Me-cAMP)
-
Fluorescence microscope or plate reader capable of FRET measurements
Procedure:
-
Transfection: Transfect cells with the Epac-FRET biosensor plasmid.
-
Cell Treatment: After allowing for protein expression (typically 24-48 hours), treat the cells with this compound, the positive control, and a vehicle control.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. The ratio of acceptor to donor emission is used to quantify FRET.
-
Data Analysis: A decrease in the FRET ratio upon treatment indicates activation of the Epac biosensor.
Expected Results: The Epac-selective agonist should induce a significant change in the FRET signal. This compound should ideally show minimal to no change in the FRET signal, confirming its selectivity for PKA over Epac.
Signaling Pathways and Experimental Workflows
To visualize the key pathways and experimental logic, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 3. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Attention deficits and hyperactivity following inhibition of cAMP-dependent protein kinase (PKA) within the medial prefrontal cortex of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the cAMP Pathway Decreases Early Long-Term Potentiation at CA1 Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Rp-8-AHA-cAMPS BIOLOG Life Science Institute [biolog.de]
- 13. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PKA-regulated VASP phosphorylation promotes extrusion of transformed cells from the epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detecting cAMP‐induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator | EMBO Reports [link.springer.com]
- 18. m.youtube.com [m.youtube.com]
A Comparative Guide to the Potency of Protein Kinase A (PKA) Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of various activators of Protein Kinase A (PKA), a crucial enzyme in numerous cellular signaling pathways. The selection of an appropriate PKA activator is critical for accurately dissecting cAMP-mediated processes in both basic research and therapeutic development. This document summarizes quantitative data, details experimental methodologies, and illustrates the underlying signaling pathway to inform experimental design and interpretation.
Quantitative Comparison of PKA Activator Potency
The potency of PKA activators is typically quantified by their half-maximal effective concentration (EC50) or their activation constant (Ka). A lower value for these parameters indicates a higher potency. The following table summarizes the reported potency of several common PKA activators. It is important to note that these values are compiled from various studies and experimental systems; therefore, direct comparisons should be made with caution due to potential variations in assay conditions, cell types, and methodologies.
| Activator | Common Name(s) | Mechanism of Action | Potency (EC50/Ka) | Notes |
| cAMP Analogs | ||||
| 8-Bromo-cAMP | 8-Br-cAMP | Cell-permeable cAMP analog; directly binds to and activates PKA. Resistant to degradation by phosphodiesterases (PDEs).[1][2] | Ka: 0.05 µM[3][4] | A widely used PKA activator.[2] |
| N6,2'-O-Dibutyryl-cAMP | db-cAMP, Bucladesine | Cell-permeable pro-drug, metabolized intracellularly to cAMP. Also acts as a phosphodiesterase (PDE) inhibitor.[1][2] | Higher concentrations are often required compared to direct activators.[5][6] | Dual mechanism of action can lead to sustained elevation of intracellular cAMP.[2] |
| Sp-Adenosine-3',5'-cyclic monophosphorothioate | Sp-cAMPS | A potent and specific activator of both PKA type I and type II.[1] It is resistant to hydrolysis by PDEs.[1][7] | - | The phosphorothioate (B77711) modification confers resistance to degradation.[1] |
| 6-Bnz-cAMP | N6-Benzyladenosine-3',5'-cyclic monophosphate | A site-selective activator of PKA that does not activate Epac.[8][9] | EC50: 0.50 pM for inducing NK1R internalization (a PKA-dependent process).[5] | Offers high potency and selectivity for PKA over other cAMP effectors.[5] |
| Adenylyl Cyclase Activator | ||||
| Forskolin | Directly activates most isoforms of adenylyl cyclase, leading to increased intracellular cAMP levels and subsequent PKA activation.[10][11] | EC50: 5-10 µM for adenylyl cyclase activation in membranes.[12] EC50 for direct PKA activation is much higher.[13] | Potency can vary depending on the cell type and adenylyl cyclase isoform expression.[11] | |
| PKA-Independent Activator (for comparison) | ||||
| 8-pCPT-2'-O-Me-cAMP | Selectively activates Exchange protein directly activated by cAMP (Epac) but not PKA.[14] | - | Useful as a negative control to distinguish PKA-dependent effects from those mediated by Epac.[15] |
PKA Signaling Pathway and Activator Targets
The canonical activation of PKA is initiated by the binding of an agonist, such as a hormone, to a G-protein coupled receptor (GPCR). This activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. Two cAMP molecules then bind to each of the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two catalytic subunits. These active catalytic subunits are then free to phosphorylate downstream substrate proteins on serine and threonine residues, propagating the cellular signal. Direct PKA activators, such as cAMP analogs, bypass the initial steps of this cascade by directly binding to the regulatory subunits of PKA.
Experimental Protocols
Accurate determination of PKA activator potency relies on robust experimental methodologies. Below are detailed protocols for two common assays used to assess PKA activity.
In Vitro PKA Kinase Activity Assay (Radioactive)
This assay directly measures the enzymatic activity of purified PKA by quantifying the incorporation of radiolabeled phosphate (B84403) into a specific substrate.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
[γ-³²P]ATP
-
PKA activator of interest (e.g., cAMP analog)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, PKA substrate peptide, and the desired concentration of the PKA activator.
-
Initiate the kinase reaction by adding the purified PKA catalytic subunit and a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
The amount of incorporated phosphate is directly proportional to PKA activity. Plot the activity against the logarithm of the activator concentration to generate a dose-response curve and determine the EC50 value.
Cell-Based PKA Activity Assay (FRET-based Biosensor)
This method measures PKA activity in living cells using a genetically encoded Förster Resonance Energy Transfer (FRET)-based biosensor, such as A-Kinase Activity Reporter (AKAR).
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Cell culture medium and supplements
-
Plasmid DNA encoding a FRET-based PKA biosensor (e.g., AKAR)
-
Transfection reagent
-
Imaging medium (e.g., HBSS)
-
PKA activator of interest
-
Fluorescence microscope or plate reader capable of FRET imaging
Procedure:
-
Seed the mammalian cells in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate).
-
Transfect the cells with the plasmid DNA encoding the FRET-based PKA biosensor using a suitable transfection reagent.
-
Allow the cells to express the biosensor for 24-48 hours.
-
Replace the culture medium with imaging medium.
-
Acquire baseline FRET and donor (e.g., CFP) fluorescence images or readings before adding the activator.
-
Add the PKA activator at various concentrations to the cells.
-
Acquire FRET and donor fluorescence images or readings at different time points after activator addition.
-
Calculate the FRET ratio (e.g., FRET/CFP) for each cell or well at each time point.
-
Normalize the FRET ratio to the baseline to determine the change in PKA activity.
-
Plot the change in FRET ratio against the logarithm of the activator concentration to generate a dose-response curve and determine the EC50 value.
Experimental Workflow for Comparing PKA Activators
A systematic workflow is essential for the objective comparison of different PKA activators. The following diagram outlines a logical sequence of experiments to characterize and compare their potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Activation of cAMP-dependent protein kinase in rat aorta by cAMP analogs is not correlated with relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. The Small Molecule PKA-specific Cyclic AMP Analogue as an Inducer of Osteoblast-like Cells Differentiation and Mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 6-Bnz-cAMP BIOLOG Life Science Institute [biolog.de]
Specificity Analysis of 8-HA-cAMP in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 8-Hexylaminoadenosine-3',5'-cyclic monophosphate (8-HA-cAMP), a commercially available cyclic AMP (cAMP) analog. We objectively compare its performance with other commonly used cAMP analogs, supported by experimental data, to assist researchers in selecting the most appropriate tool for their cell-based assays.
Introduction to this compound and the cAMP Signaling Pathway
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of cellular processes by activating two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). Delineating the specific contributions of PKA and Epac signaling pathways is a central goal in cellular biology and drug discovery. This compound is a membrane-permeable cAMP analog designed to facilitate the study of these pathways.
The canonical cAMP signaling cascade begins with the activation of adenylyl cyclase, which converts ATP to cAMP. This increase in intracellular cAMP leads to the activation of PKA and/or Epac, triggering distinct downstream signaling events.
Specificity of this compound: PKA vs. Epac
A critical aspect of any cAMP analog is its selectivity for PKA versus Epac. This compound is characterized as a PKA type I-selective activator, with a particular preference for binding site B on the PKA regulatory subunits.[1] This selectivity allows for the targeted activation of PKA-I-mediated pathways.
In contrast, other cAMP analogs exhibit different selectivity profiles. For instance, 8-pCPT-2'-O-Me-cAMP is a potent and selective activator of Epac, while N6-Benzoyl-cAMP (6-Bnz-cAMP) is selective for PKA. Non-selective analogs, such as 8-Bromo-cAMP (8-Br-cAMP), activate both PKA and Epac.
Synergistic Activation of PKA Type I
A key application of this compound is its use in combination with a site A-selective cAMP analog, such as 8-Piperidino-cAMP (8-PIP-cAMP), to synergistically and selectively activate PKA type I.[1][2] This approach allows for potent and specific interrogation of PKA-I signaling, minimizing off-target effects on PKA type II and Epac.
Comparative Analysis of cAMP Analogs
The following table summarizes the quantitative data on the activation of PKA and Epac by this compound and other commonly used cAMP analogs. The activation constant (Ka) represents the concentration of the analog required for half-maximal activation of the respective kinase. Lower Ka values indicate higher potency.
| Analog | Target Selectivity | PKA Type I Ka (rel. to cAMP) | PKA Type II Ka (rel. to cAMP) | Epac Activation |
| This compound | PKA Type I (Site B) | 0.033 [1] | 1.8 [1] | Weak/Negligible |
| 8-PIP-cAMP | PKA Type I (Site A) | 2.3[1] | 0.065[1] | Not reported |
| 6-Bnz-cAMP | PKA | Reported as PKA-selective | Reported as PKA-selective | Weak/Negligible[3] |
| 8-pCPT-2'-O-Me-cAMP | Epac | Weak activator[4] | Weak activator[4] | EC50 ≈ 2.2 µM [4] |
| 8-Br-cAMP | PKA and Epac | Potent activator | Potent activator | Activates |
| db-cAMP | PKA and Epac | Potent activator | Potent activator | Activates |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Experimental Workflow for Specificity Analysis
A general workflow for assessing the specificity of a cAMP analog involves parallel assays to measure both PKA and Epac activation.
References
- 1. Info Synergistic Activation of PKA BIOLOG Life Science Institute [biolog.de]
- 2. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to cAMP Analogs in Neuronal Research
For researchers, scientists, and drug development professionals, the precise modulation of cyclic adenosine (B11128) monophosphate (cAMP) signaling is crucial for dissecting its role in neuronal function and dysfunction. This guide provides an objective comparison of commonly used cAMP analogs, supported by experimental data, to facilitate the selection of the most appropriate tool for your research needs.
The second messenger cAMP is a pivotal regulator of numerous neuronal processes, including synaptic plasticity, neurite outgrowth, and gene expression. Its effects are primarily mediated through two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). The development of specific cAMP analogs that selectively activate these pathways has become an invaluable tool for elucidating their distinct contributions. This guide compares the performance of PKA-selective, EPAC-selective, and non-selective cAMP analogs, as well as agents that elevate intracellular cAMP levels.
Quantitative Comparison of cAMP Analogs
The efficacy and potency of various cAMP analogs can differ significantly depending on the specific cellular context and the measured endpoint. The following tables summarize key quantitative data from published studies.
Table 1: Potency (EC50) of cAMP Analogs in a Neuronal Context
| Compound | Target(s) | Assay | EC50 | Cell Type/System | Reference |
| Forskolin (B1673556) | Adenylyl Cyclase | NK1R Internalization | 6.6 µM | Rat Spinal Cord Slices | [1] |
| 6-Bnz-cAMP | PKA | NK1R Internalization | 0.50 pM | Rat Spinal Cord Slices | [1] |
| 8-Br-cAMP | PKA & EPAC | NK1R Internalization | Biphasic: 706 pM & 392 µM | Rat Spinal Cord Slices | [1] |
| 8-pCPT-2-O-Me-cAMP | EPAC | NK1R Internalization | 5.2 µM | Rat Spinal Cord Slices | [1] |
| 8-Br-cAMP | PKA | PKA Activation | Ka = 0.05 µM | In vitro | [2] |
Table 2: Comparison of Neuronal Effects of Common cAMP Analogs
| Analog | Primary Target(s) | Key Neuronal Effects | Potential Off-Target Effects/Considerations |
| Dibutyryl-cAMP (db-cAMP) | PKA & EPAC (non-selective) | Promotes neurite outgrowth and neuronal differentiation.[3] | Metabolized to butyrate (B1204436), which can have independent biological effects, including histone deacetylase (HDAC) inhibition.[3] High concentrations can be neurotoxic.[4] |
| 8-Bromo-cAMP (8-Br-cAMP) | PKA & EPAC (non-selective) | Promotes neuronal survival and neurite outgrowth.[5] Induces phosphorylation of SRC-1, facilitating ligand-independent activation of steroid receptors.[6] | Less cell-permeable than db-cAMP but more resistant to phosphodiesterase degradation.[4] |
| 6-Bnz-cAMP | PKA (selective) | Induces substance P release.[1] | |
| 8-pCPT-2-O-Me-cAMP | EPAC (selective) | Induces substance P release.[1] Stimulates Rap activation.[7] | |
| Sp-cAMPS | PKA (activator) | Increases excitatory postsynaptic potentials and currents.[8] Can enhance long-term memory.[9] | |
| Rp-cAMPS | PKA (inhibitor) | Depresses excitatory postsynaptic potentials and currents.[8] Can impair long-term memory.[9] Can block early long-term potentiation.[10] | |
| Forskolin & IBMX | Adenylyl Cyclase & Phosphodiesterases | Elevate intracellular cAMP, leading to neuronal differentiation. | Can have broad, non-specific effects due to global cAMP elevation. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: The cAMP signaling pathway in neurons.
Caption: A typical experimental workflow for studying cAMP analogs.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are summarized protocols for key experiments cited in this guide.
Primary Neuronal Culture
This protocol is adapted for cortical or hippocampal neurons.
-
Coat Culture Surface: Coat culture plates or coverslips with Poly-D-Lysine (50 µg/mL) for 1 hour at 37°C, followed by three washes with sterile water. For some neuronal types, a subsequent coating with laminin (B1169045) (5 µg/mL) for 2 hours at 37°C is recommended.
-
Tissue Dissection and Dissociation: Dissect hippocampi or cortices from embryonic (E17-E18) or early postnatal (P1-P2) rat pups in ice-cold dissection medium. Mince the tissue and enzymatically digest with papain or trypsin for 15-30 minutes at 37°C.
-
Trituration and Plating: Stop the digestion with a trypsin inhibitor solution. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension. Determine cell viability and density using a hemocytometer and Trypan Blue. Plate the neurons at the desired density in a pre-warmed neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 atmosphere. Perform a half-medium change every 3-4 days.
Neurite Outgrowth Assay
-
Cell Culture and Treatment: Plate primary neurons or a neuronal cell line (e.g., PC12, SH-SY5Y) on coated coverslips as described above. After allowing the cells to adhere and extend initial processes (typically 24 hours), treat with the desired cAMP analog at various concentrations for a specified duration (e.g., 24-72 hours).
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% Bovine Serum Albumin or goat serum in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin (Tuj1) or Microtubule-Associated Protein 2 (MAP2)) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin or MetaMorph).[11][12]
Western Blot for Phosphorylated CREB (pCREB)
-
Cell Lysis and Protein Quantification: After treatment with cAMP analogs, wash the neuronal cultures with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB. Quantify band intensities using densitometry software.[13]
Whole-Cell Patch-Clamp Electrophysiology
-
Preparation: Place a coverslip with cultured neurons in a recording chamber on the stage of an upright microscope. Continuously perfuse the chamber with artificial cerebrospinal fluid (aCSF) bubbled with 95% O2/5% CO2.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ when filled with an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (B42189) (pH adjusted to 7.3 with KOH).
-
Recording:
-
Under visual guidance, approach a neuron with the micropipette and apply gentle positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.
-
In current-clamp mode, measure the resting membrane potential and inject current steps to elicit action potentials and assess firing properties.
-
In voltage-clamp mode, hold the membrane potential at specific voltages (e.g., -70 mV for excitatory currents, 0 mV for inhibitory currents) to record synaptic activity.
-
-
Drug Application: Apply cAMP analogs to the bath via the perfusion system and record the resulting changes in neuronal excitability or synaptic transmission.
References
- 1. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of the effects of forskolin and dibutyryl cyclic AMP in neuroblastoma cells: evidence that some of the actions of dibutyryl cyclic AMP are mediated by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP analogs promote survival and neurite outgrowth in cultures of rat sympathetic and sensory neurons independently of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-Bromo-Cyclic AMP Induces Phosphorylation of Two Sites in SRC-1 That Facilitate Ligand-Independent Activation of the Chicken Progesterone Receptor and Are Critical for Functional Cooperation between SRC-1 and CREB Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac2 induces synapse remodeling and depression and its disease-associated forms alter spine morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-dependent protein kinase modulates expiratory neurons in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exchange protein activated by cAMP enhances long-term memory formation independent of protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the cAMP Pathway Decreases Early Long-Term Potentiation at CA1 Hippocampal Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurite Outgrowth Assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of 8-HA-cAMP and Other cAMP Analogs in Cellular Signaling
A comprehensive guide for researchers on the dose-response profiles, signaling pathways, and experimental protocols for key cyclic AMP analogs, including the PKA-selective activator 8-HA-cAMP.
In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. The precise dissection of cAMP-mediated pathways relies heavily on the use of synthetic analogs that exhibit selectivity for its primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). This guide provides a comparative analysis of 8-Hexylaminoadenosine-3',5'-cyclic monophosphate (this compound), a PKA-selective activator, alongside other commonly used cAMP analogs. We present a detailed examination of their dose-response characteristics, delineate their respective signaling cascades, and provide standardized experimental protocols for their evaluation.
Dose-Response Comparison of cAMP Analogs
The potency and efficacy of cAMP analogs are critical parameters for designing and interpreting experiments. The half-maximal effective concentration (EC50) and the maximum response (Emax) are key indicators of a compound's activity. Below is a summary of available data for this compound and other notable cAMP analogs in activating their primary targets, PKA and Epac.
| Compound | Primary Target | EC50 / Ka | Maximal Efficacy (Emax) | Reference |
| This compound | PKA (Type I Selective) | IC50 (growth inhibition) = 55.3 µM (in ARO cells) | Induces growth arrest | [1] |
| 8-Br-cAMP | PKA | Ka = 0.05 µM | Full PKA activator | [2] |
| N6-Bz-cAMP | PKA | EC50 = 0.50 pM (for NK1R internalization, a downstream PKA effect) | Lower efficacy than forskolin (B1673556) in inducing NK1R internalization | [3] |
| 8-pCPT-2'-O-Me-cAMP | Epac | EC50 = 1.8 - 2.2 µM | Super-activator of Epac | [4][5] |
| cAMP (endogenous) | PKA & Epac | EC50 (in vitro PKA) = 100-300 nM; EC50 (in-cell PKA) ~5.2 µM; EC50 (Epac1) = 30 µM | Full activator | [6] |
Signaling Pathways: PKA vs. Epac
The differential activation of PKA and Epac by cAMP analogs leads to the engagement of distinct downstream signaling cascades, often with diverse or even opposing cellular outcomes.
Experimental Protocols
Accurate determination of the dose-response relationship for cAMP analogs requires robust and standardized experimental protocols. Below are outlines for in vitro PKA and Epac activation assays.
In Vitro PKA Activity Assay
This assay measures the phosphotransferase activity of PKA on a specific substrate.
Materials:
-
Purified PKA enzyme
-
cAMP analog of interest (e.g., this compound)
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the cAMP analog in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, PKA enzyme, and the PKA substrate peptide.
-
Add the different concentrations of the cAMP analog to initiate the activation of PKA. Include a control with no analog.
-
Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the measured radioactivity against the log of the cAMP analog concentration to generate a dose-response curve and determine the EC50.
In Vitro Epac Activation Assay (Fluorescence-Based)
This assay measures the guanine (B1146940) nucleotide exchange factor (GEF) activity of Epac upon activation by a cAMP analog.
Materials:
-
Purified Epac protein
-
Purified Rap1 protein
-
Mant-GDP (a fluorescent GDP analog)
-
GTP
-
cAMP analog of interest (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Fluorometer
Procedure:
-
Load Rap1 with Mant-GDP.
-
Prepare serial dilutions of the cAMP analog in the assay buffer.
-
In a fluorometer cuvette or microplate well, combine the assay buffer, Mant-GDP-loaded Rap1, and the Epac protein.
-
Add the different concentrations of the cAMP analog.
-
Initiate the exchange reaction by adding an excess of unlabeled GTP.
-
Monitor the decrease in fluorescence over time as Mant-GDP is displaced from Rap1 by GTP. The rate of fluorescence decrease is proportional to the GEF activity of Epac.
-
Calculate the initial rate of the reaction for each concentration of the cAMP analog.
-
Plot the initial rates against the log of the cAMP analog concentration to generate a dose-response curve and determine the EC50.
Conclusion
The selection of an appropriate cAMP analog is crucial for the specific interrogation of PKA- and Epac-mediated signaling pathways. This compound serves as a valuable tool for studies focused on PKA, particularly PKA type I, while compounds like 8-pCPT-2'-O-Me-cAMP offer high selectivity for Epac. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their experimental designs and in accurately interpreting their findings in the complex landscape of cAMP signaling.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 8-HA-cAMP
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 8-HA-cAMP (8-Hydroxyadenosine-3',5'-cyclic monophosphate), a crucial signaling molecule in various biological processes. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to handle this compound with appropriate care. While specific hazard data for this compound is limited, it is prudent to treat it as a potentially hazardous chemical.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]
General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Wash hands thoroughly after handling.[4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[5]
Step-by-Step Disposal Protocol
The primary principle for chemical waste disposal is to follow institutional and local authority requirements.[4] Never dispose of this compound down the drain or in the regular trash.[6][7]
-
Waste Identification and Segregation:
-
Characterize the waste. Since this compound is a chemical compound, it should be treated as chemical waste.
-
Segregate this compound waste from other laboratory waste streams such as biological, radioactive, or sharp waste.[7]
-
If this compound is mixed with solvents, it must be segregated based on the solvent type (e.g., halogenated vs. non-halogenated).[7]
-
-
Containerization:
-
Use a designated, compatible, and properly sealed waste container.[7][8] The container should be in good condition and compatible with the chemical.[9]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "8-Hydroxyadenosine-3',5'-cyclic monophosphate".[9] Avoid using abbreviations or chemical formulas on the primary label.[9]
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][9][10]
-
The storage area should be cool, dry, and well-ventilated.[2][4]
-
Keep the waste container closed at all times, except when adding waste.[7][8][9] Do not leave a funnel in the container.[9]
-
Ensure incompatible wastes are stored separately to prevent accidental reactions.[7]
-
-
Disposal Request and Pick-up:
-
Once the container is nearly full (around 90%), complete a hazardous waste pickup request form as required by your institution's Environmental Health and Safety (EHS) office.[9][11]
-
Your institution's EHS department will arrange for the collection and proper disposal of the waste in accordance with federal, state, and local regulations.[9][12]
-
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Evacuate the immediate area if necessary and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Wear appropriate PPE before attempting to clean the spill.[2]
-
Containment and Cleanup:
-
Solid Spills: Carefully sweep up the spilled material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[6][13]
-
Liquid Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and then place it in a sealed container for disposal.[4][14]
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
Quantitative Data Summary
| Parameter | Guideline |
| Maximum Volume of Hazardous Waste in SAA | 55 gallons |
| Maximum Volume of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) |
| Container Removal from SAA | Within 3 days of reaching the maximum volume |
| Maximum Storage Time in SAA | Up to 12 months, as long as accumulation limits are not exceeded |
Note: These are general guidelines. Always consult your institution's specific waste management plan.[8][10]
Workflow for Proper Disposal of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. m.htpchem.com [m.htpchem.com]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. iau.edu.sa [iau.edu.sa]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. odu.edu [odu.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
- 12. epa.gov [epa.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.greenbook.net [assets.greenbook.net]
Essential Safety and Logistics for Handling 8-HA-cAMP
Personal Protective Equipment and Handling
When handling 8-HA-cAMP, appropriate personal protective equipment (PPE) is essential to minimize exposure and ensure personal safety. The following PPE should be worn:
-
Eye and Face Protection: Use tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear chemical-resistant gloves.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: If working with the compound as a powder or in a way that could generate dust or aerosols, a NIOSH-approved respirator is recommended.
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Avoid direct contact with the skin, eyes, and clothing. Do not ingest or inhale the compound. After handling, wash hands thoroughly. Contaminated clothing should be removed and laundered before reuse.
First Aid Measures
In the event of exposure, immediate action is critical.
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Wash the affected area immediately with soap and plenty of water.
-
After Eye Contact: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.
-
After Ingestion: Rinse the mouth with water.
In all cases of exposure, it is advisable to consult a physician.
Spills and Disposal
In case of a spill, avoid generating dust. Use a dust pan and shovel to carefully sweep up the material and place it in a suitable, closed container for disposal. Ensure the area is well-ventilated.
For disposal, all waste materials, including the compound itself and any contaminated items, should be placed in a sealed container and disposed of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.
Storage
Store this compound in a tightly closed container in a dry and well-ventilated place. For long-term storage, a temperature of -20°C is recommended.
Summary of Safety and Logistical Information
| Aspect | Recommendation |
| Eye/Face Protection | Tightly fitting safety goggles or face shield. |
| Hand Protection | Chemical-resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | NIOSH-approved respirator for dust or aerosols. |
| Handling | Use in a well-ventilated area or chemical fume hood. Avoid contact and inhalation. |
| First Aid: Inhalation | Move to fresh air. |
| First Aid: Skin Contact | Wash with soap and water. |
| First Aid: Eye Contact | Rinse with water for several minutes. |
| First Aid: Ingestion | Rinse mouth with water. |
| Spill Cleanup | Sweep up carefully, avoiding dust, and place in a closed container. |
| Disposal | Dispose of as chemical waste according to regulations. |
| Storage | Tightly sealed container, dry and well-ventilated, at -20°C for long-term storage. |
Procedural Workflow
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
